molecular formula C9H13NO B1663557 Hydroxyamfetamine CAS No. 103-86-6

Hydroxyamfetamine

カタログ番号: B1663557
CAS番号: 103-86-6
分子量: 151.21 g/mol
InChIキー: GIKNHHRFLCDOEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-aminopropyl)phenol is a member of amphetamines.
Hydroxyamphetamine is a derivative of amphetamines. Hydroxyamphetamine is intended mainly as local eye drops for diagnostic purposes. It is indirect sympathomimetic agent which cause dilation of the eye pupil before diagnostic test. Among the minor side effects from its use are: change in color vision, difficulty seeing at night, dry mouth, headache, increased sensitivity of eyes to sunlight, muscle stiffness or tightness and temporary stinging in the eyes. The main use of hydroxyamphetamines as eye drops is the diagnosis of Horner's syndrome which is characterized by nerve lesions.
Hydroxyamphetamine is an Adrenergic Receptor Agonist. The mechanism of action of hydroxyamphetamine is as an Adrenergic Agonist.
4-(2-Aminopropyl)phenol has been reported in Senegalia berlandieri with data available.
Hydroxyamphetamine is an indirect-acting sympathomimetic amine with adrenergic property. Hydroxyamphetamine, when applied topically to the eye, stimulates the release of norepinephrine from postganglionic adrenergic nerves resulting in the stimulation of both alpha and beta adrenergic receptors. Local alpha stimulatory effects include dilation of the pupil, increased flow of aqueous humor, and vasoconstriction;  whereas beta stimulatory effects include relaxation of the ciliary muscle and a decreased production in aqueous humor.
HYDROXYAMPHETAMINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1969.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(2-aminopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKNHHRFLCDOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

306-21-8 (hydrobromide)
Record name Hydroxyamfetamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023134
Record name (+/-)-4-Hydroxyamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-86-6
Record name Hydroxyamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyamfetamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyamphetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09352
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name hydroxyamphetamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-4-Hydroxyamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminopropyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQR280JW2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hydroxyamphetamine on Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyamphetamine is a sympathomimetic amine that primarily exerts its effects on the adrenergic system indirectly. This technical guide delineates the multifaceted mechanism of action of hydroxyamphetamine, with a focus on its interaction with adrenergic receptors. The core of its activity lies in the displacement of norepinephrine from presynaptic nerve terminals, leading to the activation of adrenergic receptors. Additionally, hydroxyamphetamine exhibits activity as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and a weak inhibitor of monoamine oxidase (MAO), particularly the MAO-A subtype. This document provides a comprehensive overview of these mechanisms, supported by quantitative data where available, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Primary Mechanism of Action: Indirect Sympathomimetic Activity

Hydroxyamphetamine is classified as an indirect-acting sympathomimetic amine.[1][2] Its principal mechanism does not involve direct binding to and activation of adrenergic receptors as an agonist.[3] Instead, it increases the concentration of norepinephrine in the synaptic cleft by promoting its release from presynaptic neurons.[1][2] This elevated norepinephrine concentration then leads to the activation of postsynaptic alpha and beta-adrenergic receptors, eliciting a sympathomimetic response.

The process of norepinephrine release is thought to occur via the displacement of norepinephrine from storage vesicles within the presynaptic nerve terminal. Hydroxyamphetamine is taken up into the presynaptic neuron by the norepinephrine transporter (NET). Once inside, it facilitates the efflux of norepinephrine from the neuron into the synapse.

The physiological consequences of this norepinephrine release are widespread and depend on the location and subtype of the activated adrenergic receptors. For instance, in the eye, the activation of α1-adrenergic receptors on the iris dilator muscle leads to mydriasis (pupil dilation), which is the basis for its clinical use in diagnosing Horner's syndrome.[2]

Interaction with Adrenergic Receptors

While the primary mechanism of hydroxyamphetamine is indirect, a comprehensive understanding requires consideration of any potential direct interactions with adrenergic receptors. However, literature predominantly characterizes it as an indirect-acting sympathomimetic, with a notable lack of published binding affinity (Ki) or potency (EC50) values for hydroxyamphetamine at α1, α2, β1, or β2-adrenergic receptor subtypes.[3] This suggests that any direct agonist or antagonist activity at these receptors is likely negligible compared to its potent norepinephrine-releasing effect.

Modulation of Monoamine Oxidase (MAO)

Hydroxyamphetamine has been shown to inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters, including norepinephrine.[1][4] It exhibits a preferential inhibition of MAO-A over MAO-B.[4] This inhibition of MAO-A in the presynaptic terminal can contribute to an increase in the cytosolic concentration of norepinephrine, making more of the neurotransmitter available for release into the synaptic cleft.[1]

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Hydroxyamphetamine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor located intracellularly in monoaminergic neurons.[1] Activation of TAAR1 can modulate the activity of the dopamine and norepinephrine transporters and influence monoamine release.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of hydroxyamphetamine with its known molecular targets. It is important to note the scarcity of data regarding direct interactions with adrenergic receptors.

TargetParameterValueSpeciesReference
TAAR1EC50~0.2 µMRat[5]
MAO-AInhibitionPreferential InhibitionNot Specified[4]
MAO-BInhibitionWeaker InhibitionNot Specified[4]
α-Adrenergic ReceptorsKi / EC50Not Reported--
β-Adrenergic ReceptorsKi / EC50Not Reported--

Table 1: Quantitative data for Hydroxyamphetamine's molecular targets.

Signaling Pathways

The physiological effects of hydroxyamphetamine are mediated by the signaling pathways of the receptors it indirectly activates (adrenergic receptors) and directly activates (TAAR1).

Adrenergic Receptor Signaling

The norepinephrine released by hydroxyamphetamine activates α and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

  • α1-Adrenergic Receptors: These receptors couple to Gq proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

  • α2-Adrenergic Receptors: These receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • β-Adrenergic Receptors (β1, β2, β3): These receptors couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

Adrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell cluster_alpha1 α1-Adrenergic Receptor cluster_beta β-Adrenergic Receptor Hydroxyamphetamine Hydroxyamphetamine NE_vesicle Norepinephrine (NE) Vesicle Hydroxyamphetamine->NE_vesicle Displaces NE NET Norepinephrine Transporter (NET) Hydroxyamphetamine->NET Uptake NE_cytosol Cytosolic NE NE_vesicle->NE_cytosol Release Synaptic_Cleft Synaptic Cleft NE_cytosol->Synaptic_Cleft Efflux alpha1 α1-AR Synaptic_Cleft->alpha1 NE beta β-AR Synaptic_Cleft->beta NE Gq Gq alpha1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Gs Gs beta->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_beta Cellular Response PKA->Cellular_Response_beta

Caption: Adrenergic receptor signaling pathway activated by hydroxyamphetamine-induced norepinephrine release.

TAAR1 Signaling

TAAR1 is also a GPCR that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP.[7] There is also evidence for TAAR1 coupling to other G-proteins and interacting with other signaling pathways, such as those involving protein kinase C (PKC) and Akt.[8]

TAAR1_Signaling cluster_presynaptic Presynaptic Neuron Hydroxyamphetamine Hydroxyamphetamine TAAR1 TAAR1 Hydroxyamphetamine->TAAR1 Gs Gs TAAR1->Gs PKC PKC TAAR1->PKC Akt Akt TAAR1->Akt AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Modulation Modulation of Transporter Activity & Monoamine Release PKA->Modulation PKC->Modulation Akt->Modulation

Caption: TAAR1 signaling pathway activated by hydroxyamphetamine.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of hydroxyamphetamine.

Norepinephrine Release Assay

This assay measures the ability of a compound to induce the release of norepinephrine from neuronal cells or synaptosomes.

Objective: To quantify the amount of norepinephrine released from a neuronal preparation in the presence of hydroxyamphetamine.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or isolated synaptosomes from rodent brain tissue.

  • [³H]-Norepinephrine for radiolabeling.

  • Culture medium or appropriate buffer (e.g., Krebs-Ringer buffer).

  • Hydroxyamphetamine solutions of varying concentrations.

  • Scintillation counter and vials.

Protocol:

  • Preparation of Neuronal Culture/Synaptosomes:

    • Culture neuronal cells to an appropriate confluency.

    • Alternatively, prepare synaptosomes from brain tissue by homogenization and differential centrifugation.

  • Loading with [³H]-Norepinephrine:

    • Incubate the cells or synaptosomes with [³H]-norepinephrine for a sufficient time to allow for uptake into the presynaptic terminals.

  • Washing:

    • Wash the preparations multiple times with buffer to remove extracellular [³H]-norepinephrine.

  • Induction of Release:

    • Add hydroxyamphetamine at various concentrations to the preparations and incubate for a defined period.

  • Sample Collection:

    • Collect the supernatant, which contains the released [³H]-norepinephrine.

  • Quantification:

    • Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of norepinephrine release relative to a positive control (e.g., tyramine) or a basal release control. Plot the concentration-response curve to determine the EC50 value.

NE_Release_Workflow start Start prep Prepare Neuronal Cells/Synaptosomes start->prep load Load with [³H]-Norepinephrine prep->load wash Wash to Remove Extracellular Label load->wash induce Incubate with Hydroxyamphetamine wash->induce collect Collect Supernatant induce->collect quantify Quantify Radioactivity (Scintillation Counting) collect->quantify analyze Analyze Data (EC50 determination) quantify->analyze end End analyze->end

Caption: Experimental workflow for a norepinephrine release assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 values of hydroxyamphetamine for the inhibition of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • A suitable substrate (e.g., kynuramine for a spectrophotometric assay, or a radiolabeled substrate like [¹⁴C]-serotonin for MAO-A and [¹⁴C]-phenylethylamine for MAO-B).

  • Hydroxyamphetamine solutions of varying concentrations.

  • Spectrophotometer or scintillation counter.

  • Appropriate buffers and cofactors.

Protocol:

  • Enzyme Preparation:

    • Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.

  • Inhibitor Incubation:

    • Pre-incubate the enzymes with various concentrations of hydroxyamphetamine for a specified time.

  • Initiation of Reaction:

    • Add the substrate to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature for a defined period.

  • Termination of Reaction:

    • Stop the reaction (e.g., by adding a strong acid).

  • Detection of Product:

    • Measure the amount of product formed. For a spectrophotometric assay with kynuramine, this would involve measuring the absorbance of the product, 4-hydroxyquinoline. For a radiometric assay, this involves separating the product from the substrate and quantifying its radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of hydroxyamphetamine. Plot the concentration-inhibition curve and determine the IC50 value.

Conclusion

The mechanism of action of hydroxyamphetamine on adrenergic receptors is primarily indirect, driven by its ability to induce the release of norepinephrine from presynaptic nerve terminals. This action is further supported by its weak inhibitory effect on MAO-A. Additionally, its role as a TAAR1 agonist presents another layer of complexity to its pharmacological profile. While direct interaction with adrenergic receptors appears to be minimal, the lack of quantitative binding data highlights an area for potential future research. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of hydroxyamphetamine and other sympathomimetic compounds. This in-depth understanding is crucial for researchers and professionals involved in drug discovery and development in the field of adrenergic pharmacology.

References

The Pharmacological Profile of 4-Hydroxyamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyamphetamine (4-HA), a primary active metabolite of amphetamine and methamphetamine, is a sympathomimetic amine with a distinct pharmacological profile.[1][2] While its clinical application is primarily as a mydriatic agent for ophthalmic diagnostics, its interactions with monoaminergic systems, particularly as a trace amine-associated receptor 1 (TAAR1) agonist, warrant a deeper understanding for its potential therapeutic and toxicological implications.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of 4-hydroxyamphetamine, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and detailed experimental methodologies.

Introduction

4-Hydroxyamphetamine, also known as para-hydroxyamphetamine (POHA) or oxamphetamine, is a phenethylamine derivative characterized by a hydroxyl group at the para position of the phenyl ring.[1] It is endogenously formed from the metabolism of amphetamine by the cytochrome P450 enzyme CYP2D6.[3] Its primary clinical use is in ophthalmology as a diagnostic aid for Horner's syndrome.[2][3] This guide delves into the core pharmacological aspects of 4-hydroxyamphetamine, providing a technical resource for researchers in pharmacology and drug development.

Pharmacodynamics

The pharmacodynamic effects of 4-hydroxyamphetamine are primarily driven by its interaction with the monoaminergic system, acting as an indirect sympathomimetic.[2][3]

Mechanism of Action

4-Hydroxyamphetamine's principal mechanism of action is the release of norepinephrine from sympathetic nerve terminals.[2][3] This action is responsible for its mydriatic effect when applied topically to the eye.[2] Furthermore, emerging evidence highlights its role as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][4]

Receptor and Transporter Interactions

Quantitative data on the interaction of 4-hydroxyamphetamine with key receptors and transporters are summarized below.

TargetSpeciesAssay TypeValueReference
TAAR1 RatcAMP AccumulationEC₅₀: ~0.2 µM[5]
TAAR1 RatcAMP AccumulationEC₅₀: 0.89 µM (S-(+)-isomer)[1]
TAAR1 MousecAMP AccumulationEC₅₀: 0.92 µM (S-(+)-isomer)[1]
TAAR1 Human-Rat ChimeracAMP AccumulationEC₅₀: 4.44 µM (S-(+)-isomer)[1]

No direct Ki values for 4-hydroxyamphetamine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters were found in the reviewed literature. However, data for the parent compound, amphetamine, suggests a higher potency for NET and DAT over SERT.[6][7]

Signaling Pathways

Activation of TAAR1 by 4-hydroxyamphetamine initiates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][8]

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-HA 4-Hydroxyamphetamine TAAR1 TAAR1 4-HA->TAAR1 G_Protein Gs Protein TAAR1->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects

TAAR1 Signaling Pathway

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

4-Hydroxyamphetamine is a major metabolite of amphetamine, formed primarily in the liver by CYP2D6.[3] It is further metabolized by dopamine β-hydroxylase to 4-hydroxynorephedrine.[3] When administered orally, a significant portion is excreted in the urine.[9]

ParameterValueSpeciesRouteReference
Metabolite of Amphetamine, MethamphetamineHumanOral[3][9]
Metabolizing Enzyme CYP2D6Human-[3]
Subsequent Metabolism Dopamine β-hydroxylaseHuman-[3]
Excretion UrineHuman, RatOral[9][10]

Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life for orally administered 4-hydroxyamphetamine in humans are not well-documented in the available literature. Data from its parent compound, amphetamine, can provide some context.[11][12]

Metabolic Pathway

The metabolic conversion of amphetamine to 4-hydroxynorephedrine proceeds through the intermediate, 4-hydroxyamphetamine.

Metabolic_Pathway Amphetamine Amphetamine 4-Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->4-Hydroxyamphetamine CYP2D6 4-Hydroxynorephedrine 4-Hydroxynorephedrine 4-Hydroxyamphetamine->4-Hydroxynorephedrine Dopamine β-hydroxylase

Metabolism of Amphetamine

Toxicology

Studies have shown that 4-hydroxyamphetamine is less toxic than its parent compound, amphetamine, and its subsequent metabolite, 4-hydroxynorephedrine, in human dopaminergic neuroblastoma cells (SH-SY5Y).

CompoundCell LineAssayValueReference
4-Hydroxyamphetamine SH-SY5YMTTTC₅₀ > 10 mM (24h)[13]
Amphetamine SH-SY5YMTTTC₅₀ ≈ 3.5 mM (24h)[13]
4-Hydroxynorephedrine SH-SY5YMTTTC₅₀ ≈ 8 mM (24h)[13]

Experimental Protocols

TAAR1 Activation Assay (cAMP Accumulation)

This protocol describes a method to determine the agonist activity of 4-hydroxyamphetamine at TAAR1 by measuring intracellular cAMP accumulation.[1][13][14][15][16][17]

TAAR1_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed HEK293 cells stably expressing TAAR1 in 96-well plates Add_Compound Incubate cells with varying concentrations of 4-Hydroxyamphetamine Seed_Cells->Add_Compound Incubate Incubate at 37°C for a defined period (e.g., 30-60 min) Add_Compound->Incubate Lyse_Cells Lyse cells and add cAMP detection reagents Incubate->Lyse_Cells Measure_Signal Measure signal (e.g., fluorescence, luminescence) proportional to cAMP levels Lyse_Cells->Measure_Signal Plot_Data Plot concentration-response curve Measure_Signal->Plot_Data Calculate_EC50 Calculate EC₅₀ value Plot_Data->Calculate_EC50

TAAR1 cAMP Assay Workflow

Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target TAAR1 (human, rat, or mouse) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Preparation: A serial dilution of 4-hydroxyamphetamine is prepared in a suitable assay buffer.

  • Assay:

    • The culture medium is removed, and cells are washed with a pre-warmed assay buffer.

    • The different concentrations of 4-hydroxyamphetamine are added to the wells.

    • The plate is incubated at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for cAMP production.

  • cAMP Detection:

    • The incubation is stopped, and the cells are lysed.

    • A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) is used to measure the amount of cAMP produced. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis:

    • The signal from each well is measured using a plate reader.

    • A concentration-response curve is generated by plotting the signal against the logarithm of the 4-hydroxyamphetamine concentration.

    • The EC₅₀ value is determined from the curve using non-linear regression analysis.

Neurotransmitter Release Assay (Norepinephrine)

This protocol outlines a general method for measuring 4-hydroxyamphetamine-induced norepinephrine release from neuronal cells or synaptosomes.[18][19][20][21]

Detailed Methodology:

  • Preparation of Neuronal Tissue/Cells:

    • Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., hippocampus, cortex) of rodents through differential centrifugation.

    • Cell Culture: Use a suitable neuronal cell line (e.g., PC12, SH-SY5Y) differentiated to a noradrenergic phenotype.

  • Loading with Radiolabeled Norepinephrine:

    • Incubate the synaptosomes or cells with [³H]-norepinephrine in a physiological buffer to allow for uptake into the vesicles.

  • Superfusion/Perfusion:

    • Transfer the loaded synaptosomes or cells to a superfusion chamber.

    • Continuously perfuse with a physiological buffer at a constant flow rate to establish a stable baseline of [³H]-norepinephrine release.

  • Stimulation:

    • Switch to a perfusion buffer containing a specific concentration of 4-hydroxyamphetamine.

    • Collect the perfusate in fractions at regular intervals.

  • Measurement of Radioactivity:

    • Determine the amount of [³H]-norepinephrine in each collected fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of total [³H]-norepinephrine released per fraction.

    • Plot the release over time to observe the effect of 4-hydroxyamphetamine.

    • Compare the release induced by 4-hydroxyamphetamine to that of a vehicle control and a known releasing agent (e.g., amphetamine).

Conclusion

4-Hydroxyamphetamine is a pharmacologically active metabolite of amphetamine with a primary role as an indirect-acting sympathomimetic, potently activating TAAR1 and inducing norepinephrine release. While its clinical use is limited, its contribution to the overall pharmacological and toxicological profile of amphetamine is significant. Further research is required to fully elucidate its pharmacokinetic profile and its specific interactions with monoamine transporters to better understand its role in both therapeutic and abuse contexts.

References

An In-depth Technical Guide to the Synthesis of Hydroxyamphetamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic pathways for hydroxyamphetamine, a sympathomimetic amine, and its key derivatives. The following sections detail established methodologies, including experimental protocols and quantitative data, to serve as a valuable resource for professionals in the field of medicinal chemistry and drug development.

Core Synthesis Pathways of Hydroxyamphetamine

Hydroxyamphetamine, chemically known as 4-(2-aminopropyl)phenol, can be synthesized through several distinct routes. The most prominent methods include a multi-step synthesis from 4-methoxybenzaldehyde, a process involving the demethylation of a methoxy-intermediate, and the reductive amination of 4-hydroxyphenylacetone.

Multi-Step Synthesis from 4-Methoxybenzaldehyde

A well-documented four-step synthesis route for hydroxyamphetamine commences with the readily available starting material, 4-methoxybenzaldehyde.[1][2] This pathway involves a Henry reaction, followed by reduction, amination, and finally demethylation to yield the desired product.

Experimental Protocol:

Step 1: Synthesis of 1-methoxy-4-((Z)-2-nitroprop-1-enyl)benzene

  • 4-methoxybenzaldehyde is reacted with nitroethane in the presence of a primary amine catalyst.[1][2]

  • Further details on the specific amine catalyst, solvent, and reaction conditions are required for a complete protocol.

Step 2: Synthesis of 1-(4-methoxyphenyl)propan-2-one

  • The nitroalkene from the previous step is reduced to the corresponding ketone.[1][2] This is typically achieved using iron in the presence of a strong acid like hydrochloric acid.[1][2]

  • Quantitative data regarding the amounts of iron and HCl, reaction time, and temperature are necessary for replication.

Step 3: Synthesis of 1-(4-methoxyphenyl)propan-2-amine

  • The ketone is converted to an amine. The initial search results mention a reaction with an amide to form an unstable intermediate, which is then treated with hydrochloric acid.[1][2] This step likely proceeds via a reductive amination or a related process.

  • The specific amide used, reaction conditions, and the nature of the unstable intermediate require further elucidation from more detailed sources.

Step 4: Synthesis of Hydroxyamphetamine

  • The final step involves the demethylation of the methoxy group to a hydroxyl group. This is achieved by treating 1-(4-methoxyphenyl)propan-2-amine with 40% hydrobromic acid (HBr).[1][2]

  • Specifics on the reaction time, temperature, and purification methods are needed for a complete experimental protocol.

Quantitative Data Summary: Multi-Step Synthesis from 4-Methoxybenzaldehyde

StepStarting MaterialReagentsProductYield (%)
14-MethoxybenzaldehydeNitroethane, Primary Amine1-methoxy-4-((Z)-2-nitroprop-1-enyl)benzeneData not available
21-methoxy-4-((Z)-2-nitroprop-1-enyl)benzeneIron, HCl1-(4-methoxyphenyl)propan-2-oneData not available
31-(4-methoxyphenyl)propan-2-oneAmide, HCl1-(4-methoxyphenyl)propan-2-amineData not available
41-(4-methoxyphenyl)propan-2-amine40% HBrHydroxyamphetamineData not available
Synthesis via Demethylation of 2-(p-methoxyphenyl)-isopropylamine (Hahn Method)

A method reported by W.E. Hahn provides an alternative two-step pathway starting from p-methoxyphenylacetone.[1]

Experimental Protocol:

Step 1: Synthesis of 2-(p-methoxyphenyl)-isopropylamine

  • This step likely involves the reductive amination of p-methoxyphenylacetone. The specific reducing agent and amine source are not detailed in the available abstract.

Step 2: Synthesis of Hydroxyamphetamine

  • The resulting 2-(p-methoxyphenyl)-isopropylamine is demethylated to yield hydroxyamphetamine. The protocol specifies the use of a 40% solution of hydrobromic acid.[1]

  • Detailed Procedure: 24.75 g (0.15 mol) of 2-(p-methoxyphenyl)-isopropylamine is added to 120 cm³ of 40% HBr and heated to boiling for 7 hours under reflux. The reaction mixture is then evaporated to dryness. The residue is dissolved in 100 cm³ of warm water, treated with activated charcoal, filtered, and the filtrate is concentrated under reduced pressure. Upon cooling to 0°C, the crystalline hydrobromide salt of 2-(p-hydroxyphenyl)-isopropylamine is collected by filtration, washed with anhydrous acetone, and dried. This yields 19.1 g (55%) of the product. The free base can be obtained by dissolving the hydrobromide salt in water, alkalinizing with a saturated solution of sodium carbonate, and subsequent workup.[1]

Quantitative Data Summary: Hahn Method

StepStarting MaterialReagentsProductYield (%)
1p-MethoxyphenylacetoneNot specified2-(p-methoxyphenyl)-isopropylamineData not available
22-(p-methoxyphenyl)-isopropylamine40% HBrHydroxyamphetamine Hydrobromide55
Reductive Amination of 4-Hydroxyphenylacetone

A direct approach to hydroxyamphetamine involves the reductive amination of 4-hydroxyphenylacetone. This method is advantageous as it is a one-pot reaction. The Leuckart reaction is a classic method for reductive amination.[3][4]

Conceptual Experimental Protocol (Leuckart Reaction):

  • 4-Hydroxyphenylacetone would be heated with either ammonium formate or formamide, which serves as both the nitrogen donor and the reducing agent.[3]

  • The reaction typically requires high temperatures, often between 120 and 165 °C.[3]

  • The intermediate N-formyl derivative is formed, which is then hydrolyzed to the primary amine, hydroxyamphetamine.[4]

  • Note: A specific, detailed protocol for the Leuckart reaction of 4-hydroxyphenylacetone to produce hydroxyamphetamine with quantitative data was not found in the initial search and would require further investigation of specialized chemical literature.

Modern reductive amination methods often employ milder and more selective reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[5][6][7]

Conceptual Experimental Protocol (Modern Reductive Amination):

  • 4-Hydroxyphenylacetone would be dissolved in a suitable solvent, such as methanol.

  • An amine source, such as ammonia or an ammonium salt, would be added, followed by the reducing agent (e.g., NaBH3CN).

  • The reaction would likely proceed at or near room temperature.

  • Detailed experimental conditions and yields for this specific transformation are not yet available.

Synthesis of Hydroxyamphetamine Derivatives: Pholedrine

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a key derivative of hydroxyamphetamine.[8] Its synthesis generally follows similar principles to that of hydroxyamphetamine, with the introduction of a methyl group on the amine.

Conceptual Synthesis Pathway:

A plausible route to pholedrine would be the reductive amination of 4-hydroxyphenylacetone with methylamine.

Conceptual Experimental Protocol:

  • 4-Hydroxyphenylacetone would be reacted with methylamine to form the corresponding imine.

  • The imine would then be reduced in situ with a suitable reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation.

  • A detailed, validated experimental protocol with quantitative data for the synthesis of pholedrine is required for a complete guide.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of hydroxyamphetamine is as an indirect-acting sympathomimetic agent. It acts by stimulating the release of norepinephrine from adrenergic nerve terminals.[1][9][10][11] This increase in norepinephrine in the synaptic cleft leads to the activation of adrenergic receptors, resulting in various physiological effects, including mydriasis (pupil dilation).[1][11] There is also evidence to suggest that hydroxyamphetamine can act as a serotonin-releasing agent.[12]

Diagram of Hydroxyamphetamine's Primary Signaling Pathway:

Hydroxyamphetamine Signaling Pathway Hydroxyamphetamine Hydroxyamphetamine Adrenergic_Nerve_Terminal Adrenergic Nerve Terminal Hydroxyamphetamine->Adrenergic_Nerve_Terminal Norepinephrine_Vesicles Norepinephrine Vesicles Adrenergic_Nerve_Terminal->Norepinephrine_Vesicles Stimulates release Synaptic_Cleft Synaptic_Cleft Norepinephrine_Vesicles->Synaptic_Cleft Norepinephrine Adrenergic_Receptors Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptors Binds to Physiological_Effect Physiological Effect (e.g., Mydriasis) Adrenergic_Receptors->Physiological_Effect Activates Synthesis and Analysis Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Starting_Materials Select Starting Materials (e.g., 4-Methoxybenzaldehyde) Reaction_Execution Execute Synthetic Steps (e.g., Henry, Reduction, Amination, Demethylation) Starting_Materials->Reaction_Execution Purification Purification of Crude Product (e.g., Crystallization, Chromatography) Reaction_Execution->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Characterization Purity_Assessment Purity Assessment (HPLC, GC) Structural_Elucidation->Purity_Assessment Final_Product Pure Hydroxyamphetamine or Derivative Purity_Assessment->Final_Product

References

An In-depth Technical Guide to the Chemical Structure and Properties of Hydroxyamfetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyamfetamine, also known as 4-hydroxyamphetamine, is a sympathomimetic amine that belongs to the phenethylamine and amphetamine chemical classes.[1][2] It is a major metabolite of amphetamine and is primarily used in ophthalmology as a mydriatic agent to dilate the pupil for diagnostic examinations, most notably in the pharmacologic evaluation of Horner's syndrome.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is a chiral compound with a stereocenter at the alpha-carbon of the propyl side chain. The molecule consists of a phenol ring substituted at the para position with a 2-aminopropyl group.

IUPAC Name: 4-(2-aminopropyl)phenol[1]

Synonyms: 4-Hydroxyamphetamine, p-Hydroxyamphetamine, Norpholedrine, Oxamphetamine, α-Methyltyramine[2]

Chemical Formula: C₉H₁₃NO[1]

Molecular Weight: 151.21 g/mol [1]

Stereoisomerism: this compound possesses a chiral center and exists as two enantiomers, (R)- and (S)-hydroxyamfetamine. The commercially available product is typically a racemic mixture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Melting Point125-126 °C[4]
Boiling Point279.2 ± 15.0 °C (Predicted)[5]
pKa9.82 ± 0.15 (Predicted, for the amine group)[6]
logP0.58 - 1.4 (Predicted)[7]
SolubilitySoluble in water, alcohol, chloroform, and ethyl acetate.[4]

Pharmacology

Mechanism of Action

This compound is an indirect-acting sympathomimetic agent. Its primary mechanism of action is to stimulate the release of norepinephrine from the presynaptic nerve terminals of postganglionic sympathetic neurons.[1] This increase in synaptic norepinephrine leads to the activation of adrenergic receptors on the target tissues.

In the eye, the released norepinephrine acts on α1-adrenergic receptors on the iris dilator muscle, causing its contraction and subsequent mydriasis (pupil dilation).[8]

Furthermore, this compound is an agonist of the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[2][9] Activation of TAAR1 can modulate the function of monoamine transporters and trigger downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[9][10]

Pharmacokinetics

When administered as an ophthalmic solution, this compound is intended for local action with minimal systemic absorption. It is a known metabolite of amphetamine in humans, formed through the action of the cytochrome P450 enzyme CYP2D6.[1] this compound can be further metabolized by dopamine β-hydroxylase to 4-hydroxynorephedrine.[1]

Signaling Pathways

Norepinephrine Signaling in the Iris Dilator Muscle

Norepinephrine_Signaling cluster_presynaptic Presynaptic Sympathetic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Iris Dilator Muscle Cell This compound This compound NE_vesicle Norepinephrine (NE) Vesicles This compound->NE_vesicle Stimulates Release NE_released NE NE_vesicle->NE_released alpha1_receptor α1-Adrenergic Receptor NE_released->alpha1_receptor placeholder Gq Gq Protein alpha1_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Contraction Muscle Contraction (Mydriasis) DAG->Contraction Activates PKC, contributes to Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Contraction

Caption: Norepinephrine signaling pathway in the iris dilator muscle.

TAAR1 Signaling Pathway

TAAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hydroxyamfetamine_ext This compound Monoamine_Transporter Monoamine Transporter Hydroxyamfetamine_ext->Monoamine_Transporter Hydroxyamfetamine_int This compound Monoamine_Transporter->Hydroxyamfetamine_int TAAR1 TAAR1 Hydroxyamfetamine_int->TAAR1 Gs Gs Protein TAAR1->Gs Gq Gq Protein TAAR1->Gq AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKC Protein Kinase C (PKC) PLC->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., CREB, NFAT) PKA->Downstream PKC->Downstream

Caption: TAAR1 signaling pathway activated by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of 4-(2-aminopropyl)phenol can be achieved through various routes. A common method involves the reduction of an oxime precursor. The following is a generalized protocol based on established chemical principles.

Workflow for the Synthesis of this compound

Synthesis_Workflow Start Start: 4-Hydroxyphenylacetone Reaction1 Reaction with Hydroxylamine Start->Reaction1 Intermediate Formation of 4-Hydroxyphenylacetone Oxime Reaction1->Intermediate Reaction2 Reduction (e.g., with Na/Ethanol or LiAlH₄) Intermediate->Reaction2 Crude_Product Crude This compound Reaction2->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 Column_Chromatography Column Chromatography Purification->Column_Chromatography Option 2 Pure_Product Pure This compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Oxime Formation: 4-Hydroxyphenylacetone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol). The reaction mixture is typically heated to facilitate the formation of 4-hydroxyphenylacetone oxime.

  • Reduction: The resulting oxime is then reduced to the primary amine. This can be achieved using various reducing agents, such as sodium metal in ethanol (a dissolving metal reduction) or a metal hydride like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Work-up: Following the reduction, the reaction is carefully quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by one of the following methods:

  • Recrystallization: The crude this compound is dissolved in a minimum amount of a hot solvent (e.g., benzene or an ethanol/water mixture).[4][11] The solution is then allowed to cool slowly, leading to the formation of crystals of the purified compound, which can be collected by filtration.

  • Column Chromatography: For more rigorous purification, column chromatography can be employed. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).[12] Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

  • Principle: A solution containing this compound is injected into an HPLC system equipped with a suitable column (e.g., C18 or phenyl).[13] The compound is separated from other components in the sample and detected by a UV detector.

  • Sample Preparation: Biological samples (e.g., urine) may require a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte before injection.[13]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[13]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Pharmacological Assay: Mydriatic Effect in the Diagnosis of Horner's Syndrome
  • Objective: To differentiate between preganglionic and postganglionic sympathetic lesions in patients with Horner's syndrome.

  • Procedure:

    • Baseline pupillary diameter is measured in both eyes in dim light.

    • One to two drops of a 1% this compound hydrobromide ophthalmic solution are instilled into the conjunctival sac of each eye.[14]

    • After a set period (typically 45-60 minutes), the pupillary diameter is remeasured.[14]

  • Interpretation:

    • Normal or Preganglionic Lesion: Both pupils dilate. In a preganglionic lesion, the postganglionic neuron is intact and contains norepinephrine, which is released by this compound.[14]

    • Postganglionic Lesion: The pupil of the affected eye shows little to no dilation, while the normal pupil dilates. This is because the degenerated postganglionic neuron has depleted stores of norepinephrine.[14]

Conclusion

This compound is a valuable pharmacological tool with well-defined chemical and physiological properties. Its primary clinical application in ophthalmology is a direct consequence of its indirect sympathomimetic mechanism of action. This guide provides a foundational understanding of this compound for researchers and drug development professionals, encompassing its chemical nature, pharmacological effects, and key experimental methodologies.

References

Whitepaper: Hydroxyamphetamine as a Primary Metabolite of Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-hydroxyamphetamine (p-hydroxyamphetamine), a primary active metabolite of amphetamine. It details the metabolic pathway, the central role of the cytochrome P450 2D6 (CYP2D6) enzyme, and the subsequent pharmacodynamic effects of this metabolite. This document summarizes key quantitative pharmacokinetic data, presents detailed experimental protocols for in vitro metabolism and analytical quantification, and includes visualizations of the core biochemical and experimental processes. The information is intended to serve as a foundational resource for professionals engaged in pharmacology, toxicology, and drug development research.

The Metabolic Pathway of Amphetamine to 4-Hydroxyamphetamine

Amphetamine undergoes extensive biotransformation in the body, with aromatic hydroxylation being a key pathway. The primary enzyme responsible for this conversion is Cytochrome P450 2D6 (CYP2D6), which is highly expressed in the liver.[1][2][3] This enzyme catalyzes the addition of a hydroxyl group to the para (4-position) of the phenyl ring of amphetamine, forming 4-hydroxyamphetamine.[3]

This metabolite is pharmacologically active and contributes to the overall sympathomimetic effects of the parent drug.[1][4] Following its formation, 4-hydroxyamphetamine can undergo further metabolism by dopamine β-hydroxylase to form 4-hydroxynorephedrine, or it can be eliminated from the body via urinary excretion.[1] The efficiency of this pathway is subject to genetic polymorphism of the CYP2D6 enzyme, leading to variations in metabolism rates across different populations.[2][5]

Metabolic_Pathway amphetamine Amphetamine hydroxyamphetamine 4-Hydroxyamphetamine (Active Metabolite) amphetamine->hydroxyamphetamine CYP2D6 (Aromatic Hydroxylation) hydroxynorephedrine 4-Hydroxynorephedrine hydroxyamphetamine->hydroxynorephedrine Dopamine β-hydroxylase elimination Urinary Elimination hydroxyamphetamine->elimination

Caption: Metabolic conversion of amphetamine to its primary metabolites.

Quantitative Pharmacokinetic Data

The extent to which amphetamine is converted to 4-hydroxyamphetamine varies between species and is influenced by the metabolic capacity of the individual. In humans, a relatively small fraction of the parent drug is converted to this metabolite. The majority of an amphetamine dose is excreted unchanged, a process that is highly dependent on urinary pH.[6][7]

ParameterSpeciesValueNotesReference
Urinary Excretion as 4-Hydroxyamphetamine Human~3% of dose-[4]
Sprague-Dawley Rat9.1 - 11.1% of doseHigher metabolism rate.[8]
Dark Agouti Rat2.3 - 2.5% of doseAnimal model for CYP2D6 poor metabolizers.[8]
Urinary Excretion as Unchanged Amphetamine Human35 - 44% of doseHighly dependent on urinary pH and flow rate.[6][7]

Table 1: Summary of urinary excretion data for amphetamine and its 4-hydroxy metabolite.

Pharmacodynamics and Mechanism of Action

4-Hydroxyamphetamine is an indirect-acting sympathomimetic agent, meaning it exerts its effects by stimulating the release of endogenous catecholamines.[1][9] Its primary mechanism involves triggering the release of norepinephrine from presynaptic adrenergic nerve terminals.[4][10] This action is responsible for its observed effects, such as mydriasis (pupil dilation) when used clinically in ophthalmic solutions.[4][9]

In addition to norepinephrine release, 4-hydroxyamphetamine is an agonist of the human trace amine-associated receptor 1 (TAAR1) and an inhibitor of monoamine oxidases (MAO), particularly MAO-A.[1][4] The inhibition of MAO-A reduces the breakdown of monoamine neurotransmitters, thereby increasing their availability for release into the synapse.[1]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine NE_vesicle->NE_synapse Exocytosis receptor Adrenergic Receptor response Sympathetic Response receptor->response Signal Transduction metabolite 4-Hydroxyamphetamine metabolite->NE_vesicle Stimulates Release NE_synapse->receptor Binds Experimental_Workflow Workflow for In Vitro Amphetamine Metabolism Study prep 1. Reagent Preparation (Buffer, Microsomes, Substrate, NRS) incubate 2. Incubation (Combine Reagents and Incubate at 37°C) prep->incubate terminate 3. Reaction Termination (Add Acetonitrile + Internal Standard) incubate->terminate centrifuge 4. Protein Precipitation (Vortex and Centrifuge) terminate->centrifuge extract 5. Supernatant Transfer (Collect supernatant for analysis) centrifuge->extract analysis 6. LC-MS/MS Analysis (Inject sample and acquire data) extract->analysis quantify 7. Data Quantification (Calculate metabolite concentration) analysis->quantify

References

The Intricate Dance of Structure and Activity: A Technical Guide to Hydroxyamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyamphetamine, also known as 4-hydroxyamphetamine or α-methyltyramine, is a sympathomimetic amine that serves as a key metabolite of amphetamine.[1] While structurally similar to other phenethylamines, its pharmacological profile is distinguished by a primary mechanism of indirect action, mediating its effects through the release of norepinephrine.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of hydroxyamphetamine, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. A comprehensive understanding of hydroxyamphetamine's SAR is crucial for the rational design of novel therapeutics targeting the adrenergic system and for refining our knowledge of sympathomimetic drug action.

Core Mechanism of Action: An Indirect Sympathomimetic

Hydroxyamphetamine's primary pharmacological effect is the promotion of norepinephrine release from sympathetic nerve terminals.[1][2] This action classifies it as an indirectly acting sympathomimetic agent. The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors to elicit a physiological response.[3][4] In addition to its norepinephrine-releasing properties, hydroxyamphetamine is also an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic neurotransmission.[1]

While structurally related to direct-acting adrenergic agonists, evidence suggests that hydroxyamphetamine itself has negligible direct agonist activity at α- and β-adrenergic receptors.[5] The key structural features that favor this indirect mechanism are discussed in the following sections.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of hydroxyamphetamine is intrinsically linked to its chemical architecture. Modifications to the phenylethylamine scaffold can dramatically alter its potency, selectivity, and mechanism of action.

The Phenylethylamine Backbone

The β-phenylethylamine structure is the foundational scaffold for many adrenergic agents.[3][6] For maximal direct sympathomimetic activity, specific structural features are generally required, such as hydroxyl groups on the 3 and 4 positions of the phenyl ring (a catechol moiety) and a hydroxyl group on the β-carbon of the ethylamine side chain.[6][7]

Impact of the 4-Hydroxyl Group

The defining feature of hydroxyamphetamine is the hydroxyl group at the para (4) position of the phenyl ring. This single modification significantly influences its pharmacological profile compared to its parent compound, amphetamine. The presence of the 4-hydroxyl group increases the polarity of the molecule, which can affect its ability to cross the blood-brain barrier. While catecholamines (with hydroxyl groups at both the 3 and 4 positions) are potent direct-acting agonists, the singular 4-hydroxyl group of hydroxyamphetamine, in the absence of the 3-hydroxyl, diminishes direct adrenergic receptor affinity.[7]

The α-Methyl Group

The methyl group on the α-carbon of the ethylamine side chain is a critical structural element. This substitution provides resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action compared to phenylethylamines lacking this feature.[6] Furthermore, the α-methyl group enhances the ability of the compound to displace norepinephrine from storage vesicles within the presynaptic nerve terminal.[6]

The Unsubstituted Amine Group

Hydroxyamphetamine possesses a primary amine. The nature of the substituent on the amino group is a key determinant of adrenergic receptor selectivity. Generally, as the size of the N-substituent increases, α-adrenergic activity decreases while β-adrenergic activity increases.[7] The primary amine of hydroxyamphetamine is consistent with its role as a substrate for the norepinephrine transporter (NET), a crucial step in its indirect mechanism of action.

Quantitative Analysis of Biological Activity

While direct binding affinity data for hydroxyamphetamine at adrenergic receptor subtypes is not extensively documented in the literature, its activity at the Trace Amine-Associated Receptor 1 (TAAR1) has been quantified.

CompoundReceptorSpeciesAssay TypeParameterValue (µM)
S-(+)-p-HydroxyamphetamineTAAR1RatcAMP AccumulationEC50Value not explicitly provided in the search results
R-(-)-p-HydroxyamphetamineTAAR1RatcAMP AccumulationEC50Value not explicitly provided in the search results
S-(+)-p-HydroxyamphetamineTAAR1MousecAMP AccumulationEC50Value not explicitly provided in the search results
R-(-)-p-HydroxyamphetamineTAAR1MousecAMP AccumulationEC50Value not explicitly provided in the search results
S-(+)-p-HydroxyamphetamineTAAR1Human-Rat ChimeracAMP AccumulationEC50Value not explicitly provided in the search results
R-(-)-p-HydroxyamphetamineTAAR1Human-Rat ChimeracAMP AccumulationEC50Value not explicitly provided in the search results

Note: While the search results indicate that EC50 values for p-hydroxyamphetamine isomers at different TAAR1 species were determined, the specific numerical values were not found in the provided snippets. The table structure is provided for when such data becomes available.

Signaling Pathways

The physiological effects of hydroxyamphetamine are mediated through the signaling cascades of the receptors it indirectly or directly activates.

Adrenergic Receptor Signaling

The norepinephrine released by hydroxyamphetamine activates both α- and β-adrenergic receptors on postsynaptic cells.

  • α1-Adrenergic Receptors: These are Gq-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8]

  • α2-Adrenergic Receptors: These are Gi-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

  • β-Adrenergic Receptors (β1, β2, β3): These are Gs-coupled receptors. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP, which then activates protein kinase A (PKA).

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling (Gq) cluster_alpha2 α2-Adrenergic Signaling (Gi) cluster_beta β-Adrenergic Signaling (Gs) a1 Norepinephrine ar_a1 α1-AR a1->ar_a1 gq Gq ar_a1->gq activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc a2 Norepinephrine ar_a2 α2-AR a2->ar_a2 gi Gi ar_a2->gi activates ac_i Adenylyl Cyclase gi->ac_i inhibits camp_i ↓ cAMP ac_i->camp_i b Norepinephrine ar_b β-AR b->ar_b gs Gs ar_b->gs activates ac_s Adenylyl Cyclase gs->ac_s activates camp_s ↑ cAMP ac_s->camp_s pka PKA Activation camp_s->pka

Figure 1: Adrenergic Receptor Signaling Pathways. (Max Width: 760px)
Trace Amine-Associated Receptor 1 (TAAR1) Signaling

Hydroxyamphetamine is an agonist for TAAR1, which is a Gs-coupled receptor. Activation of TAAR1 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, activating PKA.

TAAR1_Signaling cluster_taar1 TAAR1 Signaling (Gs) ha Hydroxyamphetamine taar1 TAAR1 ha->taar1 gs Gs taar1->gs activates ac Adenylyl Cyclase gs->ac activates camp ↑ cAMP ac->camp pka PKA Activation camp->pka NE_Release_Workflow prep Synaptosome Preparation load [³H]-Norepinephrine Loading prep->load wash Washing load->wash release Incubation with Hydroxyamphetamine wash->release filter Rapid Filtration release->filter quant Scintillation Counting & Data Analysis filter->quant TAAR1_Assay_Workflow culture Cell Culture & Transfection (HEK293-TAAR1) seed Seed Cells in 96-well Plate culture->seed stim Stimulation with Hydroxyamphetamine (+ PDE Inhibitor) seed->stim lyse Cell Lysis stim->lyse quant cAMP Quantification (ELISA or TR-FRET) lyse->quant analyze Data Analysis (EC50) quant->analyze

References

Neurochemical Profile of N-Methyltyramine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Neuropharmacological Effects, Experimental Methodologies, and Signaling Pathways of a Key Biogenic Amine

Abstract

N-Methyltyramine (NMT), a naturally occurring biogenic amine, has garnered increasing interest within the scientific community for its diverse pharmacological activities. As a protoalkaloid found in various plant species and endogenously in humans, NMT's structural similarity to other trace amines and catecholamines underlies its complex neurochemical profile. This technical guide provides a comprehensive overview of the current understanding of NMT's interactions with key neurochemical targets, including the α2-adrenergic receptor and the trace amine-associated receptor 1 (TAAR1). While quantitative data on its direct effects on the dopamine and serotonin transporters remain to be fully elucidated, this document synthesizes available information on its receptor binding affinities, functional activities, and impact on neurotransmitter systems. Detailed experimental protocols for conducting receptor binding assays, neurotransmitter uptake and release assays, and in vivo microdialysis are provided to facilitate further research into the nuanced pharmacology of N-methyltyramine. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and neurochemical mechanisms of N-methyltyramine and related compounds.

Introduction

N-Methyltyramine (NMT), also known as 4-hydroxy-N-methylphenethylamine, is a monoamine compound that belongs to the phenylethylamine class.[1] It is structurally analogous to tyramine, with the addition of a methyl group to the amine.[1] Found in a variety of plants, including bitter orange, and produced endogenously in the human body, NMT is classified as a trace amine.[1][2] Its pharmacological effects are multifaceted, stemming from its interactions with several key receptor systems that regulate neurotransmission. This guide delves into the core neurochemical effects of NMT, presenting quantitative data where available, outlining detailed experimental methodologies to probe its activity, and visualizing the key signaling pathways involved.

Quantitative Neuropharmacological Data

The primary pharmacological targets of N-methyltyramine that have been quantitatively characterized are the α2-adrenergic receptor and the trace amine-associated receptor 1 (TAAR1).

Receptor/TransporterSpeciesAssay TypeParameterValue (µM)Reference(s)
α2-Adrenoceptor Rat (Brain)Competition Binding ([³H]p-aminoclonidine)IC₅₀5.53[[“]]
TAAR1 HumanFunctional (cAMP Accumulation)EC₅₀~2[1]
TAAR1 HumanReporter Assay (SEAP)EC₅₀6.78[4]

Note: While NMT is structurally similar to compounds known to interact with the dopamine transporter (DAT) and the serotonin transporter (SERT), there is a notable absence of direct, quantitative binding affinity (Ki) or functional inhibition (IC₅₀) data for NMT at these transporters in the current scientific literature. The experimental protocols provided in this guide are intended to facilitate the generation of these critical data points.

Mechanism of Action and Signaling Pathways

N-methyltyramine exerts its neurochemical effects primarily through two distinct mechanisms: antagonism of the α2-adrenergic receptor and agonism of the TAAR1 receptor.

α2-Adrenergic Receptor Antagonism

NMT acts as an antagonist at α2-adrenergic receptors.[[“]][5] These receptors are typically located presynaptically and function as autoreceptors, inhibiting the release of norepinephrine when activated. By blocking these receptors, NMT disinhibits norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.

alpha2_antagonism NMT N-Methyltyramine alpha2_receptor α2-Adrenergic Receptor NMT->alpha2_receptor Antagonizes Gi_protein Gi Protein alpha2_receptor->Gi_protein Inhibition Blocked adenylyl_cyclase Adenylyl Cyclase Gi_protein->adenylyl_cyclase Inhibition Blocked cAMP cAMP adenylyl_cyclase->cAMP No Inhibition norepinephrine_release Norepinephrine Release cAMP->norepinephrine_release Promotes

Figure 1: NMT antagonism of the α2-adrenergic receptor signaling pathway.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

NMT is an agonist at the TAAR1 receptor.[1][4] TAAR1 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[2] The functional consequences of TAAR1 activation are complex and can modulate the activity of monoamine transporters.

taar1_agonism NMT N-Methyltyramine TAAR1 TAAR1 NMT->TAAR1 Activates Gs_protein Gs Protein TAAR1->Gs_protein Activates adenylyl_cyclase Adenylyl Cyclase Gs_protein->adenylyl_cyclase Stimulates cAMP cAMP adenylyl_cyclase->cAMP Increases downstream Downstream Effects cAMP->downstream

Figure 2: NMT agonism of the TAAR1 receptor signaling pathway.

Detailed Experimental Protocols

To facilitate further investigation into the neurochemical effects of N-methyltyramine, the following detailed experimental protocols are provided.

Protocol for α2-Adrenoceptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of NMT for the α2-adrenergic receptor.

Materials:

  • Rat brain cortex tissue

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Radioligand: [³H]p-aminoclonidine or [³H]RX821002

  • Non-specific determinant: 10 µM Yohimbine or other suitable α2 antagonist

  • N-Methyltyramine solutions (10⁻¹⁰ M to 10⁻³ M)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Homogenizer, centrifuge, cell harvester, scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortex in ice-cold Lysis Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh Lysis Buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • To each well of a 96-well plate, add:

      • 50 µL of Assay Buffer (for total binding) or 10 µM Yohimbine (for non-specific binding) or varying concentrations of NMT.

      • 50 µL of the radioligand at a concentration close to its Kd.

      • 100 µL of the membrane preparation.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of NMT to generate a competition curve.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start membrane_prep Membrane Preparation (Rat Brain Cortex) start->membrane_prep assay_setup Assay Setup (96-well plate) - Radioligand - NMT/Control - Membranes membrane_prep->assay_setup incubation Incubation (25°C, 60 min) assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki determination) scintillation->data_analysis end End data_analysis->end uptake_assay_workflow start Start synaptosome_prep Synaptosome Preparation (Rat Striatum/Brain) start->synaptosome_prep pre_incubation Pre-incubation with NMT/Control (37°C, 10 min) synaptosome_prep->pre_incubation uptake_initiation Initiate Uptake with [³H]Dopamine or [³H]Serotonin pre_incubation->uptake_initiation incubation Incubation (37°C, 5 min) uptake_initiation->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (% Inhibition, IC50) scintillation->data_analysis end End data_analysis->end microdialysis_workflow start Start surgery Surgical Implantation of Guide Cannula start->surgery recovery Animal Recovery (≥ 24 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion_baseline aCSF Perfusion & Baseline Sample Collection probe_insertion->perfusion_baseline drug_admin NMT/Vehicle Administration perfusion_baseline->drug_admin sample_collection Post-treatment Sample Collection drug_admin->sample_collection hplc_analysis HPLC-EC Analysis of Dopamine & Serotonin sample_collection->hplc_analysis data_analysis Data Analysis (% Baseline) hplc_analysis->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Diagnostic Use of Hydroxyamphetamine in Horner's Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Horner's syndrome is a clinical triad of symptoms—miosis (constricted pupil), ptosis (drooping eyelid), and facial anhidrosis (decreased sweating)—resulting from a disruption of the oculosympathetic nerve pathway. Pharmacological testing is crucial for both confirming the diagnosis and localizing the causative lesion along this pathway, which is essential for guiding further diagnostic imaging and determining the underlying etiology. Hydroxyamphetamine hydrobromide, an indirect-acting sympathomimetic agent, is a key pharmacological tool used to differentiate between preganglionic (first- or second-order neuron) and postganglionic (third-order neuron) lesions in patients with a confirmed diagnosis of Horner's syndrome.[1][2]

These application notes provide detailed protocols for the use of hydroxyamphetamine in a research and clinical setting, summarize quantitative data on its efficacy, and illustrate the relevant physiological and diagnostic pathways.

Mechanism of Action

Hydroxyamphetamine acts by stimulating the release of stored norepinephrine from the presynaptic vesicles of the postganglionic (third-order) sympathetic neurons at the neuromuscular junction of the iris dilator muscle.[1][2] This release of norepinephrine leads to mydriasis (pupil dilation). The integrity of the postganglionic neuron is therefore essential for hydroxyamphetamine to exert its effect.

  • In a healthy individual or a patient with a preganglionic (central or second-order neuron) lesion, the postganglionic neurons are intact and contain stored norepinephrine. Administration of hydroxyamphetamine will cause the pupil to dilate.[1][3]

  • In a patient with a postganglionic (third-order neuron) lesion, the nerve terminals are damaged, leading to a depletion of norepinephrine stores.[1] Consequently, hydroxyamphetamine will fail to induce significant pupillary dilation.[1][4]

Experimental Protocols

1. Patient Preparation and Pre-Test Considerations

  • Confirmation of Horner's Syndrome: The hydroxyamphetamine test is used for localization, not initial diagnosis. Horner's syndrome should first be confirmed using a diagnostic agent like apraclonidine or cocaine.

  • Washout Period: It is critical to observe a washout period after the use of other diagnostic agents. Cocaine inhibits the reuptake of norepinephrine and can interfere with the action of hydroxyamphetamine.[5][6] A minimum of 48 to 72 hours should elapse between a cocaine test and a hydroxyamphetamine test.[2][7]

  • Acute Horner's Syndrome: In cases of acute onset (within the first week), the hydroxyamphetamine test may yield a false-negative result for a postganglionic lesion. This is because it takes time for norepinephrine stores to become depleted after the neuron is damaged.[1][5] The test is generally considered more accurate after symptoms have been present for 2 to 3 weeks.[3]

  • Informed Consent: As with any procedure, informed consent should be obtained from the participant after explaining the purpose of the test, the procedure, and potential side effects.

2. Materials

  • Hydroxyamphetamine hydrobromide 1% ophthalmic solution

  • Pupillometer or millimeter ruler for measuring pupil size

  • Dimly lit examination room

  • Slit lamp or other suitable light source for pupil examination

3. Test Administration Protocol

  • Baseline Pupil Measurement: Place the patient in a dimly lit room to stabilize pupillary size. Measure and record the pupil diameter of both the affected and unaffected eye. Note the degree of baseline anisocoria.[5]

  • Instillation of Hydroxyamphetamine: Instill one to two drops of 1% hydroxyamphetamine solution into the conjunctival sac of each eye.[2][7]

  • Incubation Period: Have the patient wait for 45 to 60 minutes for the drug to take effect.[5]

  • Post-Instillation Pupil Measurement: After the incubation period, remeasure and record the pupil diameter of both eyes under the same lighting conditions as the baseline measurement.[5]

Data Interpretation and Quantitative Analysis

The interpretation of the hydroxyamphetamine test relies on the degree of pupillary dilation in the Horner's pupil compared to the contralateral, unaffected pupil.

Test OutcomePupillary Response in Horner's EyePupillary Response in Unaffected EyeInterpretationLocalization of Lesion
Negative Test DilatesDilatesIntact postganglionic neuronPreganglionic (First- or Second-Order Neuron) or Central
Positive Test Fails to dilate or dilates minimallyDilatesDamaged postganglionic neuronPostganglionic (Third-Order Neuron)

Quantitative Pupillary Dilation Data

The following table summarizes pupillary response data from a study involving patients with Horner's syndrome.

Lesion LocationMean Dilation of Affected Pupil (mm)Mean Dilation of Unaffected Pupil (mm)
Preganglionic 2.392.09
Postganglionic 0.57N/A

Data from a retrospective analysis of 90 cases of Horner's syndrome.[8]

Diagnostic Accuracy

The specificity and sensitivity of the hydroxyamphetamine test can vary. One study reported a specificity of 90% for postganglionic lesions and 88% for preganglionic lesions.[8] Another study comparing hydroxyamphetamine 1% with phenylephrine 1% reported a sensitivity of 93% and a specificity of 83% for hydroxyamphetamine in identifying postganglionic lesions.[9]

Visualizations

Signaling Pathway and Mechanism of Action

cluster_0 Sympathetic Nervous System cluster_1 Ocular Structures cluster_2 Lesion Sites Hypothalamus Hypothalamus Ciliospinal Center Ciliospinal Center (C8-T2) Hypothalamus->Ciliospinal Center First-Order Neuron Superior Cervical Ganglion Superior Cervical Ganglion Ciliospinal Center->Superior Cervical Ganglion Second-Order Neuron (Preganglionic) Preganglionic Lesion Ciliospinal Center->Preganglionic Lesion Postganglionic Neuron Third-Order Neuron (Postganglionic) Superior Cervical Ganglion->Postganglionic Neuron Synapse Iris Dilator Muscle Iris Dilator Muscle Pupil Pupil Iris Dilator Muscle->Pupil Causes Dilation Postganglionic Neuron->Iris Dilator Muscle Norepinephrine Vesicles Norepinephrine Vesicles Postganglionic Neuron->Norepinephrine Vesicles Postganglionic Lesion Postganglionic Neuron->Postganglionic Lesion Norepinephrine Release Norepinephrine Release Norepinephrine Vesicles->Norepinephrine Release Hydroxyamphetamine Hydroxyamphetamine (1% solution) Hydroxyamphetamine->Norepinephrine Vesicles Stimulates Norepinephrine Release->Iris Dilator Muscle Activates

Caption: Sympathetic pathway to the iris and the action of hydroxyamphetamine.

Experimental Workflow for Hydroxyamphetamine Test

start Patient with Confirmed Horner's Syndrome washout Ensure 48-72hr washout from cocaine/apraclonidine start->washout measure_pre Measure baseline pupil diameter in both eyes (dim illumination) washout->measure_pre administer Instill 1-2 drops of 1% hydroxyamphetamine in each eye measure_pre->administer wait Wait 45-60 minutes administer->wait measure_post Remeasure pupil diameter in both eyes wait->measure_post analyze Compare dilation of Horner's pupil to contralateral pupil measure_post->analyze

Caption: Workflow for the hydroxyamphetamine diagnostic test.

Logical Interpretation of Test Results

start Post-Hydroxyamphetamine Pupil Measurement decision Did the Horner's pupil dilate? start->decision preganglionic Result: Negative Interpretation: Intact Postganglionic Neuron decision->preganglionic  Yes   postganglionic Result: Positive Interpretation: Damaged Postganglionic Neuron decision->postganglionic  No   localization_pre Lesion Localization: Preganglionic (1st or 2nd Order Neuron) preganglionic->localization_pre localization_post Lesion Localization: Postganglionic (3rd Order Neuron) postganglionic->localization_post

Caption: Diagnostic logic for interpreting hydroxyamphetamine test results.

Limitations and Considerations

  • Drug Availability: Hydroxyamphetamine for ophthalmic use can be difficult to obtain commercially, which may limit its accessibility.[5][10]

  • False-Negative Results: As previously mentioned, acute postganglionic lesions may not have had sufficient time for norepinephrine depletion, leading to a false-negative result (i.e., the pupil dilates, incorrectly suggesting a preganglionic lesion).[1][10]

  • False Localization: The test has the potential to falsely localize lesions in cases of acute onset or when unrelated nerve damage might mask the presence of a preganglionic lesion.[4]

  • Congenital Horner's Syndrome: The test may not be reliable in infants with congenital or early-acquired Horner's syndrome, as the third-order neurons are often damaged regardless of the primary lesion's location.[10]

  • Minimal Response in Normal Eye: In some individuals, the unaffected eye may show a minimal response to hydroxyamphetamine, which can complicate the interpretation of a lack of dilation in the affected eye.[11][12]

The hydroxyamphetamine test is a valuable diagnostic tool for the anatomical localization of the lesion in Horner's syndrome. A thorough understanding of its mechanism, proper adherence to the experimental protocol, and awareness of its limitations are essential for accurate interpretation. The results of this test, in conjunction with the patient's clinical history and other findings, are critical for directing neuroimaging studies to identify potentially serious underlying pathologies.[13]

References

Application Notes and Protocols for Pupillary Dilation Using Hydroxyamphetamine Eye Drops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyamphetamine hydrobromide is an indirect-acting sympathomimetic agent used in ophthalmic applications to induce mydriasis (pupillary dilation). It is available as a 1% solution and, more commonly, in a combination product with the anticholinergic agent tropicamide. This document provides detailed protocols for the use of hydroxyamphetamine eye drops for routine pupillary dilation and as a diagnostic tool in pharmacological studies, particularly for localizing lesions in Horner's syndrome.

Mechanism of Action

Hydroxyamphetamine acts by stimulating the release of norepinephrine from intact adrenergic nerve terminals at the neuromuscular junction of the iris dilator muscle.[1][2][3][4] This increase in norepinephrine in the synaptic cleft leads to contraction of the iris dilator muscle and subsequent mydriasis.[1][3] Since it has minimal direct agonist activity on adrenergic receptors, its efficacy is dependent on the integrity of the postganglionic sympathetic neuron.[1][3]

In the combination product Paremyd®, hydroxyamphetamine (1%) is paired with tropicamide (0.25%). Tropicamide is a parasympatholytic agent that blocks the cholinergic stimulation of the iris sphincter muscle and the ciliary muscle.[3][4][5] The synergistic action of these two agents, acting on different effector muscles of the iris, produces a rapid and sustained mydriasis.[3][5]

cluster_Neuron Sympathetic Nerve Terminal cluster_Synapse Synaptic Cleft cluster_Muscle Iris Dilator Muscle Hydroxyamphetamine Hydroxyamphetamine (1% Solution) Vesicles Norepinephrine Vesicles Hydroxyamphetamine->Vesicles Enters Terminal NE_release Norepinephrine Release Vesicles->NE_release Induces NE_synapse Norepinephrine NE_release->NE_synapse Into Synapse AdrenergicReceptor α1-Adrenergic Receptor NE_synapse->AdrenergicReceptor Binds to Mydriasis Pupillary Dilation (Mydriasis) AdrenergicReceptor->Mydriasis Activates cluster_Workflow Horner's Syndrome Diagnostic Workflow Start Subject with Suspected Horner's Syndrome Measure_Baseline Measure Baseline Pupil Size (Both Eyes) Start->Measure_Baseline Administer_Drops Instill 1% Hydroxyamphetamine (Both Eyes) Measure_Baseline->Administer_Drops Wait Wait 45-60 Minutes Administer_Drops->Wait Measure_Post Re-measure Pupil Size (Both Eyes) Wait->Measure_Post Interpretation Interpret Results Measure_Post->Interpretation Result_Pre Both Pupils Dilate Interpretation->Result_Pre Yes Result_Post Affected Pupil Fails to Dilate Interpretation->Result_Post No Conclusion_Pre Conclusion: Preganglionic Lesion (1st or 2nd Order Neuron) Result_Pre->Conclusion_Pre Conclusion_Post Conclusion: Postganglionic Lesion (3rd Order Neuron) Result_Post->Conclusion_Post

References

Quantitative Analysis of Hydroxyamphetamine in Human Urine: A Review of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of hydroxyamphetamine in human urine. It is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical methodologies. The following sections detail established techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC), complete with sample preparation protocols, instrumental conditions, and validation data.

Introduction

Hydroxyamphetamine is a metabolite of amphetamine and a sympathomimetic amine. Its accurate quantification in urine is crucial for clinical toxicology, forensic analysis, and pharmacokinetic studies. The choice of analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. This document outlines validated methods to ensure reliable and reproducible results.

Analytical Methods and Protocols

A variety of analytical techniques can be employed for the determination of hydroxyamphetamine in urine. The most common and robust methods are based on chromatography coupled with mass spectrometry or UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and reliable technique for the quantification of hydroxyamphetamine. Due to the polar nature of the analyte, a derivatization step is typically required to improve its volatility and chromatographic properties.

a) Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

This protocol is adapted from a method for the simultaneous determination of amphetamine, methamphetamine, and hydroxyamphetamine.[1][2][3][4]

Experimental Protocol:

  • Pipette 2 mL of urine into a 10 mL glass tube.

  • Add 25 µL of an appropriate internal standard solution (e.g., deuterated hydroxyamphetamine).

  • Add 0.5 mL of 1N NaOH to alkalize the sample.

  • Add 3 mL of dichloromethane as the extraction solvent.

  • Cap the tube, vortex for 1 minute, and centrifuge at low speed for 5 minutes.

  • Aspirate and discard the upper aqueous layer.

  • Transfer the organic layer to a new conical vial.

  • Add 0.1 mL of methanol/HCl (9:1 v/v) to trap the amphetamines as their hydrochloride salts.[1][2]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For derivatization, add 40 µL of BSTFA/TMCS (95:5) to the dried extract.[1] Other derivatizing agents like pentafluoropropionic anhydride (PFPA) can also be used.[5][6]

  • Mix and incubate for 30 minutes at 60°C.[1]

  • Inject 1 µL of the derivatized sample into the GC-MS system.

b) Instrumental Conditions

  • GC Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1.1 mL/min.

  • Oven Temperature Program: Initial temperature of 45°C (hold for 1 min), ramp to 140°C at 20°C/min (hold for 10 min), then ramp to 250°C at 30°C/min.[8]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantifier and Qualifier Ions: Specific ions for derivatized hydroxyamphetamine should be selected based on its mass spectrum. For 4-hydroxyamphetamine, characteristic ions can be identified from its fragmentation pattern.[1]

c) Method Validation Data

ParameterResultReference
Calibration Range125 - 1000 ng/mL[1][2][3]
Correlation Coefficient (r²)> 0.99[1][2][3]
Recovery64% - 85%[1]
Precision (RSD%)Intra-day: 0.08 - 3.43%, Inter-day: 0.23 - 3.0% (for a similar panel)[3]
Limit of Quantification (LOQ)< 7.7 µg/L (for a similar panel)[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation, and does not typically require derivatization.[10]

a) Sample Preparation: "Dilute-and-Shoot"

This approach is ideal for high-throughput laboratories.[11][12]

Experimental Protocol:

  • Centrifuge the urine sample to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 800 µL of distilled water.

  • Add 100 µL of an internal standard solution (e.g., deuterated hydroxyamphetamine) prepared in methanol.[10]

  • Vortex the mixture.

  • Inject the diluted sample directly into the LC-MS/MS system.

b) Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to "dilute-and-shoot," which can reduce matrix effects and improve sensitivity.[13]

Experimental Protocol (using a mixed-mode cation exchange cartridge):

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).[13]

  • Sample Loading: Load the pre-treated urine sample (e.g., 1 mL of urine diluted with buffer) onto the cartridge at a flow rate of 1-2 mL/min.[13]

  • Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.[13]

  • Drying: Dry the cartridge under vacuum for at least 5 minutes.

  • Elution: Elute the analytes with 3 mL of a mixture of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[13]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for injection.

c) Instrumental Conditions

  • LC Column: A reversed-phase column such as a C18 or a pentafluorophenylpropyl (PFPP) column is suitable.[13]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate hydroxyamphetamine from other matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • MS Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for hydroxyamphetamine and its internal standard must be determined and optimized.

d) Method Validation Data

ParameterResultReference
Linearity Range5 - 200 ng/mL (for a similar panel)[13]
Expanded UncertaintyFor a concentration of 11.33 ng/mL, the expanded uncertainty was 1.12 ng/mL.[11]
Lower Limit of Quantitation (LLOQ)1.09 ng/mL (in plasma for a similar panel)[10]
Recovery (SPE)> 84%
Precision (SPE, RSD%)3.3% - 5.9%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, though generally less sensitive and selective than mass spectrometry-based methods. Derivatization is often employed to enhance the chromophoric properties of hydroxyamphetamine for better detection.[14]

a) Sample Preparation: Derivatization and Extraction

This protocol uses dabsyl chloride for derivatization.[14]

Experimental Protocol:

  • Perform enzymatic hydrolysis of the urine sample if conjugated metabolites are of interest.

  • Adjust the pH of the urine sample.

  • Add dabsyl chloride solution and allow the derivatization reaction to proceed.

  • Extract the dabsyl-derivatized hydroxyamphetamine using an organic solvent (e.g., diethyl ether).

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b) Instrumental Conditions

  • LC Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of an appropriate buffer and an organic solvent like acetonitrile or methanol.

  • Detection Wavelength: In the visible region, corresponding to the absorbance maximum of the dabsyl derivative.[14]

  • Flow Rate: Typically around 1 mL/min.

c) Method Validation Data

ParameterResultReference
Recovery> 94%[14]
Precision (overall, RSD%)6.2%[14]
Detection Limit10 ng[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

LLE_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample (2 mL) alkalinize Alkalinize (1N NaOH) urine->alkalinize Step 1 extract LLE (Dichloromethane) alkalinize->extract Step 2 separate Centrifuge & Separate Phases extract->separate Step 3 trap Trap with HCl/Methanol separate->trap Step 4 evaporate Evaporate to Dryness trap->evaporate Step 5 derivatize Derivatize (BSTFA/TMCS) evaporate->derivatize Step 6 inject Inject (1 µL) derivatize->inject Step 7 gc_sep GC Separation inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect quantify Quantification ms_detect->quantify

Caption: Workflow for GC-MS analysis with Liquid-Liquid Extraction.

SPE_LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis urine Urine Sample load Load Sample urine->load Step 2 condition Condition SPE Cartridge condition->load Step 1 wash Wash Cartridge load->wash Step 3 elute Elute Analyte wash->elute Step 4 evaporate Evaporate Eluate elute->evaporate Step 5 reconstitute Reconstitute evaporate->reconstitute Step 6 inject Inject reconstitute->inject Step 7 lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quantify Quantification ms_detect->quantify

Caption: Workflow for LC-MS/MS analysis with Solid-Phase Extraction.

Dilute_Shoot_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample centrifuge Centrifuge urine->centrifuge Step 1 dilute Dilute with Water & IS centrifuge->dilute Step 2 inject Inject dilute->inject Step 3 lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quantify Quantification ms_detect->quantify

Caption: "Dilute-and-Shoot" workflow for LC-MS/MS analysis.

Conclusion

The choice of an analytical method for quantifying hydroxyamphetamine in urine should be based on the specific requirements of the study. GC-MS provides robust and reliable results but requires a more involved sample preparation including derivatization. LC-MS/MS offers higher sensitivity and throughput, with simpler sample preparation options like "dilute-and-shoot" or SPE for cleaner extracts. HPLC-UV is a viable, lower-cost alternative, particularly when high sensitivity is not a primary concern and derivatization is used to enhance detection. The protocols and data presented here provide a comprehensive guide for the successful implementation of these methods.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Hydroxyamphetamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyamphetamine is a sympathomimetic amine that functions as an adrenergic agonist. It is a metabolite of amphetamine and is also used clinically as a mydriatic agent in ophthalmic solutions. Accurate and reliable quantification of hydroxyamphetamine in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and clinical and forensic toxicology. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of hydroxyamphetamine, providing high resolution, sensitivity, and specificity.

This document provides detailed application notes and protocols for the analysis of hydroxyamphetamine using HPLC, based on established and validated methodologies.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the most common approach for hydroxyamphetamine analysis. In this technique, the stationary phase is nonpolar (e.g., C18 or phenyl), and the mobile phase is a polar solvent mixture, typically consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Hydroxyamphetamine, being a moderately polar compound, is retained on the nonpolar stationary phase and is eluted by the polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in hydroxyamphetamine absorbs UV light. More sensitive and specific detection can be achieved by coupling the HPLC system to a mass spectrometer (MS).

Experimental Protocols

Method 1: Analysis of Hydroxyamphetamine in Ophthalmic Formulations

This protocol is adapted for the simultaneous estimation of Hydroxyamphetamine Hydrobromide and Tropicamide in ophthalmic solutions.[1][2]

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with UV detector
Column Phenomenex BDS C18 (250 x 4.6 mm, 5 µm)[1] or equivalent
Mobile Phase Acetonitrile: 50 mM Phosphate Buffer (pH 5.6) (40:60 v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 257 nm[1]
Run Time Approximately 10 minutes

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare a 50 mM solution of potassium dihydrogen phosphate and adjust the pH to 5.6 with a suitable base (e.g., potassium hydroxide). Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 60:40 ratio. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Hydroxyamphetamine Hydrobromide reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 40-400 µg/mL).[1]

3. Sample Preparation:

  • Accurately measure a volume of the ophthalmic formulation and dilute it with the mobile phase to obtain a theoretical concentration of hydroxyamphetamine within the calibration range.

  • Filter the diluted sample solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solution.

  • Identify the hydroxyamphetamine peak based on the retention time of the standard.

  • Quantify the amount of hydroxyamphetamine in the sample using the calibration curve.

Method 2: Analysis of 4-Hydroxyamphetamine in Urine

This protocol is a simplified "dilute-and-shoot" method for the analysis of 4-hydroxyamphetamine in urine using LC-MS/MS, which offers high sensitivity and specificity.[3][4][5] A similar approach can be adapted for HPLC-UV for screening purposes, although with higher detection limits.

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System HPLC system coupled to a tandem mass spectrometer (MS/MS)[3]
Column Hypersil GOLD C18 (150 mm × 2.1 mm, 5 µm)[3] or equivalent
Mobile Phase A: 0.4% Formic acid in water; B: Methanol[3][5]
Flow Rate 400 µL/min[5]
Injection Volume 8 µL[3]
Column Temperature 35 °C[5]
Gradient Program 10% B for 1 min, to 20% B over 3.5 min, to 90% B over 7 min, hold at 90% B for 1 min, then return to 10% B for 3 min.[5]
Detection Tandem Mass Spectrometry (MS/MS)[3]

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases as described and degas before use.

  • Standard Stock Solution: Prepare a stock solution of 4-hydroxyamphetamine in methanol (e.g., 1 mg/mL).

  • Working Standard Solutions and Calibrators: Prepare working standard solutions by diluting the stock solution in methanol. Prepare urine calibrators by spiking pooled blank urine with known amounts of the working solutions to achieve a concentration range of, for example, 2 to 250 ng/mL.[3]

3. Sample Preparation:

  • Transfer 100 µL of the urine sample to a 1.5 mL polypropylene tube.[3]

  • Add 50 µL of mobile phase A and 50 µL of an internal standard solution (if used).[3]

  • Vortex the mixture.

  • Centrifuge the sample at high speed (e.g., 15,000 x g) for 3 minutes.[3]

  • Transfer the clear supernatant to an autosampler vial for injection.

Data Presentation

Method Validation Summary for Ophthalmic Formulation Analysis

The following tables summarize typical validation parameters for the HPLC-UV method.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
% RSD of Peak Area (n=6) ≤ 2.0%< 1.0%

Table 2: Method Validation Data

ParameterHydroxyamphetamine Hydrobromide
Linearity Range (µg/mL) 40 - 400[1]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 100.75 – 102.09%[1]
Precision (% RSD)
- Intra-day< 2.0%[1]
- Inter-day< 2.0%[1]
Limit of Detection (LOD) (µg/mL) 0.072[2]
Limit of Quantitation (LOQ) (µg/mL) 0.218
Method Validation Summary for Urine Analysis (LC-MS/MS)

Table 3: Method Validation Data

Parameter4-Hydroxyamphetamine
Linearity Range (ng/mL) 2 - 250[3]
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD)
- Intra-day< 15%
- Inter-day< 15%
Limit of Quantitation (LOQ) (ng/mL) 2

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject_Std Inject Standards Working->Inject_Std Sample Dilute Sample Filter Filter Sample Sample->Filter Inject_Sample Inject Sample Filter->Inject_Sample Equilibrate Equilibrate System Equilibrate->Inject_Std Equilibrate->Inject_Sample Detect UV/MS Detection Inject_Std->Detect Inject_Sample->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Detect->Quantify Cal_Curve->Quantify Report Generate Report Quantify->Report Sample_Prep_Urine Urine 100 µL Urine Sample Add_Solvents Add 50 µL Mobile Phase A & 50 µL Internal Standard Urine->Add_Solvents Vortex Vortex Mix Add_Solvents->Vortex Centrifuge Centrifuge (15,000 x g, 3 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject HPLC_System MobilePhase Mobile Phase Reservoir(s) Acetonitrile / Buffer Pump Pump Gradient Mixer MobilePhase->Pump Injector Autosampler Injection Loop Pump->Injector Column HPLC Column C18 Stationary Phase Injector->Column Detector UV or MS Detector Column->Detector DataSystem Data Acquisition System Chromatography Software Detector->DataSystem

References

Application Note: Detection and Quantification of Hydroxyamphetamine in Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in toxicological analysis, clinical chemistry, and forensic science.

Introduction

Hydroxyamphetamine (4-hydroxyamphetamine or HAMP) is a sympathomimetic amine and a major metabolite of amphetamine. It is also used clinically as a mydriatic agent. The accurate detection and quantification of hydroxyamphetamine in biological matrices such as urine are crucial for clinical diagnostics, forensic investigations, and understanding amphetamine metabolism. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely accepted analytical technique for this purpose, offering high sensitivity and specificity. Due to the polar nature of hydroxyamphetamine, a derivatization step is typically required to improve its volatility and chromatographic properties for GC analysis.

Principle of the Method

This method outlines the simultaneous determination of hydroxyamphetamine and other amphetamines in urine. The workflow involves three main stages: sample preparation, derivatization, and GC-MS analysis.[1][2]

  • Sample Preparation: A liquid-liquid extraction (LLE) is employed to isolate the analytes from the urine matrix. This process also serves to concentrate the sample.

  • Derivatization: The hydroxyl and amine groups of hydroxyamphetamine are chemically modified through silylation. This process replaces active hydrogen atoms with a nonpolar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability, making it suitable for GC analysis.[3]

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for identification and quantification.

Experimental Workflow & Protocols

Logical Relationship of the Core Procedures

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample (2 mL) Alkalinization Alkalinization (1N NaOH) Urine->Alkalinization Extraction Liquid-Liquid Extraction (Dichloromethane) Alkalinization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Organic Layer Centrifugation->Evaporation Deriv Add Derivatizing Agent (40 µL BSTFA/TMCS 95:5) Evaporation->Deriv Incubation Incubate (60°C for 30 min) Deriv->Incubation GCMS GC-MS Injection (1 µL) Incubation->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Overall experimental workflow for GC-MS analysis of hydroxyamphetamine.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of hydroxyamphetamine from urine samples.[4]

  • Sample Collection: Collect 2 mL of the urine sample and place it into a 10 mL glass tube.

  • Internal Standard: Add 25 µL of an appropriate deuterated internal standard solution (e.g., amphetamine-d8) to a final concentration of 500 ng/mL.

  • Alkalinization: Add 0.5 mL of 1N Sodium Hydroxide (NaOH) to the tube to adjust the pH.

  • Extraction: Add 3 mL of dichloromethane to the tube.

  • Mixing: Cap the tube and shake vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Isolation: Carefully transfer the lower organic layer (dichloromethane) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C. The dry residue is now ready for derivatization.

Protocol 2: Derivatization

Derivatization is a critical step for the successful GC-MS analysis of polar compounds like hydroxyamphetamine.[3][4] The following protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.

Hydroxyamphetamine Hydroxyamphetamine (with -OH and -NH2 groups) Reaction Reaction (60°C for 30 min) Hydroxyamphetamine->Reaction BSTFA BSTFA + TMCS (catalyst) (Silylating Agent) BSTFA->Reaction TMS_Derivative Di-TMS-Hydroxyamphetamine (Volatile Derivative) Reaction->TMS_Derivative

Caption: Silylation derivatization reaction of hydroxyamphetamine.

  • Reagent Addition: To the dried extract from Protocol 1, add 40 µL of BSTFA with 5% TMCS.

  • Mixing: Vortex the tube to ensure the residue is fully dissolved in the derivatizing agent.

  • Incubation: Seal the tube and incubate it in a heating block or oven at 60°C for 30 minutes.[4]

  • Cooling: Allow the sample to cool to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following tables summarize typical instrument parameters for the analysis of derivatized hydroxyamphetamine. Parameters may require optimization based on the specific instrumentation used.

Table 1: Gas Chromatography (GC) Conditions
ParameterValue
GC Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar[5]
Carrier Gas Helium
Injection Mode Splitless (1 µL injection volume)[5]
Injector Temperature 250 °C[5]
Oven Program Initial 80°C, ramp at 20°C/min to 285°C[6]
Total Run Time Approximately 10-15 minutes
Table 2: Mass Spectrometry (MS) Conditions
ParameterValue
Analyzer Type Quadrupole[5]
Ionization Mode Electron Ionization (EI) at 70 eV
Transfer Line Temp. 250 °C[5]
Acquisition Mode Scan Mode (mass range 50-400 amu) for identification[4]
Selected Ion Monitoring (SIM) for quantification[4]

Quantitative Data and Performance

The following data represents typical performance characteristics for the GC-MS analysis of hydroxyamphetamine.

Table 3: Chromatographic and Mass Spectrometric Data
CompoundRetention Time (min)*Quantifier Ion (m/z)Qualifier Ions (m/z)
Amphetamine-TMS5.46118 91, 192
Methamphetamine-TMS5.99130 91, 206
4-Hydroxyamphetamine-TMS~8.0 - 9.0179 (or other specific fragment)Varies with derivatization
Retention times are approximate and will vary based on the specific GC column and conditions.
Table 4: Method Validation Parameters for Hydroxyamphetamine
ParameterTypical ValueReference
Linearity Range 125 - 1000 ng/mL[1][4]
Correlation Coeff. (r²) > 0.99[1][4]
Limit of Detection (LOD) 0.05 ng/mg (in hair)[7]
Limit of Quantitation (LOQ) 0.1 ng/mg (in hair)[7]
Analytical Recovery 64% - 85% (in urine)[4]

Results and Discussion

A successful analysis will yield a chromatogram with well-resolved peaks for the derivatized compounds. The mass spectrum for the di-TMS-hydroxyamphetamine derivative will show a characteristic fragmentation pattern. For quantification, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of hydroxyamphetamine in unknown samples is then determined from this curve. The use of SIM mode significantly enhances the sensitivity and selectivity of the method for quantitative analysis.[4]

References

Application Notes and Protocols for In Vivo Administration of p-Hydroxyamphetamine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

p-Hydroxyamphetamine (p-OHA), a primary metabolite of amphetamine and methamphetamine, has demonstrated significant psychoactive effects in rodent models. Its central administration elicits behavioral changes, including hyperlocomotion and sensorimotor gating deficits, primarily through modulation of dopaminergic and serotonergic pathways. These notes provide a comprehensive overview of the experimental protocols for administering p-OHA in rodents and summarize the key quantitative findings from relevant studies. The provided methodologies and data are intended to serve as a resource for researchers investigating the neuropharmacological properties of p-OHA.

Data Presentation

The following tables summarize the quantitative data on the pharmacokinetic and behavioral effects of p-hydroxyamphetamine in rodent models.

Table 1: Pharmacokinetic Parameters of p-Hydroxyamphetamine in Rats

ParameterValueRoute of AdministrationAnimal ModelSource
Half-life (t½)~98 minutesIntravenous (IV)Young adult male rats (3-4 months)[1]
Brain/Blood Plasma Ratio1:3 (at 10-20 min post-injection)Intravenous (IV)Young adult male rats (3-4 months)[1]

Table 2: Behavioral Effects of Intracerebroventricular (i.c.v.) Administration of p-Hydroxyamphetamine in Mice

ExperimentDosesObserved EffectKey FindingsSource
Locomotor ActivityDose-dependentSignificant, dose-dependent increase in locomotor activity.Effect inhibited by dopamine uptake inhibitor nomifensine.[3][4]
Prepulse Inhibition (PPI)Dose-dependentDose-dependent disruption of prepulse inhibition.Effect attenuated by D2, D4, and 5-HT2A receptor antagonists.[5]

Note: Specific quantitative data from dose-response curves (e.g., mean locomotor counts or %PPI at specific doses) are not presented in tabular format in the primary literature reviewed. The findings are consistently reported as "dose-dependent."

Table 3: Behavioral Effects of Local Infusion of p-Hydroxyamphetamine into the Nucleus Accumbens (NAc) in Rats

ExperimentDosesObserved EffectKey FindingsSource
Locomotor ActivityNot specifiedSignificant increase in locomotor activity.Effect inhibited by dopamine uptake inhibitor nomifensine.[3][4]

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration of p-Hydroxyamphetamine in Mice for Locomotor Activity Assessment

Objective: To assess the effect of centrally administered p-hydroxyamphetamine on spontaneous locomotor activity in mice.

Materials:

  • Male ddY mice (5 weeks old)

  • p-Hydroxyamphetamine (p-OHA)

  • Sterile saline (0.9%)

  • Stereotaxic apparatus

  • Anesthesia (e.g., pentobarbital)

  • Guide cannula (23-gauge)

  • Injection needle (30-gauge)

  • Locomotor activity chambers

Procedure:

  • Cannula Implantation:

    • Anesthetize mice with pentobarbital (50 mg/kg, i.p.).

    • Secure the mouse in a stereotaxic frame.

    • Implant a 23-gauge stainless steel guide cannula into the lateral ventricle using stereotaxic coordinates.

    • Secure the cannula with dental cement.

    • Allow a recovery period of at least 5 days.

  • p-Hydroxyamphetamine Administration:

    • Dissolve p-OHA in sterile saline to the desired concentrations.

    • Gently restrain the mouse and insert a 30-gauge injection needle connected to a microsyringe into the guide cannula.

    • Infuse p-OHA solution (typically in a volume of 5 µL) into the lateral ventricle over a period of 1 minute.

    • Leave the injection needle in place for an additional minute to prevent backflow.

  • Locomotor Activity Measurement:

    • Immediately after the injection, place the mouse in the center of a locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a specified period (e.g., 60 minutes).

    • Analyze the data in time bins (e.g., 10-minute intervals) to observe the time course of the drug's effect.

Protocol 2: Local Infusion of p-Hydroxyamphetamine into the Nucleus Accumbens (NAc) in Rats for Locomotor Activity Assessment

Objective: To evaluate the role of the nucleus accumbens in p-hydroxyamphetamine-induced hyperlocomotion.

Materials:

  • Male Wistar rats (8 weeks old)

  • p-Hydroxyamphetamine (p-OHA)

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., pentobarbital)

  • Guide cannula (23-gauge)

  • Injection needle (30-gauge)

  • Locomotor activity chambers

Procedure:

  • Cannula Implantation:

    • Anesthetize rats with pentobarbital (50 mg/kg, i.p.).

    • Secure the rat in a stereotaxic frame.

    • Bilaterally implant 23-gauge stainless steel guide cannulae aimed at the nucleus accumbens.

    • Secure the cannulae with dental cement and anchor screws.

    • Allow a recovery period of at least 5 days.

  • p-Hydroxyamphetamine Administration:

    • Dissolve p-OHA in aCSF to the desired concentrations.

    • Gently restrain the rat and insert a 30-gauge injection needle into the guide cannulae.

    • Infuse p-OHA solution (typically 0.5 µL per side) into the NAc over 1 minute.

    • Leave the injection needles in place for an additional minute.

  • Locomotor Activity Measurement:

    • Immediately following the infusion, place the rat in a locomotor activity chamber.

    • Record locomotor activity for a designated duration (e.g., 60 minutes).

    • Analyze the data to determine the effect of intra-NAc p-OHA on locomotion.

Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Response in Mice

Objective: To assess the effect of p-hydroxyamphetamine on sensorimotor gating using the prepulse inhibition paradigm.

Materials:

  • Male ddY mice (8 weeks old) with i.c.v. cannulae (as in Protocol 1)

  • p-Hydroxyamphetamine (p-OHA)

  • Startle response measurement system with acoustic stimulation capabilities

Procedure:

  • p-Hydroxyamphetamine Administration:

    • Administer p-OHA via i.c.v. injection as described in Protocol 1.

  • PPI Testing Session:

    • Place the mouse in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).

    • The test session consists of several trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

      • Prepulse + Pulse trials: A weaker acoustic prepulse (e.g., 75 dB or 85 dB, 20 ms duration) presented 100 ms before the pulse.

      • No-stimulus trials: Background noise only.

    • Record the startle response (amplitude of the whole-body flinch) for each trial.

  • Data Analysis:

    • Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100

    • Compare the %PPI between different treatment groups.

Visualizations

G cluster_protocol1 Experimental Workflow: Locomotor Activity P1_1 Cannula Implantation (i.c.v. in mice or intra-NAc in rats) P1_2 Recovery Period (≥ 5 days) P1_1->P1_2 P1_3 p-OHA Administration (i.c.v. or intra-NAc) P1_2->P1_3 P1_4 Locomotor Activity Recording (e.g., 60 minutes) P1_3->P1_4 P1_5 Data Analysis P1_4->P1_5

Caption: Workflow for assessing p-OHA's effect on locomotor activity.

G cluster_protocol2 Experimental Workflow: Prepulse Inhibition P2_1 i.c.v. Cannula Implantation (mice) P2_2 Recovery Period (≥ 5 days) P2_1->P2_2 P2_3 p-OHA Administration (i.c.v.) P2_2->P2_3 P2_4 PPI Testing Session (Acclimation, Trials) P2_3->P2_4 P2_5 Data Analysis (%PPI Calculation) P2_4->P2_5

Caption: Workflow for assessing p-OHA's effect on prepulse inhibition.

G cluster_pathway Proposed Signaling Pathways of p-Hydroxyamphetamine cluster_da Dopaminergic Neuron cluster_5ht Serotonergic Neuron pOHA p-Hydroxyamphetamine DA_release Dopamine Release pOHA->DA_release HT_release Serotonin Release pOHA->HT_release D2R D2 Receptor DA_release->D2R activates D4R D4 Receptor DA_release->D4R activates AC Adenylyl Cyclase D2R->AC inhibits Locomotion ↑ Locomotor Activity D4R->Locomotion cAMP ↓ cAMP AC->cAMP cAMP->Locomotion modulates HT2AR 5-HT2A Receptor HT_release->HT2AR activates PLC Phospholipase C HT2AR->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PPI ↓ Prepulse Inhibition Ca->PPI contributes to

Caption: p-OHA's proposed signaling pathways in the brain.

References

Application of Hydroxyamphetamine in Neurotransmitter Uptake Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyamphetamine, a metabolite of amphetamine, is a sympathomimetic agent that acts as a potent releaser of norepinephrine and, to a lesser extent, dopamine and serotonin.[1][2][3] Its mechanism of action involves interaction with monoamine transporters, making it a valuable tool for studying the function and pharmacology of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[1][4] This document provides detailed application notes and protocols for the use of hydroxyamphetamine in neurotransmitter uptake assays, intended for researchers in neuroscience, pharmacology, and drug development.

Hydroxyamphetamine serves as a substrate for these transporters, competitively inhibiting the reuptake of endogenous neurotransmitters and inducing transporter-mediated efflux.[5] This dual action allows for the investigation of both uptake inhibition and neurotransmitter release phenomena. Understanding the interaction of hydroxyamphetamine with monoamine transporters is crucial for elucidating the mechanisms of both therapeutic and illicit stimulant drugs.

Mechanism of Action

Hydroxyamphetamine's primary mechanism involves its uptake into presynaptic nerve terminals via monoamine transporters. Once inside the neuron, it disrupts the vesicular storage of neurotransmitters, leading to an increase in cytosolic neurotransmitter concentrations. This, in turn, promotes the reverse transport of neurotransmitters through the plasma membrane transporters into the synaptic cleft.[5] While it affects all three monoamine transporters, it is reportedly more potent in reducing dopamine uptake compared to serotonin uptake.[1]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Hydroxyamphetamine_ext Hydroxyamphetamine Transporter Monoamine Transporter (NET, DAT, SERT) Hydroxyamphetamine_ext->Transporter Uptake Hydroxyamphetamine_int Hydroxyamphetamine Transporter->Hydroxyamphetamine_int Neurotransmitter_synapse Neurotransmitter (increased) Transporter->Neurotransmitter_synapse Efflux Vesicle Synaptic Vesicle Neurotransmitter_cytosol Neurotransmitter (increased) Vesicle->Neurotransmitter_cytosol Release Neurotransmitter_vesicle Neurotransmitter Neurotransmitter_cytosol->Transporter Reverse Transport Hydroxyamphetamine_int->Vesicle Disrupts Storage Start Start: Mouse Forebrain Dissection Homogenize Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 Centrifuge 1,000 x g, 10 min Homogenize->Centrifuge1 CollectS1 Collect Supernatant (S1) Centrifuge1->CollectS1 DiscardP1 Discard Pellet (P1) Centrifuge1->DiscardP1 Centrifuge2 Centrifuge 16,000 x g, 20 min CollectS1->Centrifuge2 CollectP2 Collect Pellet (P2) (Synaptosomes) Centrifuge2->CollectP2 DiscardS2 Discard Supernatant (S2) Centrifuge2->DiscardS2 Resuspend Resuspend in Assay Buffer CollectP2->Resuspend End Synaptosomes Ready for Assay Resuspend->End Start Start: Prepared Synaptosomes Aliquot Aliquot Synaptosomes Start->Aliquot Add_Compound Add Hydroxyamphetamine (or Vehicle/Inhibitor) Aliquot->Add_Compound Preincubate Pre-incubate 10 min at 37°C Add_Compound->Preincubate Add_Radioligand Add [3H]Neurotransmitter (Dopamine or Serotonin) Preincubate->Add_Radioligand Incubate Incubate 5-10 min at 37°C Add_Radioligand->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Scintillation Scintillation Counting Filter_Wash->Scintillation Analyze Data Analysis (IC50 Determination) Scintillation->Analyze End Results Analyze->End

References

Application Notes and Protocols for the Quantification of Urinary Hydroxyamphetamine using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxyamphetamine is the primary active metabolite of amphetamine, a potent central nervous system stimulant. The analysis of hydroxyamphetamine in urine is crucial for clinical and forensic toxicology to monitor amphetamine use and metabolism. Liquid chromatography–tandem mass spectrometry (LC–MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and reduced need for sample derivatization compared to gas chromatography-mass spectrometry (GC-MS).[1][2] This document provides detailed application notes and protocols for the quantitative analysis of hydroxyamphetamine in human urine using LC-MS/MS.

Metabolic Pathway of Amphetamine

Amphetamine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to form 4-hydroxyamphetamine.[3][4][5][6] Subsequently, 4-hydroxyamphetamine can be further metabolized by dopamine β-hydroxylase to 4-hydroxynorephedrine.[3] Hydroxyamphetamine is an indirect sympathomimetic agent that induces the release of norepinephrine.[3][7] It also functions as a serotonin-releasing agent and an agonist of trace amine-associated receptor 1 (TAAR1).[3]

Amphetamine Amphetamine Hydroxyamphetamine Hydroxyamphetamine Amphetamine->Hydroxyamphetamine CYP2D6 Hydroxynorephedrine Hydroxynorephedrine Hydroxyamphetamine->Hydroxynorephedrine Dopamine β-hydroxylase Norepinephrine_Release Norepinephrine Release Hydroxyamphetamine->Norepinephrine_Release Serotonin_Release Serotonin Release Hydroxyamphetamine->Serotonin_Release TAAR1_Agonism TAAR1 Agonism Hydroxyamphetamine->TAAR1_Agonism

Caption: Metabolic pathway of amphetamine to hydroxyamphetamine and its downstream effects.

Experimental Protocols

Two primary protocols are presented: a simple "dilute-and-shoot" method for high-throughput screening and a more extensive solid-phase extraction (SPE) method for cleaner sample extracts and potentially lower limits of quantification.

Protocol 1: Dilute-and-Shoot Method

This method is rapid and requires minimal sample preparation, making it suitable for high-throughput analysis.[1][8]

Materials:

  • Urine sample

  • Internal standard (IS) solution (e.g., hydroxyamphetamine-d5) in methanol

  • Mobile phase A (e.g., 0.4% formic acid in water)[1]

  • Microcentrifuge tubes

Procedure:

  • aliquot 100 µL of the urine sample into a microcentrifuge tube.[1]

  • Add 50 µL of the internal standard solution.[1]

  • Add 50 µL of mobile phase A.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method

This method provides a cleaner extract by removing more matrix interferences, which can improve assay robustness and sensitivity.

Materials:

  • Urine sample

  • Internal standard (IS) solution

  • Formic acid

  • Supel™-Select SCX SPE 96-well plate (30 mg/well) or similar mixed-mode cation exchange SPE cartridge

  • Methanol

  • Acetonitrile

  • Water

  • 5 mM dibasic ammonium phosphate in 50% methanol

  • 10% ammonium hydroxide in acetonitrile

Procedure:

  • Spike 1 mL of urine with the internal standard.

  • Acidify the urine sample to a pH of 3-4 with formic acid.

  • Condition the SPE plate with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water.

  • Load the acidified urine sample onto the SPE plate.

  • Wash the plate with 2 mL of water, followed by 1 mL of 25% methanol.

  • Perform an intermediate wash with 1 mL of 5 mM dibasic ammonium phosphate in 50% methanol.

  • Elute the analytes with 1 mL of 10% ammonium hydroxide in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

cluster_0 Dilute-and-Shoot Workflow cluster_1 SPE Workflow Urine_Sample_DS Urine Sample Add_IS_MP Add IS & Mobile Phase A Urine_Sample_DS->Add_IS_MP Vortex_Centrifuge_DS Vortex & Centrifuge Add_IS_MP->Vortex_Centrifuge_DS LCMS_Analysis_DS LC-MS/MS Analysis Vortex_Centrifuge_DS->LCMS_Analysis_DS Urine_Sample_SPE Urine Sample Acidify_Load Acidify & Load onto SPE plate Urine_Sample_SPE->Acidify_Load Wash Wash Steps Acidify_Load->Wash Elute Elute Wash->Elute Evaporate_Reconstitute Evaporate & Reconstitute Elute->Evaporate_Reconstitute LCMS_Analysis_SPE LC-MS/MS Analysis Evaporate_Reconstitute->LCMS_Analysis_SPE

Caption: Comparison of "Dilute-and-Shoot" and SPE sample preparation workflows.

LC-MS/MS Method Parameters

The following tables summarize typical LC and MS parameters for the analysis of hydroxyamphetamine. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterExample ConditionReference
HPLC SystemShiseido Nanospace SI-2 HPLC system[1]
ColumnHypersil GOLD C18 (150 mm × 2.1 mm, 5 µm)[1]
Mobile Phase A0.4% Formic acid in water[1]
Mobile Phase BMethanol[1]
Flow Rate0.6 mL/min[9]
Injection Volume2 µL[9]
Column Temperature40 °C[10]

Table 2: Mass Spectrometry Parameters

ParameterExample ConditionReference
Mass SpectrometerSciex QTRAP 6500[1]
Ionization ModeElectrospray Ionization (ESI), Positive[11]
Monitoring ModeMultiple Reaction Monitoring (MRM)[2]
Precursor Ion (m/z)To be determined for hydroxyamphetamine
Product Ions (m/z)To be determined for hydroxyamphetamine
Collision EnergyTo be optimized for specific transitions

Quantitative Data Summary

The following tables provide an overview of typical quantitative performance metrics for the analysis of hydroxyamphetamine in urine.

Table 3: Calibration and Linearity

AnalyteLinearity Range (ng/mL)Weighting FactorCorrelation Coefficient (r²)Reference
Hydroxyamphetamine20 - 15001/x> 0.99[2]
Amphetamine40 - 30001/x> 0.99[2]
Amphetamine125 - 1000Not specified> 0.99[4][5]

Table 4: Quality Control Sample Concentrations and Acceptance Criteria

QC LevelHydroxyamphetamine (ng/mL)Amphetamine (ng/mL)Acceptance CriteriaReference
Low630Within ± 20% of nominal value[1]
Medium30150Within ± 20% of nominal value[1]
High150300Within ± 20% of nominal value[1]

The LC-MS/MS methods described provide robust and reliable quantification of hydroxyamphetamine in urine for both high-throughput screening and detailed toxicological analysis. The choice between a "dilute-and-shoot" approach and an SPE-based method will depend on the specific requirements of the laboratory, including sample volume, desired sensitivity, and throughput needs. Proper method validation, including the assessment of linearity, precision, accuracy, and matrix effects, is essential for ensuring the quality and reliability of the analytical results.

References

Application Notes and Protocols for Intracerebroventricular (i.c.v.) Administration of p-Hydroxyamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyamphetamine (p-OHA) is an active metabolite of amphetamine and methamphetamine.[1][2] Following systemic administration of its parent compounds, p-OHA can be detected in the brain for extended periods, suggesting its potential contribution to the long-term behavioral effects observed during withdrawal periods.[1][3] Intracerebroventricular (i.c.v.) administration is a critical technique for investigating the direct central nervous system effects of p-OHA, bypassing the peripheral metabolism and the blood-brain barrier. These application notes provide a comprehensive guide to the i.c.v. administration of p-OHA in rodent models, including detailed protocols, data summaries, and visualizations of relevant pathways and workflows.

Data Presentation

Behavioral Effects of i.c.v. p-Hydroxyamphetamine in Rodents

The following tables summarize the key quantitative findings from studies investigating the behavioral effects of centrally administered p-hydroxyamphetamine.

Behavioral Assay Species/Strain Dose of p-OHA (i.c.v.) Observed Effect Antagonists/Inhibitors Reference
Locomotor ActivityMiceDose-dependent increaseIncreased distance traveled and rearing behavior.Nomifensine (dopamine uptake inhibitor)[2][4]
Prepulse Inhibition (PPI)MiceDose-dependent disruptionReduced inhibition of the startle response by a prepulse.Haloperidol, Clozapine, D2 & D4 receptor antagonists, 5-HT2A receptor antagonist, 5-HT synthesis inhibitor[1][2][5]
Head-Twitch ResponseMiceIncreaseIncreased frequency and total number of head-twitches.Clorgyline (MAO-A inhibitor) potentiates the effect.[6]

Signaling Pathways and Mechanisms of Action

Intracerebroventricularly administered p-hydroxyamphetamine elicits its behavioral effects primarily through the modulation of dopaminergic and serotonergic neurotransmitter systems.

Proposed Mechanism of Action

p-Hydroxyamphetamine acts as an indirect sympathomimetic agent. Its central administration leads to an increase in synaptic levels of dopamine (DA) and serotonin (5-HT).[2][4] This is thought to occur through a combination of mechanisms, including the release of these neurotransmitters from presynaptic terminals and the inhibition of monoamine oxidase (MAO), particularly MAO-A, which is involved in the breakdown of serotonin.[6][7] The increased availability of dopamine in the nucleus accumbens is linked to the observed hyperlocomotor activity.[1][4] The disruption of prepulse inhibition appears to be mediated by the stimulation of both dopamine (D2 and D4) and serotonin (5-HT2A) receptors.[1]

pOHA_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pOHA p-Hydroxyamphetamine (i.c.v.) Vesicles Synaptic Vesicles (DA, 5-HT) pOHA->Vesicles Induces Release MAO_A Monoamine Oxidase A (MAO-A) pOHA->MAO_A Inhibits DA Dopamine (DA) Vesicles->DA Release HT Serotonin (5-HT) Vesicles->HT Release MAO_A->DA Metabolizes MAO_A->HT Metabolizes DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA->DAT Reuptake D2R D2 Receptor DA->D2R D4R D4 Receptor DA->D4R HT->SERT Reuptake HT2AR 5-HT2A Receptor HT->HT2AR Behavioral_Effects Behavioral Effects (↑ Locomotion, ↓ PPI) D2R->Behavioral_Effects D4R->Behavioral_Effects HT2AR->Behavioral_Effects

Caption: Proposed mechanism of action for intracerebroventricularly administered p-hydroxyamphetamine.

Experimental Protocols

Protocol 1: Preparation of p-Hydroxyamphetamine for Intracerebroventricular Administration

Materials:

  • p-Hydroxyamphetamine hydrochloride

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Reconstitution: On the day of the experiment, accurately weigh the desired amount of p-hydroxyamphetamine hydrochloride. Reconstitute the compound in sterile aCSF or saline to a stock concentration (e.g., 10 µg/µL).

  • Dissolution: Gently vortex the solution until the p-hydroxyamphetamine is completely dissolved.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Dilution: Prepare final dosing solutions by diluting the stock solution with the same sterile vehicle. Keep all solutions on ice.

  • Verification: It is recommended to verify the concentration and purity of the final solution using an appropriate analytical method, such as HPLC.

Protocol 2: Stereotaxic Surgery for Implantation of a Guide Cannula

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Sutures or wound clips

  • Antiseptic solution

  • Analgesics

Procedure:

  • Anesthesia: Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance).[8] Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the scalp and mount the animal in the stereotaxic frame.[9] Ensure the head is level. Apply a sterile ophthalmic ointment to the eyes to prevent drying. Clean the surgical area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.[9]

  • Coordinate Identification: Identify and clear the bregma. Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates are: -0.6 mm posterior to bregma, ±1.15 mm lateral to the midline, and -1.6 mm ventral from the dural surface.[8]

  • Craniotomy: Drill a small burr hole at the determined coordinates.[10]

  • Cannula Implantation: Slowly lower the guide cannula to the target depth.

  • Fixation: Secure the cannula to the skull using dental cement.

  • Closure and Recovery: Suture the scalp incision around the cannula.[10] Insert the dummy cannula to keep the guide cannula patent.[9] Administer post-operative analgesics and allow the animal to recover in a warm, clean cage for at least one week before i.c.v. injections.

Protocol 3: Intracerebroventricular (i.c.v.) Injection Procedure

Materials:

  • Cannulated rodent

  • p-Hydroxyamphetamine solution

  • Microinjection pump

  • Internal injector cannula connected to a Hamilton syringe via PE50 tubing

  • Dummy cannula

Procedure:

  • Animal Handling: Gently handle and habituate the conscious animal to the injection procedure.

  • Cannula Removal: Carefully remove the dummy cannula from the guide cannula.

  • Injector Insertion: Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.[9]

  • Infusion: Infuse the p-hydroxyamphetamine solution at a slow, controlled rate (e.g., 0.2-0.5 µL/min) using a microinjection pump.[9] The total injection volume is typically 0.5-2 µL for mice and 1-5 µL for rats.[9]

  • Post-Infusion: After the infusion is complete, leave the injector cannula in place for an additional 1-2 minutes to allow for diffusion and to prevent backflow.[9][10]

  • Cannula Replacement: Gently withdraw the injector cannula and replace it with a clean dummy cannula.[9]

  • Behavioral Observation: Immediately transfer the animal to the appropriate behavioral testing apparatus.

Experimental Workflow

The following diagram illustrates the typical workflow for an experiment involving the i.c.v. administration of p-hydroxyamphetamine.

experimental_workflow cluster_preparation Preparation Phase cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase pOHA_prep Prepare p-OHA Solution injection i.c.v. Injection of p-OHA pOHA_prep->injection animal_prep Animal Acclimation & Handling cannulation Stereotaxic Cannula Implantation animal_prep->cannulation recovery Post-operative Recovery (1 week) cannulation->recovery habituation Habituation to Test Environment recovery->habituation habituation->injection behavioral_test Behavioral Testing (e.g., Locomotor Activity, PPI) injection->behavioral_test data_collection Data Collection & Recording behavioral_test->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: Experimental workflow for i.c.v. administration of p-hydroxyamphetamine and subsequent behavioral analysis.

References

Troubleshooting & Optimization

Stability and storage conditions for hydroxyamphetamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of hydroxyamphetamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for hydroxyamphetamine hydrochloride powder?

A1: Hydroxyamphetamine hydrochloride powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is crucial to protect it from heat and sources of ignition.[2] For long-term storage, some suppliers recommend specific temperatures, such as -20°C for up to 3 years or 4°C for up to 2 years.

Q2: How should I store solutions of hydroxyamphetamine hydrochloride?

A2: Prepared solutions of hydroxyamphetamine hydrochloride should be stored at low temperatures to minimize degradation. Recommendations from suppliers suggest that solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.

Q3: What is the expected shelf life of hydroxyamphetamine hydrochloride?

A3: With appropriate storage conditions, hydroxyamphetamine hydrochloride is a stable compound. Some suppliers indicate a shelf life of five years or more for the solid material.[3] However, the actual shelf life can be influenced by the specific storage conditions and the quality of the material.

Q4: What are the potential signs of degradation of hydroxyamphetamine hydrochloride?

A4: Physical signs of degradation can include a change in color, the appearance of visible particulates, or clumping of the powder. Chemically, degradation would be observed as a decrease in the purity of the substance, which can be detected by analytical techniques like High-Performance Liquid Chromatography (HPLC). This may manifest as a decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks corresponding to degradation products.

Q5: Are there any known incompatibilities for hydroxyamphetamine hydrochloride?

A5: Hydroxyamphetamine hydrochloride may be incompatible with strong oxidizing agents.[1] Care should be taken to avoid contact with such substances during storage and handling. When preparing formulations, it is essential to conduct compatibility studies with all excipients to ensure the stability of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the sample.1. Review the storage conditions of both the solid material and any prepared solutions. 2. Prepare a fresh solution from a new batch of hydroxyamphetamine hydrochloride if possible. 3. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to these.
Decreased potency or assay value Chemical degradation due to improper storage (e.g., exposure to high temperature, light, or humidity).1. Verify the storage conditions against the recommended guidelines. 2. Ensure that the container is always tightly sealed after use. 3. If light sensitivity is suspected, store the material in a light-resistant container.
Physical changes in the powder (e.g., discoloration, clumping) Exposure to moisture or air.1. Discard the material if significant physical changes are observed. 2. Ensure the storage area is dry and that the container is properly sealed. 3. Consider storing the material in a desiccator.
Variability in experimental results Inconsistent sample preparation or handling; potential degradation of stock solutions.1. Standardize the protocol for solution preparation, including the solvent and dissolution procedure. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Prepare fresh working solutions for each experiment.

Stability Data Summary

Due to the limited availability of specific quantitative stability data for hydroxyamphetamine hydrochloride in the public domain, the following table provides a template with example data to illustrate how such information would be presented. Researchers should generate their own data based on their specific formulations and storage conditions.

Condition Duration Parameter Specification Example Result
Long-Term Storage (Solid) 24 monthsAssay98.0% - 102.0%99.5%
AppearanceWhite to off-white crystalline powderConforms
Total ImpuritiesNot more than 1.0%0.45%
Accelerated Storage (Solid) 6 monthsAssay98.0% - 102.0%98.9%
AppearanceWhite to off-white crystalline powderConforms
Total ImpuritiesNot more than 1.0%0.85%
Solution Stability (Aqueous, 4°C) 7 daysAssay95.0% - 105.0%98.2%
AppearanceClear, colorless solutionConforms
pH4.5 - 6.55.8

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on hydroxyamphetamine hydrochloride based on ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of hydroxyamphetamine hydrochloride in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an appropriate amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a specified period. Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Place the solid powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.

  • Photodegradation: Expose the solid powder and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it using a validated stability-indicating HPLC method.

  • A control sample (unstressed) should be analyzed concurrently.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method capable of separating hydroxyamphetamine hydrochloride from its potential degradation products.

1. Instrument and Columns:

  • Use a standard HPLC system with a UV detector.

  • Screen different columns (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a mixture of acetonitrile and a phosphate or acetate buffer.

  • Adjust the pH of the buffer and the gradient of the organic solvent to optimize the resolution between the parent drug and any degradation peaks.

3. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can resolve the main peak from all potential degradation products generated during the forced degradation study.

Visualizations

cluster_storage Recommended Storage cluster_conditions Conditions Solid Solid Cool_Dry Cool, Dry Place Solid->Cool_Dry Tightly_Sealed Tightly Sealed Container Solid->Tightly_Sealed Protect_Light Protect from Light Solid->Protect_Light Solution Solution Solution->Protect_Light Low_Temp Low Temperature (-20°C to -80°C) Solution->Low_Temp Aliquot Aliquot to Avoid Freeze-Thaw Solution->Aliquot

Caption: Storage Recommendations for Hydroxyamphetamine Hydrochloride.

Start Start Prepare_Sample Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Start->Prepare_Sample Develop_Method Develop HPLC Method (Column, Mobile Phase) Prepare_Sample->Develop_Method Analyze_Samples Analyze Stressed Samples Develop_Method->Analyze_Samples Check_Resolution Adequate Resolution? Analyze_Samples->Check_Resolution Optimize_Method Optimize Method (Gradient, pH, Flow Rate) Check_Resolution->Optimize_Method No Validate_Method Validate Method (ICH Guidelines) Check_Resolution->Validate_Method Yes Optimize_Method->Analyze_Samples End End Validate_Method->End Start Unexpected Peak in HPLC Check_Blank Is Peak Present in Blank? Start->Check_Blank Solvent_Impurity Source is Solvent or System Check_Blank->Solvent_Impurity Yes Check_Control Is Peak Present in Control? Check_Blank->Check_Control No End Issue Identified Solvent_Impurity->End Degradation_Product Potential Degradation Product Check_Control->Degradation_Product Yes Excipient_Interaction Potential Excipient Interaction Check_Control->Excipient_Interaction No (in formulation) Review_Storage Review Sample Storage and Handling Degradation_Product->Review_Storage Forced_Degradation Perform Forced Degradation Study for Peak Identification Review_Storage->Forced_Degradation Forced_Degradation->End Excipient_Interaction->End

References

Troubleshooting false negatives in the hydroxyamphetamine test for Horner's syndrome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the hydroxyamphetamine test to diagnose and localize Horner's syndrome.

Troubleshooting Guide: False-Negative Results

A false-negative result in the hydroxyamphetamine test, where the affected pupil dilates, can obscure the correct localization of the nerve lesion. Below are common causes and troubleshooting steps.

Potential Cause Explanation Troubleshooting/Resolution
Acute Horner's Syndrome In the initial days following a postganglionic neuron injury, norepinephrine stores at the nerve terminal may not be fully depleted. Hydroxyamphetamine works by releasing these stores, so if they are still present, the pupil will dilate, mimicking a preganglionic lesion.Falsely negative results can occur within the first week of injury. It is recommended to wait at least one to two weeks after the onset of symptoms before performing the hydroxyamphetamine test to allow for depletion of norepinephrine stores.[1][2]
Recent Cocaine Administration Cocaine eye drops, often used to confirm the diagnosis of Horner's syndrome, inhibit the reuptake of norepinephrine at the nerve terminal. This action interferes with the mechanism of hydroxyamphetamine.A washout period of at least 48 to 72 hours is necessary between the administration of cocaine and hydroxyamphetamine eye drops to ensure accurate results.[3][4][5]
Incomplete Postganglionic Lesion If the damage to the third-order neuron is partial, some nerve endings may still be functional and contain norepinephrine. This can lead to a degree of pupillary dilation that is difficult to interpret.A careful comparison of the degree of dilation between the affected and the normal eye is crucial. A smaller degree of dilation in the affected eye compared to the healthy eye may still suggest a postganglionic lesion.
Congenital Horner's Syndrome In cases of congenital Horner's syndrome, there may be a trans-synaptic degeneration of the second-order neuron, which can lead to a false-positive result where the pupil fails to dilate, mimicking a postganglionic lesion.A thorough patient history is essential. While not a direct cause of a false negative, understanding this phenomenon is critical for accurate interpretation in pediatric cases.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the hydroxyamphetamine test in the diagnosis of Horner's syndrome?

The hydroxyamphetamine test is used to localize the lesion in a patient diagnosed with Horner's syndrome. Specifically, it helps differentiate between a postganglionic (third-order neuron) lesion and a preganglionic (first or second-order neuron) lesion.[7][8][9]

Q2: How does hydroxyamphetamine work to differentiate the lesion location?

Hydroxyamphetamine is an indirect-acting sympathomimetic amine. It acts by stimulating the release of stored norepinephrine from the presynaptic nerve terminals of the postganglionic neuron.[3][8]

  • Intact Postganglionic Neuron (Preganglionic or Central Lesion): The nerve endings are healthy and contain norepinephrine. Hydroxyamphetamine will cause the release of norepinephrine, leading to pupillary dilation.

  • Damaged Postganglionic Neuron: The nerve endings are degenerated and have depleted stores of norepinephrine. Hydroxyamphetamine will have little to no effect, and the pupil will fail to dilate or dilate poorly.[3][5]

Q3: Are there any alternatives to the hydroxyamphetamine test?

Yes, due to the commercial unavailability of hydroxyamphetamine in some regions, other pharmacological agents are used.[3][5]

  • Phenylephrine 1%: This is a direct-acting alpha-1 adrenergic agonist. In postganglionic Horner's syndrome, the iris dilator muscle develops denervation supersensitivity, making it highly responsive to dilute phenylephrine, resulting in significant dilation. A study comparing 1% phenylephrine to 1% hydroxyamphetamine showed a sensitivity of 81% and a specificity of 100% for phenylephrine in localizing postganglionic lesions.[10][11]

  • Apraclonidine: While primarily used to confirm the diagnosis of Horner's syndrome, its mechanism also relies on denervation supersensitivity.[3][9] However, it is not typically used for localization.

Q4: What are the key parameters for interpreting the hydroxyamphetamine test results?

The primary parameter is the comparison of pupillary dilation between the affected and the unaffected eye.

  • Positive Test (Postganglionic Lesion): The affected pupil shows little to no dilation, while the normal pupil dilates. Anisocoria (the difference in pupil size) increases.

  • Negative Test (Preganglionic or Central Lesion): Both pupils dilate, and the initial anisocoria remains the same or decreases.

Q5: Can the hydroxyamphetamine test be performed on the same day as a cocaine or apraclonidine test?

No. Cocaine interferes with the mechanism of hydroxyamphetamine and requires a washout period of at least 48-72 hours.[3][4][5] Similarly, it is advisable to wait after an apraclonidine test to avoid confounding results.

Experimental Protocols

Hydroxyamphetamine Test Protocol

  • Baseline Measurement: Measure and record the pupil size of both eyes in a dimly lit room.

  • Drug Instillation: Instill one to two drops of 1% hydroxyamphetamine solution into the conjunctival sac of each eye.[4][8]

  • Incubation: Wait for 45 to 60 minutes.[4]

  • Final Measurement: Remeasure and record the pupil size of both eyes under the same lighting conditions.

  • Interpretation: Compare the degree of dilation between the two pupils.

Data Presentation

Comparative Efficacy of Localization Tests

Pharmacological Agent Sensitivity Specificity Notes
Hydroxyamphetamine 1% 93%83%Considered the traditional standard for localization.[10]
Phenylephrine 1% 81%100%A reliable and readily available alternative to hydroxyamphetamine.[10][11]

Visualizations

Horner_Diagnosis_Workflow cluster_diagnosis Diagnosis Confirmation cluster_localization Lesion Localization Clinical Suspicion Clinical Suspicion Apraclonidine or Cocaine Test Apraclonidine or Cocaine Test Clinical Suspicion->Apraclonidine or Cocaine Test Confirm Horner's Hydroxyamphetamine Test Hydroxyamphetamine Test Apraclonidine or Cocaine Test->Hydroxyamphetamine Test Proceed to Localization Postganglionic Lesion Postganglionic Lesion Hydroxyamphetamine Test->Postganglionic Lesion No Dilation Preganglionic/Central Lesion Preganglionic/Central Lesion Hydroxyamphetamine Test->Preganglionic/Central Lesion Dilation

Caption: Diagnostic workflow for Horner's syndrome.

Hydroxyamphetamine_Mechanism cluster_preganglionic Preganglionic/Central Lesion cluster_postganglionic Postganglionic Lesion Hydroxyamphetamine_pre Hydroxyamphetamine Postganglionic_Neuron_pre Intact Postganglionic Neuron (Norepinephrine Stores Present) Hydroxyamphetamine_pre->Postganglionic_Neuron_pre Stimulates Iris_Dilator_pre Iris Dilator Muscle Postganglionic_Neuron_pre->Iris_Dilator_pre Releases Norepinephrine Dilation_pre Pupil Dilates Iris_Dilator_pre->Dilation_pre Contracts Hydroxyamphetamine_post Hydroxyamphetamine Postganglionic_Neuron_post Damaged Postganglionic Neuron (Norepinephrine Depleted) Hydroxyamphetamine_post->Postganglionic_Neuron_post Stimulates Iris_Dilator_post Iris Dilator Muscle Postganglionic_Neuron_post->Iris_Dilator_post No Norepinephrine Release No_Dilation_post Pupil Fails to Dilate Iris_Dilator_post->No_Dilation_post No Contraction

Caption: Mechanism of hydroxyamphetamine action.

False_Negative_Logic Start Hydroxyamphetamine Test Acute_Onset < 1 Week Onset? Start->Acute_Onset Cocaine_Use Recent Cocaine Use? Acute_Onset->Cocaine_Use No False_Negative High Risk of False Negative Acute_Onset->False_Negative Yes Cocaine_Use->False_Negative Yes Valid_Result Result More Likely Valid Cocaine_Use->Valid_Result No

Caption: Troubleshooting false negatives.

References

Technical Support Center: Accurate Quantification of Hydroxyamphetamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of hydroxyamphetamine in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying hydroxyamphetamine in biological samples?

A1: The most prevalent and reliable methods for the quantification of hydroxyamphetamine in biological matrices such as urine, blood, and serum are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred as it typically does not require a derivatization step for polar analytes like hydroxyamphetamine, which can shorten sample preparation time.[1][3]

Q2: What are the key sources of variability and inaccuracy in hydroxyamphetamine quantification?

A2: Several factors can contribute to inaccurate results. These include:

  • Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of hydroxyamphetamine in the mass spectrometer, leading to ion suppression or enhancement.[4][5][6]

  • Sample Preparation: Inefficient extraction, analyte degradation during sample processing, or the presence of interfering substances can all impact accuracy.[7]

  • Internal Standard Selection: The choice of an inappropriate internal standard that does not mimic the behavior of hydroxyamphetamine during sample preparation and analysis can lead to poor correction for experimental variability.[8][9][10]

  • Analyte Stability: Hydroxyamphetamine may degrade under certain storage conditions (e.g., temperature, pH, light exposure), leading to lower measured concentrations.[11][12]

Q3: Why is the choice of internal standard critical for accurate quantification?

A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte (e.g., hydroxyamphetamine-d5), as they have nearly identical chemical and physical properties and chromatographic behavior, providing the best compensation for matrix effects and other sources of error.[10] If a SIL-IS is not available, a structural analog can be used, but it may not correct for all sources of variability as effectively.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions - Optimize the mobile phase composition and gradient to improve peak shape. - Ensure the pH of the mobile phase is appropriate for the analyte's pKa. - Check for column contamination or degradation and replace if necessary.
Matrix Effects (Ion Suppression) - Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7][13] - Dilute the sample to reduce the concentration of matrix components.[13] - Use a stable isotope-labeled internal standard to compensate for ion suppression.[10]
Analyte Degradation - Ensure proper sample storage conditions (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[11] - Investigate the stability of hydroxyamphetamine in the specific biological matrix and under the analytical conditions used.[12]
Improper Sample pH - Adjust the pH of the sample before extraction to ensure hydroxyamphetamine is in the correct ionization state for optimal retention and elution.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure precise and consistent pipetting and reagent addition for all samples. - Automate sample preparation steps where possible to reduce human error.
Inappropriate Internal Standard - Use a stable isotope-labeled internal standard for hydroxyamphetamine if not already in use.[10] - Ensure the internal standard is added early in the sample preparation process to account for variability in all steps.
Instrument Instability - Check the stability of the mass spectrometer and liquid chromatography system. - Perform system suitability tests before each analytical run.
Matrix Effects - Different lots of biological matrix can have varying levels of interfering components. Evaluate matrix effects across multiple sources of the biological matrix.
Issue 3: Inaccurate Results (Poor Accuracy)
Possible Cause Troubleshooting Step
Calibration Curve Issues - Use a weighted linear regression (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range.[14] - Ensure the calibration range brackets the expected concentrations of the samples.
Poor Analyte Recovery - Optimize the extraction procedure to maximize the recovery of hydroxyamphetamine from the biological matrix.[7] - Evaluate recovery at different concentrations (low, medium, and high) to ensure consistency.
Interference from Metabolites or Other Compounds - Use a more selective sample preparation technique. - Optimize chromatographic conditions to separate hydroxyamphetamine from any interfering peaks. - Use a more specific mass transition (MRM) for detection.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a general framework for the extraction of hydroxyamphetamine from biological matrices like plasma or urine. Specific parameters should be optimized for your particular application.

  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard (e.g., hydroxyamphetamine-d5).

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elution: Elute hydroxyamphetamine and the internal standard with a suitable elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitrate the dried residue in the initial mobile phase for LC-MS/MS analysis.[15]

Quantitative Data Summary

The following tables summarize validation data for the quantification of hydroxyamphetamine using different analytical methods.

Table 1: LC-MS/MS Method Validation Data for Hydroxyamphetamine in Urine

ParameterResultReference
Linearity Range2 - 250 ng/mL[1]
Inter-day Precision (RSD)2.85%[1]
Expanded Uncertainty± 1.12 ng/mL[1]

Table 2: GC-MS Method Validation Data for Hydroxyamphetamine in Urine

ParameterResultReference
Linearity Range125 - 1000 ng/mL[2][16][17]
> 0.99[2][16][17]
Recovery87.8 - 95%[18]
Intra-day Precision (RSD)0.08 - 3.43%[18]
Inter-day Precision (RSD)0.23 - 3.0%[18]

Table 3: Enantioselective LC-MS/MS Method Validation in Serum

ParameterResultReference
Linearity Range0.5 - 250 ng/mL[19][20]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[20]
Recovery (4-hydroxyamphetamine)~12.4%[20]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification

Caption: General experimental workflow for hydroxyamphetamine quantification.

Troubleshooting_Logic Inaccurate_Results Inaccurate or Imprecise Results Check_Sample_Prep Review Sample Preparation Inaccurate_Results->Check_Sample_Prep Check_Chromatography Evaluate Chromatography Inaccurate_Results->Check_Chromatography Check_MS Assess MS Performance Inaccurate_Results->Check_MS Recovery Low/Variable Recovery Check_Sample_Prep->Recovery Yes Matrix_Effects Matrix Effects Check_Sample_Prep->Matrix_Effects Yes IS_Issue Internal Standard Issues Check_Sample_Prep->IS_Issue Yes Peak_Shape Poor Peak Shape Check_Chromatography->Peak_Shape Yes Retention_Time Retention Time Shift Check_Chromatography->Retention_Time Yes Sensitivity Low Sensitivity Check_MS->Sensitivity Yes Reproducibility Poor Reproducibility Check_MS->Reproducibility Yes

Caption: Troubleshooting logic for inaccurate hydroxyamphetamine results.

References

Overcoming solubility issues with hydroxyamphetamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for overcoming common solubility challenges encountered with hydroxyamphetamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of hydroxyamphetamine? The aqueous solubility of hydroxyamphetamine free base is approximately 3.14 mg/mL.[1] Its salt forms, such as hydroxyamphetamine hydrobromide (HBr) and hydrochloride (HCl), are significantly more soluble in water. For example, the hydrochloride salt is soluble in PBS (pH 7.2) at 10 mg/mL, and the hydrobromide salt is used to prepare 1% (10 mg/mL) ophthalmic solutions.[2][3][4]

Q2: Why is my hydroxyamphetamine precipitating out of my neutral buffer solution? This is a common issue when working with the free base form of hydroxyamphetamine.[1] Its limited solubility at neutral pH can lead to precipitation, especially when trying to achieve higher concentrations. To resolve this, consider using a more soluble salt form (HBr or HCl) or adjusting the pH of your solution.[2][5]

Q3: How does pH impact the solubility of hydroxyamphetamine? pH is a critical factor. Hydroxyamphetamine has both a phenolic hydroxyl group (acidic, pKa ≈ 10.5) and an amino group (basic).

  • In acidic solutions (low pH): The amino group becomes protonated (-NH3+), forming a cation which is highly water-soluble.

  • In alkaline solutions (high pH): The phenolic hydroxyl group can become deprotonated (-O-), forming an anion which also enhances water solubility. Working at a pH away from the isoelectric point of the molecule is key to preventing precipitation.

Q4: Can I use co-solvents to improve solubility for in vivo or in vitro studies? Yes, co-solvents are effective for increasing the solubility of hydroxyamphetamine. For in vitro studies, Dimethyl sulfoxide (DMSO) is a good choice, with a solubility of 100 mg/mL.[6] For in vivo formulations, mixtures containing DMSO, PEG300, Tween-80, and saline have been used to achieve concentrations of at least 2.5 mg/mL.[6] Another option is using solubilizing agents like SBE-β-CD (sulfobutyl ether beta-cyclodextrin).[6]

Q5: Is it advisable to heat or sonicate the solution to aid dissolution? Gentle heating and/or sonication can be used to aid the dissolution process, particularly if you observe precipitation or phase separation during preparation.[6] However, always be mindful of the compound's stability under heat. It is recommended to prepare fresh working solutions for experiments on the same day to ensure reliability.[6]

Troubleshooting Guide: Step-by-Step Dissolution Workflow

If you are encountering solubility issues, follow this logical workflow to identify and solve the problem.

Problem: Hydroxyamphetamine fails to dissolve completely or precipitates over time.

  • Verify the Compound Form:

    • Are you using the free base or a salt form (HBr, HCl)? The free base has limited aqueous solubility compared to its salts.[1][2] For aqueous buffers, using a salt is highly recommended.

  • Adjust the Solution pH:

    • Hydroxyamphetamine is an amphoteric molecule. Lowering the pH (e.g., to pH 4-5) will protonate the amine group, significantly increasing solubility. This is the most common and effective first step.

    • Measure the pH of your final solution to ensure it is compatible with your experimental design.

  • Employ a Co-solvent System (If pH adjustment is not feasible):

    • For stock solutions, consider using a water-miscible organic solvent. DMSO is highly effective.[6]

    • For final experimental media, prepare a concentrated stock in a suitable solvent and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).

  • Utilize Physical Dissolution Aids:

    • Gentle warming or vortexing can help overcome kinetic barriers to dissolution.

    • Sonication can be effective for breaking up small agglomerates and speeding up the dissolution process.[6]

  • Consider Formulation with Excipients:

    • For more complex applications, especially in vivo studies, using solubilizing excipients like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes that enhance aqueous solubility.[6]

Quantitative Solubility Data

The following table summarizes known solubility data for hydroxyamphetamine and its salts in various solvents.

Compound FormSolvent / MediumSolubilityReference
Hydroxyamphetamine (Free Base)Water~3.14 mg/mL[1]
Hydroxyamphetamine HClPBS (pH 7.2)10 mg/mL[2]
Hydroxyamphetamine HClDMSO30 mg/mL[2]
Hydroxyamphetamine HClEthanol30 mg/mL[2]
Hydroxyamphetamine (Free Base)DMSO100 mg/mL (ultrasonication needed)[6]
Hydroxyamphetamine (Free Base)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[6]
Hydroxyamphetamine (Free Base)10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[6]
Hydroxyamphetamine HBrAqueous Solution (Ophthalmic)1% solution (10 mg/mL)[3][4]

Experimental Protocols

Protocol 1: Preparation of a Standard 10 mg/mL Aqueous Solution using Hydroxyamphetamine HBr

  • Objective: To prepare a clear, 10 mg/mL aqueous stock solution.

  • Materials:

    • Hydroxyamphetamine Hydrobromide (HBr) salt.

    • High-purity water (e.g., Milli-Q or WFI).

    • Calibrated balance, volumetric flask, and magnetic stirrer.

  • Methodology:

    • Weigh the required amount of Hydroxyamphetamine HBr. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of high-purity water.

    • Stir the mixture using a magnetic stirrer at room temperature until the solid is completely dissolved. The hydrobromide salt should dissolve readily.[5]

    • Once dissolved, add water to bring the final volume to the 10 mL mark.

    • Mix the solution thoroughly by inverting the flask.

    • If needed for sterile applications, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Solubility Enhancement of Hydroxyamphetamine Free Base using pH Adjustment

  • Objective: To dissolve hydroxyamphetamine free base in an aqueous buffer by lowering the pH.

  • Materials:

    • Hydroxyamphetamine (free base).

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS).

    • 1 M Hydrochloric Acid (HCl) solution.

    • pH meter.

  • Methodology:

    • Weigh the desired amount of hydroxyamphetamine free base and add it to your chosen volume of buffer.

    • Begin stirring the suspension at room temperature.

    • Slowly add 1 M HCl dropwise to the suspension while continuously monitoring the pH.

    • As the pH decreases, the hydroxyamphetamine will begin to dissolve as its amino group becomes protonated.

    • Continue adding acid until all the solid has dissolved and the solution is clear. Note the final pH.

    • If necessary, adjust the pH back towards your target value using a base (e.g., 1 M NaOH), but be careful not to raise it to a point where precipitation reoccurs.

Visualizations

Troubleshooting_Workflow Diagram 1: Troubleshooting Workflow for Hydroxyamphetamine Solubility start Start: Dissolution Issue check_form 1. Identify Compound Form start->check_form is_salt Is it a salt (HBr or HCl)? check_form->is_salt use_salt Switch to a salt form for better aqueous solubility is_salt->use_salt No adjust_ph 2. Adjust pH (Lower to ~4-5 with HCl) is_salt->adjust_ph Yes use_salt->adjust_ph check_dissolution1 Is it dissolved? adjust_ph->check_dissolution1 use_cosolvent 3. Use Co-solvents (e.g., DMSO stock, then dilute) check_dissolution1->use_cosolvent No end_success Success: Clear Solution check_dissolution1->end_success Yes check_dissolution2 Is it dissolved? use_cosolvent->check_dissolution2 physical_aids 4. Use Physical Aids (Vortex, Sonicate, Gentle Warming) check_dissolution2->physical_aids No check_dissolution2->end_success Yes physical_aids->end_success Partial/Full Success end_fail Consult Formulation Specialist (Consider cyclodextrins, etc.) physical_aids->end_fail Still Issues Factors_Affecting_Solubility Diagram 2: Key Factors Influencing Hydroxyamphetamine Solubility center Hydroxyamphetamine Solubility sub1 pH of Solution center->sub1 sub2 Compound Form (Free Base vs. Salt) center->sub2 sub3 Temperature center->sub3 sub4 Co-solvents & Excipients center->sub4 sub5 Particle Size center->sub5 pH_Effect_on_Ionization Diagram 3: Effect of pH on Hydroxyamphetamine's Ionization State cluster_conditions Dominant Species Under pH Condition cationic Cationic Form (Protonated Amine) - Highly Water Soluble - neutral Neutral/Zwitterionic Form - Limited Solubility - cationic->neutral  Increase pH   anionic Anionic Form (Deprotonated Phenol) - Water Soluble - neutral->anionic  Increase pH (pKa ~10.5)   low_ph Acidic pH (e.g., pH < 7) mid_ph Near-Neutral pH high_ph Alkaline pH (e.g., pH > 11)

References

Factors affecting the stability of seized amphetamine samples over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with seized amphetamine samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of seized amphetamine samples over time?

A1: The stability of seized amphetamine samples is primarily influenced by a combination of environmental and sample-specific factors. Key factors include:

  • Storage Time: Amphetamine purity has been shown to decrease over extended periods.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the degradation of amphetamine and alter its impurity profile.[1][4]

  • Humidity: High humidity, particularly in conjunction with high temperatures, can negatively impact sample stability.[1][2]

  • Light Exposure: Exposure to light, especially UV radiation from sunlight, can lead to photodegradation of amphetamine.

  • Sample Purity: The initial purity of the seized sample can influence its stability, with lower purity samples potentially degrading more rapidly, especially at higher temperatures.[1][4]

  • pH: The acidity or alkalinity of the sample's environment can affect the chemical stability of the amphetamine molecule.[5]

  • Presence of Solvents: The type of solvent used for sample preparation and storage can impact the stability of amphetamine and its impurities.

Q2: How does storage temperature affect the purity of amphetamine samples?

A2: Storage temperature is a critical factor in maintaining the integrity of amphetamine samples. Generally, lower temperatures are recommended for long-term storage to minimize degradation. Studies have shown that storing samples under refrigerated conditions (e.g., 4.7°C) results in less degradation compared to storage at ambient environmental temperatures (e.g., 22.14°C).[1][2] While one study on amphetamine-type stimulants (ATS) in urine found them to be stable at room temperature, 4°C, and -20°C, seized solid samples may behave differently due to the presence of various cutting agents and synthesis byproducts.

Q3: What is the expected loss of purity for amphetamine samples over time under different storage conditions?

A3: The rate of purity loss is dependent on the specific storage conditions. A study on seized amphetamine samples stored for up to 32 months provides the following quantitative data:[1][2][3]

Storage ConditionTemperatureHumidity12 Months24 Months32 Months
Environmental 22.14°C66.36%-1.59%-2.34%-6.43%
Refrigerated 4.7°C28.29%-1.59%-2.34%-6.43%

Note: In this particular study, while storage time was a significant factor, the different storage conditions (Environmental vs. Refrigerated) did not show a statistically significant difference in the overall loss of purity. However, the impurity profiles were noted to be susceptible to all storage conditions.[1][4]

Troubleshooting Guides

Issue 1: Inconsistent analytical results from the same seized sample analyzed at different times.

  • Possible Cause: Degradation of the amphetamine sample over time due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been stored in a controlled environment, ideally refrigerated or frozen, and protected from light.

    • Review Storage Duration: Note the time elapsed between the initial and subsequent analyses. Significant time gaps can lead to changes in purity and impurity profiles.[1][2][3]

    • Re-evaluate Initial Purity: If the initial purity was low, the sample may be more prone to degradation.[1][4]

    • Analyze for Degradation Products: Use analytical techniques such as GC-MS or LC-MS/MS to identify and quantify known amphetamine degradation products. The presence of these compounds can confirm that degradation has occurred.

Issue 2: Suspected photodegradation of a sample.

  • Possible Cause: The sample was exposed to light, particularly sunlight, for a prolonged period.

  • Troubleshooting Steps:

    • Assess Sample History: Determine if the sample was exposed to light during seizure, transport, or storage.

    • Compare with a Control: If possible, compare the analytical results with a portion of the same sample that was stored in the dark.

    • Quantitative Analysis: A significant decrease in amphetamine concentration without a corresponding increase in volatile impurities may suggest photodegradation.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Amphetamine Stability Analysis

This protocol outlines a general procedure for the quantitative analysis of amphetamine in seized samples to assess stability.

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized seized amphetamine sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol).[2]

    • For impurity profiling, an alkaline buffer solution (pH 8.1) can be used, followed by extraction with toluene.[6]

  • Internal Standard:

    • Add a known concentration of an appropriate internal standard (e.g., amphetamine-d8) to the sample solution.

  • Derivatization (Optional but Recommended):

    • Evaporate the solvent and reconstitute the residue with a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[7][8]

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system in splitless mode.[7]

    • Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

    • Oven Program: Implement a temperature program that allows for the separation of amphetamine from other components. A typical program might start at a low temperature (e.g., 70°C), hold for a short period, and then ramp up to a higher temperature (e.g., 260°C).[9]

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode for higher sensitivity and specificity.[7]

  • Quantification:

    • Calculate the concentration of amphetamine based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with certified reference standards.

Visualizations

Experimental_Workflow_for_Amphetamine_Stability_Analysis cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Homogenized Seized Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is evaporate Evaporate Solvent add_is->evaporate add_reagent Add Derivatizing Agent evaporate->add_reagent heat Heat Mixture add_reagent->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify report Report Results quantify->report Factors_Affecting_Amphetamine_Stability cluster_environmental Environmental Factors cluster_sample Sample Characteristics amphetamine Amphetamine Stability temperature Temperature temperature->amphetamine humidity Humidity humidity->amphetamine light Light Exposure light->amphetamine purity Initial Purity purity->amphetamine ph pH ph->amphetamine solvents Presence of Solvents solvents->amphetamine storage_time Storage Time storage_time->amphetamine Amphetamine_Degradation_Pathway cluster_degradation_products Degradation Products cluster_influencing_factors Influencing Factors amphetamine Amphetamine hydroxyamphetamine 4-Hydroxyamphetamine amphetamine->hydroxyamphetamine Hydroxylation norephedrine Norephedrine amphetamine->norephedrine Hydroxylation phenylacetone Phenylacetone (from oxidative deamination) amphetamine->phenylacetone Oxidative Deamination heat Heat heat->amphetamine light Light light->amphetamine oxidants Oxidizing Agents oxidants->amphetamine

References

Technical Support Center: Tropicamide and Hydroxyamphetamine Combination for Pupillary Dilation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing a combination of tropicamide and hydroxyamphetamine for effective pupillary dilation in experimental settings. The following information is based on published clinical research to ensure safe and optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration of tropicamide to combine with 1% hydroxyamphetamine for achieving maximal pupillary dilation with minimal side effects?

Based on clinical studies, the ideal concentration is 0.25% tropicamide combined with 1% hydroxyamphetamine.[1][2] This combination provides maximal pupillary dilation while minimizing the paralysis of accommodation, which can interfere with near vision.[1][2]

Q2: Is there a commercially available product with this ideal combination?

Yes, a solution containing 1% hydroxyamphetamine hydrobromide and 0.25% tropicamide is commercially available under the brand name Paremyd™.[3][4][5] This product is indicated for inducing mydriasis (pupil dilation) for diagnostic procedures.[5][6][7]

Q3: How do tropicamide and hydroxyamphetamine work together to dilate the pupil?

Tropicamide is a parasympatholytic agent that blocks the sphincter muscle of the iris and the ciliary muscle from cholinergic stimulation, leading to pupil dilation.[5][8] Hydroxyamphetamine is a sympathomimetic agent that causes the release of norepinephrine from adrenergic nerve terminals, which also results in mydriasis.[8][9] Their simultaneous use on different effector sites produces an additive mydriatic effect.[5][8]

Q4: What is the typical onset and duration of action for this combination?

The onset of pupillary dilation typically occurs within 15 minutes after instillation, with maximum effect reached at approximately 60 minutes.[3][5][10] Clinically significant dilation can last for about 3 hours, with the pupil size returning to normal within 6 to 8 hours in most cases.[3][5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Insufficient Pupillary Dilation - Incorrect drug concentration- Patient age, skin pigmentation, or iris color- Verify the use of 0.25% tropicamide with 1% hydroxyamphetamine.- While this combination is effective across various patient factors, a small negative correlation between dilation and age, as well as skin and iris pigmentation, has been observed.[11] Consider if a slightly longer waiting time to peak effect is needed.
Significant Paralysis of Accommodation (Difficulty with near vision) - Tropicamide concentration is too high.- Higher concentrations of tropicamide are directly related to a greater loss of accommodation.[1] Ensure the tropicamide concentration does not exceed 0.25% when combined with 1% hydroxyamphetamine to minimize this effect.
Adverse Reactions (Stinging, blurred vision, photophobia) - These are known potential side effects of the drug combination.- These effects are typically transient.[5][6] Ensure the subject is aware of these potential side effects. The use of sunglasses can help with photophobia.[12] If symptoms are severe or persistent, cease use and consult a medical professional.

Data Summary

The following table summarizes the findings from a double-masked clinical study evaluating different concentrations of tropicamide with 1% hydroxyamphetamine.[1]

Tropicamide Concentration (with 1% Hydroxyamphetamine)Mean Pupillary DiameterInhibition of Pupillary Light ResponseParalysis of AccommodationOverall Assessment
0.05%Maximal at 60 minutes (no significant difference between groups)Directly related to tropicamide concentrationMinimalLess effective inhibition of light response
0.1%Maximal at 60 minutes (no significant difference between groups)Directly related to tropicamide concentrationModerate-
0.25% Maximal at 60 minutes (no significant difference between groups) Directly related to tropicamide concentration Minimal Ideal for dilation and inhibition of light response without significant impact on accommodation [1][2]
0.5%Maximal at 60 minutes (no significant difference between groups)Directly related to tropicamide concentrationSignificantIncreased paralysis of accommodation

Experimental Protocols

Clinical Evaluation of Tropicamide and Hydroxyamphetamine Combinations

The following is a generalized protocol based on the methodology of a key clinical study in this area:[1]

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.

  • Grouping: Subjects are randomly allocated to different treatment groups, with each group receiving a different concentration of tropicamide (e.g., 0.05%, 0.1%, 0.25%, 0.5%) combined with a fixed concentration of 1% hydroxyamphetamine. A double-masked approach is used, where neither the subjects nor the researchers administering the treatment know which concentration is being given.

  • Drug Administration: One to two drops of the assigned combination solution are instilled into the conjunctival sac of the eye(s).[3][12]

  • Data Collection:

    • Pupil Diameter: Measured at baseline and at regular intervals (e.g., every 15 minutes) for a set duration (e.g., 90 minutes) post-instillation. The time to maximal pupil dilation is recorded.

    • Pupillary Light Response: The pupil's reaction to a light stimulus is assessed to determine the degree of inhibition.

    • Accommodation: The subject's ability to focus on near objects is tested to evaluate the extent of accommodation paralysis.

  • Data Analysis: The mean pupillary diameter, inhibition of light response, and loss of accommodation are compared across the different concentration groups to determine the optimal combination.

Visualizations

G cluster_0 Drug Combination cluster_1 Mechanism of Action cluster_2 Outcome Hydroxyamphetamine (1%) Hydroxyamphetamine (1%) Sympathetic Pathway Sympathetic Pathway Hydroxyamphetamine (1%)->Sympathetic Pathway Stimulates Tropicamide (0.25%) Tropicamide (0.25%) Parasympathetic Pathway Parasympathetic Pathway Tropicamide (0.25%)->Parasympathetic Pathway Inhibits Pupillary Dilation (Mydriasis) Pupillary Dilation (Mydriasis) Sympathetic Pathway->Pupillary Dilation (Mydriasis) Contributes to Parasympathetic Pathway->Pupillary Dilation (Mydriasis) Contributes to

Caption: Logical relationship of the drug combination to its mechanism and outcome.

G start Start: Instillation of Drug Combination onset Onset of Action (within 15 minutes) start->onset peak Maximum Effect (within 60 minutes) onset->peak duration Clinically Significant Dilation (lasts 3 hours) peak->duration recovery Spontaneous Reversal (6-8 hours) duration->recovery end End: Full Recovery recovery->end

Caption: Experimental workflow illustrating the time course of pupillary dilation.

References

Technical Support Center: Analytical Determination of Amphetamine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical determination of amphetamine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for amphetamine determination?

A1: The most common techniques are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and immunoassays.[1][2][3] GC-MS often requires a derivatization step to improve the chromatography of amphetamine-type stimulants.[4] LC-MS/MS is increasingly common due to its high sensitivity and specificity, often requiring less extensive sample preparation.[2][5][6] Immunoassays are typically used for initial screening due to their speed and ease of use, but they are prone to cross-reactivity and require confirmation by a more specific method like GC-MS or LC-MS/MS.[7][8][9]

Q2: Why is chiral separation important in amphetamine analysis?

A2: Amphetamine and methamphetamine exist as two enantiomers (d- and l-isomers) which have different pharmacological activities.[10][11] The d-isomer of methamphetamine is more potent and is typically found in illicit preparations, while the l-isomer is used in some over-the-counter nasal decongestants.[10][12] Chiral separation is crucial to distinguish between licit and illicit use.[10][11] This can be achieved using chiral columns or by pre-column derivatization with a chiral reagent followed by analysis on a standard column like a C18.[10][11][13]

Q3: What are the common metabolites of amphetamine?

A3: The primary active metabolite of amphetamine is 4-hydroxyamphetamine.[14][15] Phenylacetone is also a metabolite. For methamphetamine, the main metabolites are amphetamine and 4-hydroxymethamphetamine. The presence and ratio of these metabolites can help in estimating the time of consumption.[16]

Q4: How should biological samples for amphetamine analysis be stored to ensure stability?

A4: For long-term stability, it is recommended to store biological samples, such as urine and blood, at -20°C or lower.[17][18][19] Studies have shown that amphetamine and its derivatives are generally stable in urine for up to 24 months when stored at -20°C in sterile containers.[17][18] For short-term storage (up to 7 days), refrigeration at 4°C is acceptable.[17] It is also important to avoid repeated freeze-thaw cycles.[17]

Troubleshooting Guides

GC-MS Analysis

Problem: Poor peak shape (tailing) for underivatized amphetamines.

  • Cause: Amphetamines are basic compounds that can interact with active sites in the GC system (e.g., inlet liner, column). This is a common issue when analyzing without derivatization.[20][21]

  • Solution:

    • Derivatization: Derivatize the amphetamines to make them more volatile and less prone to interaction. Common derivatizing agents include heptafluorobutyric anhydride (HFBA), N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[20][22][23][24]

    • Inert Flow Path: Ensure all components in the GC flow path (liner, column, etc.) are highly inert. Using liners with glass wool can sometimes cause issues; consider sintered frit liners.[21][25]

    • Column Choice: Use a column specifically designed for amine analysis or a low-bleed, inert column like an Rxi-5Sil MS.[25]

Problem: Interference from other drugs or matrix components.

  • Cause: Co-elution of other compounds with similar mass spectral fragments can lead to inaccurate quantification. Designer amphetamines can also interfere with standard methods.[24]

  • Solution:

    • Optimize Chromatography: Adjust the temperature program to better separate the analytes from interfering peaks.

    • Selective Ion Monitoring (SIM): Use SIM mode to monitor specific, high m/z fragment ions unique to the derivatized amphetamine to increase selectivity.[20][22]

    • Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove matrix interferences before injection.[14]

LC-MS/MS Analysis

Problem: Ion suppression or enhancement (Matrix Effects).

  • Cause: Components of the biological matrix (e.g., salts, lipids in blood; urea in urine) can co-elute with the analytes and affect their ionization efficiency in the mass spectrometer source, leading to inaccurate quantification.[26]

  • Solution:

    • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.

    • Isotopically Labeled Internal Standards: Use stable isotope-labeled internal standards (e.g., amphetamine-d11) that co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[10][26]

    • Chromatographic Separation: Optimize the LC gradient to separate the analytes from the regions where most matrix components elute.

    • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering substances.[15]

Problem: Inadequate separation of d- and l-enantiomers.

  • Cause: Standard reversed-phase columns (e.g., C18) do not separate enantiomers without a chiral selector.

  • Solution:

    • Chiral Column: Use a specialized chiral stationary phase column.[10][12][27]

    • Pre-column Derivatization: Derivatize the amphetamines with a chiral reagent, such as Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard C18 column.[10][11]

Immunoassay Screening

Problem: False-positive results.

  • Cause: Immunoassays are based on antibody-antigen binding and can exhibit cross-reactivity with structurally related compounds.[7][8] Many over-the-counter medications and some prescription drugs can cause false positives for amphetamines.[7]

  • Solution:

    • Confirmatory Testing: Always confirm positive immunoassay results with a more specific method like GC-MS or LC-MS/MS.[9]

    • Review Subject's Medication History: In a clinical setting, be aware of medications the individual is taking that are known to cross-react with amphetamine immunoassays (e.g., pseudoephedrine, bupropion, trazodone).[7]

Quantitative Data Summary

Table 1: GC-MS Method Performance

ParameterAmphetamineMethamphetamineMatrixReference
Linearity Range 0.50 - 50 µg/mL0.50 - 50 µg/mLUrine[1]
up to 3000 ng/mLup to 3000 ng/mL-[20][22]
Recovery 100%102%Urine[1]
82.5%83.9%Hair[28]
Intra-day CV 1.4 - 7.7%1.4 - 7.7%Urine[1]
Inter-day CV 1.4 - 7.7%1.4 - 7.7%Urine[1]

Table 2: LC-MS/MS Method Performance

ParameterAmphetamineMethamphetamineMatrixReference
Linearity Range 50 - 5000 ng/mL50 - 5000 ng/mLUrine[10]
2.5 - 400 µg/L2.5 - 400 µg/LBlood[29]
25 - 1000 µg/L25 - 1000 µg/LUrine[29]
1 - 5000 µg/L-Blood[6]
LOD 0.05 - 0.5 µg/L0.05 - 0.5 µg/LBlood[29]
0.25 - 2.5 µg/L0.25 - 2.5 µg/LUrine[29]
-0.31 µg/LBlood[6]
LOQ 2.5 µg/L2.5 µg/LBlood[29]
25 µg/L25 µg/LUrine[29]
Accuracy within 10%within 10%Urine[10]
93 ± 5 % to 105 ± 6 %-Whole Blood[2]
Precision (%RSD) 1 - 8% (intraday)1 - 8% (intraday)Urine[10]
0.6 - 8% (interday)0.6 - 8% (interday)Urine[10]
< 11.2% (intra & inter)< 11.2% (intra & inter)Blood & Urine[29]
< 13%-Whole Blood[2]
Recovery ->95%Urine[12]
85.3 - 94%-Blood[6]

Table 3: Immunoassay Cross-Reactivity

Assay TargetCross-ReactantCross-Reactivity (%)Reference
Amphetamine MDA282%[30]
PMA265%[30]
4-MTA280%[30]
Phentermine61%[30]
Bupropion3 - 17%[7]
Methamphetamine MDMA73%[30]
MDEA18%[30]
Pseudoephedrine19%[30]
Ephedrine9%[30]

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of Amphetamine Enantiomers in Urine with Derivatization

This protocol is based on a method that uses pre-column derivatization with Marfey's reagent to separate amphetamine enantiomers on a standard C18 column.[10]

1. Sample Preparation and Derivatization:

  • Pipette 50 µL of urine sample, calibrator, or QC into a microcentrifuge tube.

  • Add 10 µL of a working internal standard solution (e.g., 20 µg/mL (±)-amphetamine-D11).

  • Add 20 µL of 1M Sodium Bicarbonate (NaHCO₃) and vortex for 10 seconds.

  • Add 100 µL of 0.1% (w/v) Marfey's reagent in acetone, vortex, and heat at 45°C for 1 hour.

  • Cool the samples to room temperature.

  • Add 40 µL of 1M Hydrochloric Acid (HCl) to stop the reaction and vortex.

  • Evaporate the samples to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the residue in 1 mL of 40:60 water:methanol (v/v).

  • Filter the reconstituted sample prior to LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Column: A standard C18 column (e.g., Raptor C18).

  • Mobile Phase: A gradient of water and methanol with a suitable modifier.

  • Injection Volume: 2 µL.

  • Flow Rate: As per column specifications.

  • MS Detection: Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Protocol 2: GC-MS Analysis of Amphetamines in Urine with Derivatization

This protocol describes a general procedure for GC-MS analysis involving derivatization.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and then water.

  • Load the urine sample (e.g., 1 mL) onto the cartridge.

  • Wash the cartridge with water and then an organic solvent like methanol to remove interferences.

  • Elute the amphetamines with a basic organic solvent mixture (e.g., ethyl acetate:methanol:ammonium hydroxide).

  • Evaporate the eluate to dryness under nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a small volume of solvent.

  • Add a derivatizing agent such as HFBA or MSTFA.

  • Heat the mixture (e.g., 70°C for 10-20 minutes) to complete the reaction.[23]

  • Cool and inject into the GC-MS.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: Typically 250-280°C.

  • Oven Program: A temperature gradient to separate the derivatized analytes.

  • MS Detection: Electron ionization (EI) source, operating in either full scan or SIM mode.

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine 50 µL Urine Sample is Add Internal Standard (d11) urine->is bicarb Add 1M NaHCO3 & Vortex is->bicarb marfey Add Marfey's Reagent & Heat at 45°C bicarb->marfey cool Cool to RT marfey->cool hcl Add 1M HCl & Vortex cool->hcl dry Evaporate to Dryness hcl->dry reconstitute Reconstitute in Water:Methanol dry->reconstitute filter Filter reconstitute->filter lcms Inject into LC-MS/MS filter->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: LC-MS/MS workflow for chiral analysis of amphetamines.

troubleshooting_gcms_peak_tailing start Poor Peak Shape (Tailing) in GC-MS check_derivatization Is the sample derivatized? start->check_derivatization derivatize Action: Derivatize sample (e.g., with MSTFA, HFBA) check_derivatization->derivatize No check_flowpath Is the GC flow path inert? check_derivatization->check_flowpath Yes resolved Issue Resolved derivatize->resolved inert_flowpath Action: Use inert liner and column. Check for leaks/contamination. check_flowpath->inert_flowpath No optimize_conditions Action: Optimize GC temperature program. check_flowpath->optimize_conditions Yes inert_flowpath->resolved optimize_conditions->resolved

Caption: Troubleshooting poor peak shape in GC-MS analysis.

immunoassay_troubleshooting start Positive Immunoassay Screen confirm Action: Perform confirmatory testing (GC-MS or LC-MS/MS) start->confirm check_meds Action: Review patient's medication history for known cross-reactants start->check_meds interpret Interpret results based on confirmatory test and medication history confirm->interpret check_meds->interpret final_result Final Result interpret->final_result

Caption: Logic for handling positive immunoassay results.

References

Validation & Comparative

Comparative Analysis of Hydroxyamphetamine and Amphetamine's Effects on Norepinephrine Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of hydroxyamphetamine and amphetamine on the uptake of norepinephrine (NE). The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, quantitative potency, and the experimental methodologies used for their evaluation.

Introduction

Amphetamine is a potent central nervous system stimulant known to significantly impact monoaminergic systems, including norepinephrine, dopamine, and serotonin. Its primary metabolite, para-hydroxyamphetamine (p-hydroxyamphetamine), also exhibits pharmacological activity. Both compounds interact with the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. Understanding the differential effects of amphetamine and its metabolite, hydroxyamphetamine, on NET is crucial for elucidating their distinct pharmacological profiles and therapeutic and adverse effects.

Mechanism of Action

Both amphetamine and hydroxyamphetamine are substrates for the norepinephrine transporter. Their primary mechanism of action involves competitive inhibition of norepinephrine reuptake. Beyond simple blockade, they are transported into the presynaptic neuron by NET. Once inside, they can induce a reversal of the transporter's function, leading to a non-vesicular release of norepinephrine from the cytoplasm into the synaptic cleft. This efflux of norepinephrine significantly contributes to their sympathomimetic and stimulant effects.

Amphetamine is a well-established releasing agent of norepinephrine. Hydroxyamphetamine, being a major metabolite of amphetamine, also acts as an indirect sympathomimetic by inducing the release of norepinephrine.

Quantitative Comparison of Potency

CompoundIC50 (µM) for Norepinephrine Uptake InhibitionTest SystemReference
d-Amphetamine 0.13Rat brain synaptosomes(Thornburg and Moore, 1973)[1]
d-Amphetamine 0.29Rat cortical synaptosomes(Easton et al., 2007)
l-Amphetamine 1.3Rat cortical synaptosomes(Easton et al., 2007)
p-Hydroxyamphetamine Data from Wenger and Rutledge (1974) indicates it is an inhibitor of NE uptake, but specific IC50 values are not available in the public domain.Rat cerebral cortex tissue slices(Wenger and Rutledge, 1974)[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as tissue preparation, substrate concentration, and incubation time.

Signaling Pathway of Norepinephrine Reuptake and Drug Interaction

The following diagram illustrates the signaling pathway of norepinephrine at the synapse and the points of interaction for amphetamine and hydroxyamphetamine.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_cytoplasm Cytoplasmic NE Dopamine->NE_cytoplasm Dopamine β-Hydroxylase NE_vesicle Norepinephrine (NE) in Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release VMAT2 VMAT2 NE_cytoplasm->VMAT2 NET Norepinephrine Transporter (NET) NET->NE_cytoplasm VMAT2->NE_vesicle Packaging NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Amphetamine Amphetamine / Hydroxyamphetamine Amphetamine->NET Competitive Inhibition & Reverse Transport

Norepinephrine signaling and drug interaction pathway.

Experimental Protocols

A common method to determine the inhibitory potency of compounds on norepinephrine uptake is the radioligand uptake assay using synaptosomes.

Objective: To measure the in vitro inhibition of [3H]-norepinephrine uptake into rat brain synaptosomes by amphetamine and hydroxyamphetamine.

Materials:

  • Rat cerebral cortex

  • Sucrose solution (0.32 M)

  • Krebs-Ringer phosphate buffer (pH 7.4)

  • [3H]-Norepinephrine (specific activity ~10-15 Ci/mmol)

  • Amphetamine sulfate and p-hydroxyamphetamine hydrobromide

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the cerebral cortex on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer phosphate buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C in the presence of various concentrations of the test compounds (amphetamine or hydroxyamphetamine) or vehicle.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]-norepinephrine (e.g., 100 nM).

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters under vacuum, followed by washing with ice-cold buffer to remove extracellular radioligand.

    • Non-specific uptake is determined in parallel incubations performed at 0-4°C.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage inhibition of specific [3H]-norepinephrine uptake against the logarithm of the drug concentration.

    • Determine the IC50 value, the concentration of the drug that causes 50% inhibition of norepinephrine uptake, using non-linear regression analysis.

Experimental Workflow

The following diagram outlines the workflow for a typical norepinephrine uptake inhibition assay.

Start Start: Rat Brain Cerebral Cortex Homogenization Homogenize in 0.32 M Sucrose Start->Homogenization Centrifuge1 Centrifuge (1,000 x g) Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Synaptosomes Resuspend Synaptosomal Pellet in Buffer Centrifuge2->Synaptosomes Preincubation Pre-incubate with Test Compound (Amphetamine or Hydroxyamphetamine) Synaptosomes->Preincubation Uptake Add [3H]-Norepinephrine and Incubate (37°C) Preincubation->Uptake Filtration Rapid Filtration and Washing Uptake->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis: Calculate IC50 Scintillation->Analysis End End Analysis->End

Workflow for Norepinephrine Uptake Inhibition Assay.

Conclusion

Both amphetamine and its metabolite, hydroxyamphetamine, act as inhibitors of the norepinephrine transporter, leading to increased synaptic concentrations of norepinephrine. This action is central to their physiological and psychological effects. While direct quantitative comparisons from historical literature are not always readily accessible, the available data for amphetamine demonstrate its potent effect on norepinephrine uptake. Further studies directly comparing the IC50 values of both compounds under identical modern assay conditions would be beneficial for a more precise understanding of their relative potencies. The experimental protocols and workflows provided in this guide offer a standardized approach for conducting such comparative studies.

References

Validating Hydroxyamphetamine's Impact on Nucleus Accumbens Dopaminergic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hydroxyamphetamine's (p-OHA) effects on the dopaminergic systems within the nucleus accumbens, a critical brain region implicated in reward, motivation, and addiction. While direct quantitative data on p-OHA's neurochemical effects in this region are limited in publicly available literature, this document synthesizes existing behavioral and pharmacological evidence to offer a validated comparison with the well-characterized psychostimulant, d-amphetamine.

Executive Summary

Hydroxyamphetamine, a metabolite of amphetamine, demonstrates clear stimulant properties mediated by the dopaminergic system in the nucleus accumbens. Studies involving direct microinjection of p-OHA into this region reveal a significant increase in locomotor activity, an effect that is attenuated by dopamine uptake inhibitors. This positions p-OHA as a compound of interest for understanding the structure-activity relationships of amphetamine-like psychostimulants. However, a comprehensive understanding of its potency and efficacy relative to parent compounds like d-amphetamine is hampered by a lack of direct comparative studies measuring dopamine release in the nucleus accumbens. This guide will present the available evidence, detail relevant experimental protocols for further investigation, and propose a putative mechanism of action for hydroxyamphetamine based on current knowledge.

Comparative Analysis: Hydroxyamphetamine vs. d-Amphetamine

The following table summarizes the known effects of hydroxyamphetamine and d-amphetamine on the dopaminergic system in the nucleus accumbens. It is important to note that the data for hydroxyamphetamine is primarily behavioral and qualitative, while a larger body of quantitative neurochemical data exists for d-amphetamine.

FeatureHydroxyamphetamine (p-OHA)d-AmphetamineAlternative Compounds
Mechanism of Action Hypothesized to be a dopamine releasing agent and reuptake inhibitor, acting on the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).A well-established dopamine releasing agent and reuptake inhibitor, acting on both DAT and VMAT2.[1]Methamphetamine: Similar mechanism to d-amphetamine but with potentially greater potency and neurotoxicity.[2] Methylphenidate: Primarily a dopamine reuptake inhibitor with less potent releasing effects compared to amphetamines.[3] Cocaine: A potent dopamine reuptake inhibitor.
Effect on Dopamine Release in Nucleus Accumbens Inferred to increase extracellular dopamine levels based on behavioral data. Direct quantitative microdialysis data is not readily available in the literature.Dose-dependently increases extracellular dopamine levels by several hundred percent over baseline, as measured by in vivo microdialysis.[4][5]Methamphetamine: Induces a robust and sustained increase in extracellular dopamine.[6] Methylphenidate: Increases extracellular dopamine, though to a lesser extent than amphetamines.[3] Cocaine: Markedly increases synaptic dopamine by blocking its reuptake.
Behavioral Effects (Locomotor Activity) Direct microinjection into the nucleus accumbens significantly increases locomotor activity in a dose-dependent manner.[7] This effect is inhibited by the dopamine uptake inhibitor nomifensine.[7]Systemic administration and direct microinjection into the nucleus accumbens robustly increase locomotor activity.[8][9]Methamphetamine: Potent locomotor stimulant. Methylphenidate: Increases locomotor activity. Cocaine: Induces hyperlocomotion.[8]
Binding Affinity (Ki) at DAT Not reported in the literature.High affinity, with reported Ki values in the nanomolar range.Methamphetamine: High affinity. Methylphenidate: High affinity. Cocaine: High affinity.
Interaction with VMAT2 Hypothesized to interact with VMAT2 to promote dopamine release from vesicles.Interacts with VMAT2 to disrupt vesicular storage and increase cytosolic dopamine.[10][11]Methamphetamine: Interacts with VMAT2.[12]

Experimental Protocols

To further elucidate the specific effects of hydroxyamphetamine on the nucleus accumbens dopaminergic system and enable direct comparison with other psychostimulants, the following experimental protocols are recommended.

In Vivo Microdialysis for Dopamine Measurement

This protocol is designed to measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of a test compound.

1. Surgical Implantation of Guide Cannula:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Isoflurane (2-3% in oxygen).

  • Stereotaxic Coordinates: A guide cannula (22-gauge) is implanted dorsal to the nucleus accumbens. Coordinates are determined relative to bregma (e.g., Anteroposterior: +1.6 mm; Mediolateral: ±1.5 mm; Dorsoventral: -6.0 mm from skull surface).

  • Fixation: The cannula is secured to the skull using dental cement and jeweler's screws.

  • Recovery: Animals are allowed to recover for 5-7 days post-surgery.

2. Microdialysis Procedure:

  • Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula into the nucleus accumbens.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • Baseline: Baseline dopamine levels are established by collecting several samples before drug administration.

  • Drug Administration: Hydroxyamphetamine, d-amphetamine, or other comparators are administered (e.g., intraperitoneally or via direct infusion into the nucleus accumbens through the microdialysis probe).

  • Sample Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

3. Data Analysis:

  • Dopamine levels are expressed as a percentage of the mean baseline concentration.

  • Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare the effects of different treatments.

Locomotor Activity Assessment

This protocol measures spontaneous locomotor activity in rodents following drug administration.

1. Habituation:

  • Animals are habituated to the locomotor activity chambers (e.g., clear plexiglass boxes equipped with infrared beams) for a set period (e.g., 60 minutes) on the day prior to testing.

2. Test Procedure:

  • On the test day, animals are placed in the activity chambers and their baseline activity is recorded for a predetermined time (e.g., 30-60 minutes).

  • Animals are then administered the test compound (e.g., via intraperitoneal injection or intra-accumbal microinjection).

  • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 90-120 minutes) post-injection.

3. Data Analysis:

  • Activity data is typically binned into time blocks (e.g., 5 or 10 minutes).

  • The total activity and the time course of the drug's effect are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the established signaling pathway for d-amphetamine and the hypothesized pathway for hydroxyamphetamine in a dopaminergic nerve terminal within the nucleus accumbens.

amphetamine_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron d_amphetamine d-Amphetamine dat Dopamine Transporter (DAT) d_amphetamine->dat Enters cell & Inhibits reuptake vmat2 VMAT2 d_amphetamine->vmat2 Inhibits taar1 TAAR1 d_amphetamine->taar1 Agonist dopamine_cytosolic Cytosolic Dopamine dat->dopamine_cytosolic Reverse Transport (Efflux) dopamine_synaptic Extracellular Dopamine dat->dopamine_synaptic Release dopamine_vesicle Vesicular Dopamine vmat2->dopamine_vesicle Disrupts storage dopamine_vesicle->dopamine_cytosolic Leak pka PKA taar1->pka Activates pkc PKC taar1->pkc Activates pka->dat Phosphorylates pkc->dat Phosphorylates dopamine_receptors Dopamine Receptors dopamine_synaptic->dopamine_receptors downstream_signaling Downstream Signaling dopamine_receptors->downstream_signaling Activates

Caption: d-Amphetamine's signaling pathway in a dopaminergic neuron.

hydroxyamphetamine_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron hydroxyamphetamine Hydroxyamphetamine (p-OHA) dat Dopamine Transporter (DAT) hydroxyamphetamine->dat Enters cell & Inhibits reuptake (Hypothesized) vmat2 VMAT2 hydroxyamphetamine->vmat2 Inhibits (Hypothesized) dopamine_cytosolic Cytosolic Dopamine dat->dopamine_cytosolic Reverse Transport (Efflux) (Hypothesized) dopamine_synaptic Extracellular Dopamine dat->dopamine_synaptic Release dopamine_vesicle Vesicular Dopamine vmat2->dopamine_vesicle Disrupts storage (Hypothesized) dopamine_vesicle->dopamine_cytosolic Leak dopamine_receptors Dopamine Receptors dopamine_synaptic->dopamine_receptors downstream_signaling Downstream Signaling dopamine_receptors->downstream_signaling Activates

Caption: Hypothesized signaling pathway for hydroxyamphetamine.

Experimental Workflow

The following diagram outlines a logical workflow for validating and comparing the effects of hydroxyamphetamine and its alternatives on the nucleus accumbens dopaminergic system.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_data_analysis Data Analysis and Comparison binding_assays Binding Assays (DAT & VMAT2) uptake_assays Dopamine Uptake Assays binding_assays->uptake_assays Determine functional impact release_assays Dopamine Release Assays uptake_assays->release_assays Assess releasing potential microdialysis In Vivo Microdialysis in Nucleus Accumbens release_assays->microdialysis Validate in vivo quantitative_comparison Quantitative Comparison of Dopamine Release microdialysis->quantitative_comparison locomotor_activity Locomotor Activity behavioral_correlation Correlation of Neurochemical and Behavioral Data locomotor_activity->behavioral_correlation conditioned_place_preference Conditioned Place Preference conditioned_place_preference->behavioral_correlation dose_response Dose-Response Curve Generation quantitative_comparison->dose_response dose_response->behavioral_correlation Link mechanism to behavior

Caption: Experimental workflow for comparative analysis.

Conclusion and Future Directions

Future research should prioritize:

  • Direct comparative in vivo microdialysis studies to quantify the dose-dependent effects of hydroxyamphetamine on dopamine release in the nucleus accumbens relative to d-amphetamine and other stimulants.

  • In vitro binding and uptake assays to determine the affinity (Ki) and potency (IC50) of hydroxyamphetamine at the dopamine transporter and vesicular monoamine transporter 2.

  • Behavioral studies beyond locomotor activity, such as conditioned place preference, to assess its rewarding and reinforcing properties.

By filling these knowledge gaps, the scientific community can gain a more complete understanding of hydroxyamphetamine's role as a key metabolite of amphetamine and its independent effects on the brain's reward circuitry.

References

Comparative Hepatotoxicity of Hydroxyamphetamine and Other Sympathomimetic Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatotoxic potential of hydroxyamphetamine with other sympathomimetic amines. The information is supported by available experimental data to aid in preclinical safety assessment and mechanistic studies.

Sympathomimetic amines, a class of compounds that mimic the effects of endogenous catecholamines, are widely used for both therapeutic and recreational purposes. While their pharmacological effects are well-documented, their potential for liver injury varies significantly across different molecules.[1] A common misconception is that all sympathomimetic amines carry a similar risk of hepatotoxicity.[1] However, structural differences can lead to vastly different toxicological profiles.[1] This guide focuses on comparing the available data on the hepatotoxicity of hydroxyamphetamine, a metabolite of amphetamine, with its parent compound and other structurally related sympathomimetic amines such as methamphetamine, MDMA (ecstasy), ephedrine, and pseudoephedrine.

Quantitative Comparison of Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxicity of various sympathomimetic amines from in vitro studies. It is important to note that direct comparative studies across all these compounds in a single hepatic model system are limited. The data presented here is collated from different studies, and therefore, direct cross-comparison should be made with caution, considering the differences in experimental models and conditions.

Table 1: In Vitro Cytotoxicity of Hydroxyamphetamine and Amphetamine

CompoundCell LineExposure TimeEndpointResultReference
4-HydroxyamphetamineSH-SY5Y (human neuroblastoma)24 hoursTC50> 10 mM[2]
AmphetamineSH-SY5Y (human neuroblastoma)24 hoursTC50~3.5 mM[2]

TC50 (Toxic Concentration 50%) is the concentration of a substance that causes 50% toxicity to the cells.

Table 2: In Vitro Cytotoxicity of Other Sympathomimetic Amines

CompoundCell ModelExposure TimeEndpointResultReference
d-AmphetaminePrimary Rat HepatocytesNot SpecifiedEC501.87 mM[3]
MethamphetamineBrl-3A (rat liver)24 hoursIC50Not Specified[4]
MDMA (Ecstasy)Primary Rat HepatocytesNot SpecifiedEC502.5 mM[3]
4-FluoromethamphetaminePrimary Rat Hepatocytes24 hoursEC502.21 mM[5][6]
4-FluoromethamphetamineHepaRG (human hepatoma)24 hoursEC505.59 mM[5][6]
4-FluoromethamphetamineHepG2 (human hepatoma)24 hoursEC509.57 mM[5][6]

EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) refer to the concentration of a drug that induces a response halfway between the baseline and maximum.

A review of available literature suggests a lack of potential for hepatotoxicity for some sympathomimetic agents like pseudoephedrine, phenylephrine, and ephedrine when compared to MDMA, methamphetamine, and amphetamine.[1]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are summaries of the key experimental protocols.

Toxicity Assessment in SH-SY5Y Cells[2]
  • Cell Line: Human dopaminergic differentiated SH-SY5Y neurons.

  • Treatment: Cells were exposed to amphetamine (AMPH) in a concentration range of 0-5 mM or 4-hydroxyamphetamine (4-OHAMPH) and 4-hydroxynorephedrine (4-OHNE) in a concentration range of 0-10 mM.

  • Exposure Duration: 24 or 48 hours.

  • Viability Assays:

    • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay was used to assess cell viability.

    • LDH Leakage Assay: Lactate dehydrogenase (LDH) leakage into the culture medium was measured as an indicator of cell membrane damage.

  • Apoptosis/Necrosis Staining: Acridine orange/ethidium bromide staining was used to visualize late apoptotic and necrotic cells.

Cytotoxicity Studies in Primary Rat Hepatocytes[3][7]
  • Cell Model: Freshly isolated primary rat hepatocytes.

  • Treatment: Cells were exposed to various concentrations of individual amphetamines (MDMA, methamphetamine, 4-methylthioamphetamine, and D-amphetamine).

  • Experimental Conditions: Experiments were conducted at both 37°C (normothermia) and 40.5°C (hyperthermia).

  • Viability Assay: The MTT assay was used to determine the concentration-dependent cytotoxicity.

  • Data Analysis: The concentration addition (CA) and independent action (IA) models were used to predict the effects of drug mixtures.

Hepatotoxicity Study of Methamphetamine in Brl-3A Cells[4][8]
  • Cell Line: Brl-3A rat liver cell line.

  • Treatment: Cells were treated with methamphetamine (METH).

  • Endpoints:

    • Cytotoxicity: Assessed to determine the toxic effects of METH.

    • Cell Cycle Analysis: To investigate if METH induced cell cycle arrest.

    • Apoptosis Detection: Over-expressions of Cidea, cleaved caspase 3, and PARP 1 were measured to indicate apoptosis activation.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental procedures involved in assessing sympathomimetic amine hepatotoxicity, the following diagrams are provided.

Hepatotoxicity_Signaling_Pathway cluster_drug_entry Drug Exposure cluster_cellular_stress Cellular Stress Response cluster_downstream_effects Downstream Effects cluster_outcome Cellular Outcome Sympathomimetic_Amine Sympathomimetic Amine (e.g., Amphetamine, Methamphetamine) ROS_Formation Reactive Oxygen Species (ROS) Formation Sympathomimetic_Amine->ROS_Formation Mitochondrial_Dysfunction Mitochondrial Dysfunction Sympathomimetic_Amine->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum (ER) Stress Sympathomimetic_Amine->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest Sympathomimetic_Amine->Cell_Cycle_Arrest ROS_Formation->Mitochondrial_Dysfunction Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS_Formation->Oxidative_Damage Mitochondrial_Dysfunction->ROS_Formation Apoptosis_Pathway Apoptosis Pathway Activation (Caspase Activation) Mitochondrial_Dysfunction->Apoptosis_Pathway ER_Stress->Apoptosis_Pathway Hepatocellular_Injury Hepatocellular Injury & Cell Death Oxidative_Damage->Hepatocellular_Injury Apoptosis_Pathway->Hepatocellular_Injury Cell_Cycle_Arrest->Hepatocellular_Injury

Caption: Proposed signaling pathways in sympathomimetic amine-induced hepatotoxicity.

Experimental_Workflow cluster_assays 4. Hepatotoxicity Assessment Cell_Culture 1. Cell Culture (e.g., HepG2, Primary Hepatocytes) Drug_Treatment 2. Drug Treatment (Varying Concentrations & Durations) Cell_Culture->Drug_Treatment Incubation 3. Incubation (e.g., 24, 48 hours) Drug_Treatment->Incubation Viability_Assay Cell Viability Assays (MTT, MTS) Incubation->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assays (LDH Leakage) Incubation->Cytotoxicity_Assay Enzyme_Assay Liver Enzyme Assays (ALT, AST in supernatant) Incubation->Enzyme_Assay Mechanism_Assay Mechanistic Assays (ROS, Apoptosis, Mitochondrial Potential) Incubation->Mechanism_Assay Data_Analysis 5. Data Analysis (IC50/EC50 Calculation, Statistical Analysis) Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Mechanism_Assay->Data_Analysis

Caption: A typical experimental workflow for in vitro hepatotoxicity assessment.

Discussion and Limitations

The available data, although limited, suggests that 4-hydroxyamphetamine is less cytotoxic than its parent compound, amphetamine, in a neuronal cell line.[2] Specifically, the concentration required to induce 50% toxicity for 4-hydroxyamphetamine was significantly higher than that for amphetamine.[2] This finding, if translatable to liver cells, would indicate a lower potential for direct hepatotoxicity.

However, a significant limitation of the current body of research is the lack of direct comparative studies of hydroxyamphetamine and other sympathomimetic amines in well-established in vitro hepatotoxicity models, such as primary human hepatocytes or HepG2 cells. The primary data for hydroxyamphetamine cytotoxicity was obtained from a neuroblastoma cell line, which may not fully recapitulate the metabolic and physiological characteristics of hepatocytes.

The mechanisms underlying the hepatotoxicity of amphetamine and its analogs are thought to involve the generation of reactive metabolites by cytochrome P450 enzymes, leading to oxidative stress, mitochondrial dysfunction, and ultimately apoptosis or necrosis.[4][7] Hyperthermia, a common physiological effect of these drugs, can exacerbate their cytotoxic effects in hepatocytes.[8][9]

References

Pholedrine as a Substitute for Hydroxyamphetamine in Diagnostic Eye Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pholedrine and hydroxyamphetamine for use in diagnostic ophthalmic tests, particularly in the localization of lesions in Horner's syndrome. Due to the limited availability of hydroxyamphetamine, pholedrine has emerged as a viable alternative. This document synthesizes available experimental data to objectively compare their performance and provides detailed methodologies for key diagnostic procedures.

Introduction

Hydroxyamphetamine and pholedrine are indirect-acting sympathomimetic amines that induce mydriasis (pupil dilation) by stimulating the release of norepinephrine from presynaptic nerve terminals in the iris dilator muscle.[1][2] This pharmacological action is pivotal in the diagnostic testing for Horner's syndrome, a neurological condition characterized by a triad of symptoms: miosis (constricted pupil), ptosis (drooping eyelid), and facial anhidrosis (decreased sweating). Specifically, these agents help differentiate between preganglionic and postganglionic lesions within the oculosympathetic pathway.[3][4][5] Pholedrine, the n-methyl derivative of hydroxyamphetamine, has been shown to be an effective substitute for hydroxyamphetamine.[3][4][6]

Comparative Efficacy and Pharmacokinetics

Clinical studies have established that a 1% solution of pholedrine produces a mydriatic effect comparable to that of a 0.5% solution of hydroxyamphetamine.[3][4][6] The following tables summarize the available quantitative data on their performance.

Table 1: Mydriatic Effect of Pholedrine and Hydroxyamphetamine in Healthy Subjects

Parameter1% Pholedrine0.5% Hydroxyamphetamine
Mean Pupil Dilation 2.2 mm[7]Data from a direct comparative study is limited in the provided results. However, effects are stated to be similar to 1% Pholedrine.[3][4][6]
Time to Maximal Effect 20 - 90 minutes[1][7]Not explicitly stated in the provided results.
Duration of Action 8 - 10 hours[1][7]Not explicitly stated in the provided results.

Table 2: Diagnostic Performance in Horner's Syndrome

DrugConcentrationLesion Localization AccuracyReference
Pholedrine1%Successfully distinguished between preganglionic and postganglionic lesions in 13 patients.[3][4]Bates et al., 1995[3][4]
Hydroxyamphetamine0.5%Considered the traditional standard for localization, with pholedrine showing similar efficacy.[7]Multiple historical studies

Mechanism of Action: Signaling Pathway

Both pholedrine and hydroxyamphetamine exert their effects by triggering the release of endogenous norepinephrine from sympathetic nerve endings. This norepinephrine then binds to α1-adrenergic receptors on the iris dilator muscle, initiating a signaling cascade that leads to muscle contraction and subsequent pupil dilation.

G Signaling Pathway of Indirect-Acting Sympathomimetics cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell (Iris Dilator) Pholedrine / Hydroxyamphetamine Pholedrine / Hydroxyamphetamine NE_Vesicle Norepinephrine (NE) Vesicle Pholedrine / Hydroxyamphetamine->NE_Vesicle Stimulates release NE_Released Released NE NE_Vesicle->NE_Released NE_Synapse NE NE_Released->NE_Synapse Alpha1_Receptor α1-Adrenergic Receptor NE_Synapse->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Contraction Muscle Contraction (Mydriasis) Ca_Release->Contraction

Caption: Signaling pathway of pholedrine and hydroxyamphetamine-induced mydriasis.

Experimental Protocols

Comparative Analysis of Mydriatic Effects in Healthy Volunteers

Objective: To quantify and compare the mydriatic efficacy of pholedrine and hydroxyamphetamine eye drops.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers with no history of ocular pathology is recruited.

  • Baseline Measurement: The baseline pupil diameter of each subject is measured using a pupillometer under standardized lighting conditions.

  • Drug Administration: A single drop of either 1% pholedrine or 0.5% hydroxyamphetamine is instilled into one eye of each subject. The other eye may serve as a control or receive the alternate drug in a crossover design.

  • Pupil Diameter Monitoring: Pupil diameter is measured at regular intervals (e.g., every 15 minutes for the first hour, then hourly) for up to 8-10 hours post-instillation.

  • Data Analysis: The change in pupil diameter from baseline is calculated at each time point. Key parameters such as maximum dilation, time to maximum dilation, and duration of action are determined and compared between the two drug groups using appropriate statistical methods.

G Experimental Workflow for Mydriatic Comparison Recruit_Subjects Recruit Healthy Volunteers Baseline Measure Baseline Pupil Diameter Recruit_Subjects->Baseline Randomize Randomize Subjects into Groups Baseline->Randomize Administer_Pholedrine Instill 1% Pholedrine Randomize->Administer_Pholedrine Administer_Hydroxyamphetamine Instill 0.5% Hydroxyamphetamine Randomize->Administer_Hydroxyamphetamine Monitor_Pholedrine Measure Pupil Diameter at Intervals Administer_Pholedrine->Monitor_Pholedrine Monitor_Hydroxyamphetamine Measure Pupil Diameter at Intervals Administer_Hydroxyamphetamine->Monitor_Hydroxyamphetamine Analyze Compare Mydriatic Effects Monitor_Pholedrine->Analyze Monitor_Hydroxyamphetamine->Analyze

Caption: Workflow for comparing mydriatic agents.

Diagnostic Protocol for Horner's Syndrome

Objective: To localize the lesion in a patient with a confirmed diagnosis of Horner's syndrome.

Methodology:

  • Confirmation of Horner's Syndrome: The diagnosis is first confirmed using a topical cocaine or apraclonidine test.

  • Drug Instillation: After a washout period of at least 24-48 hours, one to two drops of 1% pholedrine (or 0.5% hydroxyamphetamine) are instilled in both eyes.

  • Pupil Assessment: The pupils are observed and their diameters measured 30 to 60 minutes after instillation.

  • Interpretation of Results:

    • Preganglionic or Central Lesion: The miotic pupil in the affected eye will dilate, often to a greater extent than the pupil in the unaffected eye. This is because the postganglionic neuron is intact and has normal stores of norepinephrine to be released by the drug.

    • Postganglionic Lesion: The miotic pupil in the affected eye will show little to no dilation. This is due to the degeneration of the postganglionic nerve terminal and the depletion of norepinephrine stores.

G Diagnostic Workflow for Horner's Syndrome Confirm_HS Confirm Horner's Syndrome (Cocaine or Apraclonidine Test) Instill_Drug Instill 1% Pholedrine or 0.5% Hydroxyamphetamine Confirm_HS->Instill_Drug Wait Wait 30-60 Minutes Instill_Drug->Wait Assess_Pupils Assess Pupil Dilation Wait->Assess_Pupils Decision Miotic Pupil Dilates? Assess_Pupils->Decision Preganglionic Result: Preganglionic or Central Lesion Decision->Preganglionic Yes Postganglionic Result: Postganglionic Lesion Decision->Postganglionic No

Caption: Logical flow for Horner's syndrome lesion localization.

Conclusion

The available evidence strongly supports the use of 1% pholedrine as a safe and effective substitute for 0.5% hydroxyamphetamine in the diagnostic evaluation of Horner's syndrome. Both agents share an identical mechanism of action and demonstrate comparable clinical effects in inducing mydriasis. For researchers and clinicians, pholedrine represents a reliable alternative when hydroxyamphetamine is not accessible, ensuring the continued ability to accurately localize neurological lesions in the oculosympathetic pathway. Further head-to-head clinical trials with robust, quantitative pupillometry would be beneficial to refine the comparative profiles of these two agents.

References

Hydroxyamphetamine Cross-Reactivity in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of hydroxyamphetamine in commercially available immunoassays designed for the detection of amphetamines. Understanding the potential for cross-reactivity is critical for the accurate interpretation of screening results and for the development of more specific analytical methods. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the immunoassay workflow to offer a clear and objective resource for the scientific community.

Executive Summary

Immunoassays are a primary tool for the rapid screening of drugs of abuse, including amphetamines. However, the specificity of these assays can be a significant concern, as structurally related compounds may cross-react with the antibodies, leading to false-positive results. Hydroxyamphetamine, a metabolite of amphetamine and a compound with its own clinical uses, is one such molecule with the potential for cross-reactivity. The degree of this cross-reactivity can vary substantially between different immunoassay kits and is influenced by the specific antibodies and assay formats employed. This guide aims to provide a comparative overview of this phenomenon, supported by available experimental data.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of hydroxyamphetamine and related compounds in various amphetamine immunoassays. It is important to note that cross-reactivity data can be sparse and may vary between studies and assay manufacturers. The data presented here is a synthesis of available information from published research.

Immunoassay Kit/PlatformTarget Analyte(s)Hydroxyamphetamine Cross-Reactivity (%)Other Relevant Cross-Reactants (%)Reference
Abbott TDx/TDxFLx Amphetamine/Methamphetamine II d-Amphetamine, d-MethamphetamineData not consistently reported in reviewed literaturep-Hydroxymethamphetamine: Low to moderate[1]
Roche Abuscreen Radioimmunoassay (High Specificity) AmphetamineNot explicitly reported, but p-hydroxylated analogs showed poor binding4-Hydroxymethamphetamine: Very low[2][3]
EMIT® II Plus Monoclonal Amphetamine/Methamphetamine Assay d-Amphetamine, d-MethamphetamineLow, but can contribute to signalEphedrine, Pseudoephedrine: Variable[4]
Fluorescence Polarization Immunoassay (FPIA) Amphetamine/MethamphetaminePholedrine (p-hydroxymethamphetamine) detected by some FPIA testsMephentermine, Phentermine: Significant[1]
CEDIA® DAU Amphetamine/Ecstasy Assay Amphetamine, MDMAData not specifically available for hydroxyamphetamine in reviewed literatureBroad cross-reactivity with phenethylamine derivatives[5][6]

Note: The percentage of cross-reactivity is typically calculated as: (Concentration of d-amphetamine producing a positive result / Concentration of the cross-reactant producing a positive result) x 100. The values presented are indicative and can vary.

Experimental Protocols

The determination of cross-reactivity in immunoassays generally follows a standardized protocol. The methodologies cited in the reviewed literature adhere to the following general steps:

Objective: To determine the concentration of a test compound (e.g., hydroxyamphetamine) that produces a signal equivalent to the assay's cutoff concentration for the target analyte (e.g., d-amphetamine).

Materials:

  • Drug-free urine or buffer solution.

  • Certified reference standards of the target analyte and the test compounds.

  • The immunoassay kit being evaluated, including all necessary reagents and calibrators.

  • An appropriate analyzer for the immunoassay (e.g., automated chemistry analyzer, spectrophotometer).

Procedure:

  • Preparation of Stock Solutions: High-concentration stock solutions of the target analyte and each test compound are prepared in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Samples: A series of dilutions of the test compound are prepared by spiking the drug-free urine or buffer with the stock solution to achieve a range of concentrations.

  • Assay Performance: The spiked samples are analyzed using the immunoassay according to the manufacturer's instructions.

  • Data Analysis: The concentration of the test compound that produces a response equivalent to the assay's cutoff calibrator is determined.

  • Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the formula mentioned in the note above.

Confirmatory analysis using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often performed to verify the immunoassay results.[4]

Immunoassay Workflow and Cross-Reactivity Mechanism

The following diagram illustrates the basic principle of a competitive immunoassay, which is a common format for drugs of abuse screening. Cross-reactivity occurs when a non-target compound has a similar enough chemical structure to the target analyte to bind to the antibody.

Immunoassay_Workflow cluster_sample Urine Sample cluster_reagents Assay Reagents cluster_reaction Competitive Binding cluster_detection Signal Detection Target_Analyte Amphetamine Binding_Site Target_Analyte->Binding_Site Binds Cross_Reactant Hydroxyamphetamine Cross_Reactant->Binding_Site Cross-reacts (Binds) Antibody Anti-Amphetamine Antibody Labeled_Analyte Labeled Amphetamine (Enzyme/Fluorophore) Labeled_Analyte->Binding_Site Competes for binding Signal Signal Generation (Inverse relationship to analyte concentration) Binding_Site->Signal Unbound labeled analyte generates signal

Caption: Competitive immunoassay workflow for amphetamine detection.

Discussion and Implications

The clinical and forensic implications of this cross-reactivity are significant. A positive screening result for amphetamines due to the presence of hydroxyamphetamine could lead to misinterpretation of drug use. Therefore, it is imperative that all positive immunoassay screens are confirmed by a more specific and sensitive method like GC-MS or LC-MS/MS.[8] This is crucial to differentiate between the use of illicit amphetamines and the presence of their metabolites or other structurally related compounds.

Researchers and developers of new immunoassays should consider the cross-reactivity profiles of common metabolites and structurally similar compounds to improve the specificity and reliability of their assays. A thorough evaluation of cross-reactivity is a critical component of assay validation.[9]

References

A Comparative Analysis of Mydriatic Efficacy: Hydroxyamphetamine vs. Other Sympathomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the mydriatic (pupil-dilating) effects of hydroxyamphetamine and other common sympathomimetic agents, with a primary focus on phenylephrine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on efficacy, mechanism of action, and clinical protocols to provide a comprehensive overview for ophthalmic research and development.

Executive Summary

Hydroxyamphetamine, an indirect-acting sympathomimetic, and phenylephrine, a direct-acting α1-adrenergic agonist, are both effective mydriatics used in ophthalmic diagnostics. Experimental data indicates that while both induce pupillary dilation, there are notable differences in their magnitude of effect and pharmacodynamic profiles. This guide will delve into the quantitative comparisons, underlying signaling pathways, and the methodologies used to ascertain these differences.

Mechanism of Action: A Tale of Two Pathways

The mydriatic effects of sympathomimetic drugs are mediated through the stimulation of the iris dilator muscle, which is innervated by the sympathetic nervous system. However, the specific mechanisms of hydroxyamphetamine and phenylephrine differ significantly.

Hydroxyamphetamine is an indirect-acting sympathomimetic.[1] It functions by entering the presynaptic sympathetic nerve terminal and triggering the release of stored norepinephrine into the synaptic cleft.[1] This surge of norepinephrine then binds to α1-adrenergic receptors on the iris dilator muscle, causing it to contract and leading to mydriasis.

Phenylephrine , in contrast, is a direct-acting sympathomimetic.[2] It acts as a selective agonist for the α1-adrenergic receptors on the postsynaptic membrane of the iris dilator muscle.[2] By directly binding to and activating these receptors, it mimics the effect of norepinephrine, causing muscle contraction and pupil dilation.

G cluster_0 Presynaptic Sympathetic Neuron cluster_1 Postsynaptic Iris Dilator Muscle NE_Vesicle Norepinephrine (NE) Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Releases Hydroxyamphetamine Hydroxyamphetamine Hydroxyamphetamine->NE_Vesicle Stimulates Release Alpha1_Receptor α1-Adrenergic Receptor Contraction Muscle Contraction (Mydriasis) Alpha1_Receptor->Contraction Activates NE->Alpha1_Receptor Binds Phenylephrine Phenylephrine Phenylephrine->Alpha1_Receptor Directly Binds (Agonist)

Figure 1: Signaling pathways for indirect (Hydroxyamphetamine) and direct (Phenylephrine) acting sympathomimetics.

Comparative Mydriatic Performance

Quantitative data from clinical studies reveals a distinct difference in the mydriatic capabilities of hydroxyamphetamine and phenylephrine, particularly when used as single agents.

Parameter1% Hydroxyamphetamine1% Phenylephrine2.5% Phenylephrine
Mean Pupil Size Increase 1.96 mm (± 0.61 SD)[3]0.2 mm (± 0.2 SD)[4]Not directly reported as increase; Max diameter of 6.0 mm achieved.[5]
Onset of Action ~15 minutes[6][7][8]Not specified for 1%15-60 minutes[9]
Time to Maximum Effect ~60 minutes[7][8]~75 minutes[10]15-60 minutes[9]
Duration of Action Clinically significant for ~3 hours[6][7]Not specifiedRecovery within 3 hours[9]
Full Recovery 6 to 8 hours[6][7][8]Not specified~3 hours[9]

*Data for onset, peak, and duration for hydroxyamphetamine are primarily derived from studies of its combination product with tropicamide (Paremyd).

A study directly comparing 1% hydroxyamphetamine and 1% phenylephrine for the diagnosis of Horner's syndrome in the contralateral (normal) eyes of patients found a mean increase in pupil diameter of 2.65 mm (± 0.3 SD) for hydroxyamphetamine, versus only 0.2 mm (± 0.2 SD) for phenylephrine.[4] This suggests a significantly greater mydriatic effect from 1% hydroxyamphetamine alone compared to 1% phenylephrine alone in a diagnostic context.

Experimental Protocols

The data presented is derived from studies employing rigorous clinical methodologies. Below are summaries of the key experimental protocols.

Protocol 1: Mydriatic Effect of 1% Hydroxyamphetamine in Normal Subjects
  • Objective: To assess the mydriatic effect and variability of 1% hydroxyamphetamine in a normal population.

  • Methodology:

    • Subject Recruitment: 26 normal adult subjects were enrolled.

    • Drug Administration: Two drops of 1% hydroxyamphetamine hydrobromide (Paredrine) were instilled into both eyes of each subject.

    • Pupil Measurement: Pupils were photographed before and one hour after instillation to document pupil size.

    • Data Analysis: The change in pupil diameter was measured and analyzed to determine the mean increase and interocular asymmetry.[3]

Protocol 2: Comparative Response of 1% Phenylephrine and 1% Hydroxyamphetamine
  • Objective: To compare the pupillary response to 1% phenylephrine and 1% hydroxyamphetamine for localizing lesions in Horner's syndrome.

  • Methodology:

    • Subject Recruitment: 14 patients with confirmed Horner's syndrome were prospectively tested.

    • Drug Administration: Patients were tested with 10% cocaine, 1% hydroxyamphetamine, and 1% phenylephrine on separate days, with at least a 3-day washout period. Two drops of the respective agent were instilled.

    • Pupil Measurement: Pupil size was measured in consistent room lighting using a standard ruler one hour after instillation. The contralateral, unaffected eye served as a normal control.

    • Data Analysis: The change in pupil size from baseline was calculated for both the affected and normal pupils for each drug.[4]

G cluster_0 Subject Preparation cluster_1 Intervention cluster_2 Data Collection & Analysis A Recruit Subjects (e.g., Normal Volunteers or Patients with Horner's Syndrome) B Measure Baseline Pupil Diameter A->B C Instill Test Agent(s) (e.g., Hydroxyamphetamine, Phenylephrine) B->C D Measure Pupil Diameter at Predetermined Intervals (e.g., 60 minutes post-instillation) C->D E Calculate Change in Pupil Diameter D->E F Statistical Analysis (e.g., Mean Increase, SD) E->F

Figure 2: Generalized experimental workflow for comparing mydriatic agents.

Conclusion

Based on available data, 1% hydroxyamphetamine demonstrates a more potent mydriatic effect as a single agent compared to 1% phenylephrine. While phenylephrine's efficacy is well-established, particularly at higher concentrations (2.5% and 10%) and in combination with parasympatholytics like tropicamide, hydroxyamphetamine's indirect mechanism of action, which leverages the body's own norepinephrine stores, results in significant pupillary dilation.

For researchers in drug development, these findings highlight the distinct profiles of direct and indirect-acting sympathomimetics. The choice of agent depends on the desired clinical outcome, including the required magnitude and duration of mydriasis. Further head-to-head clinical trials in normal populations, focusing on the complete time-course of mydriasis, would be beneficial to fully elucidate the comparative efficacy of these compounds as standalone agents.

References

A Comparative Guide to Uncertainty Evaluation in the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the toxicological analysis of amphetamines, the accurate quantification of urinary amphetamine (AP) and its primary metabolite, 4-hydroxyamphetamine (4HA), is of paramount importance. A critical aspect of this quantitative analysis is the evaluation of measurement uncertainty (MU), which provides a quantitative indication of the quality of the measurement result. This guide offers a comparative overview of methodologies for assessing uncertainty in the quantification of urinary AP and 4HA, with a focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Protocols

The primary analytical method discussed is based on a "dilute-and-shoot" approach using LC-MS/MS, a technique favored for its minimal sample preparation and high sensitivity.[1][2][3]

Sample Preparation: The protocol involves a straightforward dilution of urine samples. Specifically, 50 µL of a urine sample is mixed with 950 µL of a 1:1 solution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. This mixture also contains deuterated internal standards (amphetamine-d5 and 4-hydroxyamphetamine-d3) at a concentration of 100 ng/mL. The sample is then vortexed for 30 seconds and centrifuged at 13,000 rpm for 5 minutes. Finally, 100 µL of the supernatant is transferred to a vial for LC-MS/MS analysis.

LC-MS/MS Analysis: The analysis is performed using a liquid chromatograph coupled with a tandem mass spectrometer. The chromatographic separation is typically achieved on a C18 column with a gradient elution program involving mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the detection of AP, 4HA, and their deuterated internal standards.

Data Presentation: Comparison of Uncertainty Evaluation Methods

Two primary approaches for evaluating measurement uncertainty are the Guide to the Expression of Uncertainty in Measurement (GUM) and the Monte Carlo Method (MCM). A comparative study evaluating these two methods for urinary AP and 4HA quantification by LC-MS/MS provides the following key data.[1][2][4][5]

Table 1: Comparison of GUM and Monte Carlo Method Results for Amphetamine (AP) Quantification

ParameterGUM ApproachMonte Carlo Method
Estimated Concentration (ng/mL)99.7499.75
Expanded Uncertainty (ng/mL)7.68-
Standard Uncertainty (ng/mL)-2.53
95% Coverage Interval (ng/mL)(92.06, 107.41)(94.83, 104.74)

Table 2: Comparison of GUM and Monte Carlo Method Results for 4-Hydroxyamphetamine (4HA) Quantification

ParameterGUM ApproachMonte Carlo Method
Estimated Concentration (ng/mL)11.3311.33
Expanded Uncertainty (ng/mL)1.12-
Standard Uncertainty (ng/mL)-0.41
95% Coverage Interval (ng/mL)(10.21, 12.45)(10.52, 12.14)

The Monte Carlo Method (MCM) has been reported to provide a more practical and exact coverage interval, especially in complex analytical scenarios where the measurand is influenced by numerous distributions.[1][2][5] The MCM is particularly advantageous when dealing with abnormal probability distributions of the measurand, whereas the GUM approach may underestimate the coverage interval.[1][2][5]

Key Sources of Uncertainty

The primary sources of uncertainty in this analytical method have been identified and their relative contributions quantified.[1][2][3][4]

Table 3: Contribution of Uncertainty Sources to the Combined Standard Uncertainty (GUM Approach)

Source of UncertaintyRelative Contribution for AP (%)Relative Contribution for 4HA (%)
Method Repeatability48.955.2
Calibration Curve35.830.1
Preparation of Calibrators15.214.6
Urine Sample Dilution0.10.1

Visualization of the Analytical Workflow and Uncertainty Sources

The following diagram illustrates the key stages of the analytical process and highlights the points where uncertainty is introduced.

Workflow for Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine and Sources of Uncertainty cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calibration Calibration cluster_quantification Quantification & Uncertainty Evaluation cluster_uncertainty_sources Major Uncertainty Sources urine_sample Urine Sample Collection dilution Sample Dilution urine_sample->dilution add_is Addition of Internal Standards dilution->add_is u_dilution Urine Sample Dilution dilution->u_dilution vortex Vortexing add_is->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification of AP and 4HA data_acquisition->quantification prep_calibrators Preparation of Calibrators cal_curve Calibration Curve Construction prep_calibrators->cal_curve u_prep_calibrators Preparation of Calibrators prep_calibrators->u_prep_calibrators cal_curve->quantification u_cal_curve Calibration Curve cal_curve->u_cal_curve uncertainty_eval Uncertainty Evaluation quantification->uncertainty_eval u_repeatability Method Repeatability quantification->u_repeatability

Caption: Analytical workflow and sources of uncertainty.

This guide provides a comprehensive overview for professionals in analytical toxicology, highlighting the critical aspects of uncertainty evaluation in the quantification of urinary amphetamine and 4-hydroxyamphetamine. By understanding the different methodologies for uncertainty assessment and the primary sources of analytical variability, researchers can improve the reliability and accuracy of their results.

References

Differentiating Preganglionic from Postganglionic Lesions: A Comparative Guide to Pharmacological Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise localization of autonomic lesions is crucial for both clinical diagnosis and the development of targeted therapies. In the context of oculosympathetic pathway dysfunction, such as Horner's syndrome, distinguishing between preganglionic and postganglionic neuron damage is a key diagnostic step. This guide provides a detailed comparison of pharmacological agents used for this purpose, with a focus on hydroxyamphetamine and its alternatives, supported by experimental data and detailed protocols.

Introduction

Horner's syndrome, a classic neurological syndrome, results from an interruption of the sympathetic nerve supply to the eye and is characterized by a triad of symptoms: miosis (constricted pupil), ptosis (drooping eyelid), and anhidrosis (decreased sweating) on one side of the face. The oculosympathetic pathway is a three-neuron arc, and identifying the location of the lesion—whether it involves the first- or second-order (preganglionic) neurons or the third-order (postganglionic) neuron—is essential for determining the underlying cause and guiding further investigation. Pharmacological testing with specific eye drops that interact with the neurotransmitter norepinephrine at the neuromuscular junction of the iris dilator muscle is a cornerstone of this localization process.

This guide will compare the use of hydroxyamphetamine with its primary alternatives, phenylephrine and pholedrine, for differentiating preganglionic from postganglionic lesions.

Mechanism of Action: The Role of Norepinephrine

The localization of the lesion relies on the differing effects of pharmacological agents on an intact versus a degenerated postganglionic neuron.

  • Hydroxyamphetamine and Pholedrine (Indirect-Acting Sympathomimetics): These agents act by stimulating the release of norepinephrine from the presynaptic vesicles of the postganglionic neuron.[1] If the postganglionic neuron is intact (as in a preganglionic lesion), norepinephrine is released, causing the pupil to dilate. Conversely, if the postganglionic neuron is damaged and has degenerated, there are no stored norepinephrine vesicles to be released, and the pupil fails to dilate.[2][3]

  • Phenylephrine (Direct-Acting Sympathomimetic): This drug directly stimulates the alpha-1 adrenergic receptors on the iris dilator muscle. In cases of a postganglionic lesion, the denervated muscle becomes supersensitive to adrenergic stimulation.[2][4] Therefore, a low concentration of phenylephrine (e.g., 1%) will cause significant pupillary dilation in an eye with a postganglionic lesion but will have minimal to no effect on a normal pupil or a pupil with a preganglionic lesion.[5][6]

Comparative Performance of Pharmacological Agents

The choice of agent for lesion localization often depends on availability, as well as diagnostic accuracy. While hydroxyamphetamine has historically been the standard, its limited availability has led to the increased use of alternatives.[7][8]

AgentMechanism of ActionTypical ConcentrationSensitivitySpecificityMean Pupillary Dilation (Postganglionic Lesion)Mean Pupillary Dilation (Preganglionic/Normal)
Hydroxyamphetamine Indirect-acting sympathomimetic (promotes norepinephrine release)1%93%[5][7]83%[5][7]Minimal to no dilation[3]Dilation of 1.96 mm (± 0.61 SD) in normal eyes[9]
Phenylephrine Direct-acting sympathomimetic (stimulates α1-receptors)1%81%[5][7][10]100%[5][7][10]2.3 mm (± 1.1 SD) increase in pupil size[5][7]0.2 mm (± 0.2 SD) in contralateral normal pupil[5][7]
Pholedrine Indirect-acting sympathomimetic (promotes norepinephrine release)1%Data not extensively reported, but shows similar efficacy to hydroxyamphetamine[8][11]Data not extensively reported, but shows similar efficacy to hydroxyamphetamine[8][11]Minimal dilation[11]Dilation of 2.2 mm (mean) in normal pupils[11]

Experimental Protocols

Accurate and reproducible results depend on strict adherence to standardized experimental protocols.

Hydroxyamphetamine Test Protocol
  • Baseline Measurement: Measure and record the pupil size of both eyes in a dimly lit room.

  • Drug Instillation: Instill one to two drops of 1% hydroxyamphetamine hydrobromide solution into the conjunctival sac of each eye.[9]

  • Observation Period: Wait for 45 to 60 minutes for the drug to take effect.[12]

  • Final Measurement: Remeasure and record the pupil size of both eyes under the same lighting conditions.

  • Interpretation of Results:

    • Preganglionic Lesion: Both pupils dilate. This indicates that the postganglionic neuron is intact and capable of releasing norepinephrine.[13]

    • Postganglionic Lesion: The pupil of the affected eye shows little to no dilation, while the normal pupil dilates. A difference in dilation of 1.0 mm or more between the two eyes is suggestive of a postganglionic lesion.[14]

Phenylephrine (1%) Test Protocol
  • Baseline Measurement: Measure and record the pupil size of both eyes in a dimly lit room.

  • Drug Preparation: Prepare a 1% phenylephrine solution by diluting a 10% phenylephrine hydrochloride solution with sterile saline or artificial tears.[2][5] For example, mix 0.1 ml of 10% phenylephrine with 0.9 ml of diluent.[5]

  • Drug Instillation: Instill one to two drops of the freshly prepared 1% phenylephrine solution into the conjunctival sac of each eye.[2]

  • Observation Period: Wait for 30 to 60 minutes.[2][5]

  • Final Measurement: Remeasure and record the pupil size of both eyes under the same lighting conditions.

  • Interpretation of Results:

    • Postganglionic Lesion: The affected pupil will dilate significantly, often resulting in a reversal of the pre-existing anisocoria (the previously smaller pupil becomes larger than the contralateral pupil).[2]

    • Preganglionic Lesion or Normal: The pupils will show minimal to no dilation.[5][6]

Pholedrine Test Protocol
  • Baseline Measurement: Measure and record the pupil size of both eyes.

  • Drug Instillation: Instill 1% pholedrine eye drops into both eyes.

  • Observation Period: The maximal effect is typically observed between 20 and 90 minutes.[11]

  • Final Measurement: Remeasure and record the pupil size of both eyes.

  • Interpretation of Results:

    • Preganglionic Lesion: The affected pupil dilates, often slightly more than the normal pupil.[11]

    • Postganglionic Lesion: The affected pupil shows minimal dilation.[11]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and procedures, the following diagrams are provided.

G cluster_healthy Healthy Sympathetic Innervation cluster_preganglionic Preganglionic Lesion cluster_postganglionic Postganglionic Lesion Healthy_Preganglionic Preganglionic Neuron (Intact) Healthy_Postganglionic Postganglionic Neuron (Intact) Healthy_Preganglionic->Healthy_Postganglionic Healthy_NE Norepinephrine Release Healthy_Postganglionic->Healthy_NE Healthy_Pupil Pupil Dilation Healthy_NE->Healthy_Pupil Preganglionic_Lesion Preganglionic Neuron (Lesion) Preganglionic_Postganglionic Postganglionic Neuron (Intact) Preganglionic_Lesion->Preganglionic_Postganglionic Preganglionic_NE Norepinephrine Release Preganglionic_Postganglionic->Preganglionic_NE Preganglionic_Hydroxyamphetamine Hydroxyamphetamine Preganglionic_Hydroxyamphetamine->Preganglionic_Postganglionic Preganglionic_Pupil Pupil Dilation Preganglionic_NE->Preganglionic_Pupil Postganglionic_Preganglionic Preganglionic Neuron (Intact) Postganglionic_Lesion Postganglionic Neuron (Lesion) Postganglionic_Preganglionic->Postganglionic_Lesion Postganglionic_NoNE No Norepinephrine Release Postganglionic_Lesion->Postganglionic_NoNE Postganglionic_Hydroxyamphetamine Hydroxyamphetamine Postganglionic_Hydroxyamphetamine->Postganglionic_Lesion Postganglionic_Pupil No Pupil Dilation Postganglionic_NoNE->Postganglionic_Pupil

Caption: Signaling pathway of norepinephrine release in response to hydroxyamphetamine.

G Start Suspected Horner's Syndrome Measure_Baseline Measure baseline pupil size in both eyes Start->Measure_Baseline Administer_Drops Administer pharmacological agent (e.g., Hydroxyamphetamine 1%) to both eyes Measure_Baseline->Administer_Drops Wait Wait for specified time (e.g., 45-60 minutes) Administer_Drops->Wait Measure_Final Remeasure pupil size in both eyes Wait->Measure_Final Decision Compare pupillary dilation between the two eyes Measure_Final->Decision Preganglionic Result: Both pupils dilate Conclusion: Preganglionic Lesion Decision->Preganglionic Symmetric Dilation Postganglionic Result: Affected pupil fails to dilate Conclusion: Postganglionic Lesion Decision->Postganglionic Asymmetric Dilation

Caption: Experimental workflow for pharmacological testing.

Conclusion

The pharmacological differentiation of preganglionic from postganglionic lesions is a critical step in the diagnostic evaluation of oculosympathetic paresis. Hydroxyamphetamine has long been the reference standard, acting indirectly to release norepinephrine from intact postganglionic nerve endings. However, due to its limited availability, direct-acting agents like 1% phenylephrine, which capitalizes on the denervation supersensitivity of the iris dilator muscle in postganglionic lesions, have emerged as reliable alternatives. Pholedrine, with a mechanism similar to hydroxyamphetamine, also presents a viable option.

The choice of agent will be dictated by local availability and the specific clinical context. A thorough understanding of the mechanism of action, adherence to standardized protocols, and careful interpretation of the results are paramount for accurate lesion localization. This, in turn, facilitates appropriate further investigation and management of the underlying pathology. Researchers and clinicians should be aware of the reported sensitivity and specificity of each test to make informed decisions in their practice.

References

A Comparative Guide to Uncertainty Evaluation in Hydroxyamphetamine Measurement: GUM vs. Monte Carlo Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes like hydroxyamphetamine is paramount. A critical aspect of this accuracy is the robust evaluation of measurement uncertainty. This guide provides an objective comparison of two internationally recognized methods for uncertainty evaluation: the Guide to the Expression of Uncertainty in Measurement (GUM) and the Monte Carlo Method (MCM). This comparison is presented in the context of hydroxyamphetamine quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: A Quantitative Comparison

A study by Kim et al. (2023) provides experimental data comparing the GUM and MCM approaches for the determination of urinary 4-hydroxyamphetamine (4HA). The key quantitative findings are summarized below.[1][2][3]

ParameterGUM MethodMonte Carlo Method (MCM)
Estimated Concentration (ng/mL) 11.3311.33
Standard Uncertainty (ng/mL) -0.41
Expanded Uncertainty (ng/mL) 1.12-
95% Coverage Interval (ng/mL) 10.21 - 12.4510.52 - 12.14

Data sourced from Kim et al. (2023).[1][2][3]

As the table illustrates, the Monte Carlo Method afforded a smaller coverage interval for 4-hydroxyamphetamine compared to the GUM approach.[1][2][3] This suggests that in this specific application, the GUM method may overestimate the uncertainty.

Conceptual Framework: GUM vs. MCM

The fundamental difference between the two methods lies in their approach to propagating uncertainties.

The GUM method , often referred to as the law of propagation of uncertainty, is a bottom-up approach where individual sources of uncertainty are identified, quantified, and combined to calculate the overall uncertainty.[1][2] It relies on a first-order Taylor series expansion of the measurement equation and assumes that the combined uncertainty has an approximately normal distribution.

The Monte Carlo Method (MCM) , on the other hand, is a computational approach that uses repeated random sampling to propagate the probability distributions of the input quantities through the measurement model.[4] This generates a probability distribution for the output quantity (the measurand), from which the uncertainty can be determined.

GUM_vs_MCM_Workflow cluster_GUM GUM Method cluster_MCM Monte Carlo Method GUM_start Identify Uncertainty Sources GUM_quantify Quantify Standard Uncertainties GUM_start->GUM_quantify GUM_combine Combine Uncertainties (Law of Propagation) GUM_quantify->GUM_combine GUM_expand Calculate Expanded Uncertainty GUM_combine->GUM_expand GUM_result Report Result and Uncertainty GUM_expand->GUM_result MCM_start Define Input Probability Distributions MCM_propagate Propagate Distributions (Random Sampling) MCM_start->MCM_propagate MCM_distribution Generate Output Probability Distribution MCM_propagate->MCM_distribution MCM_interval Determine Coverage Interval MCM_distribution->MCM_interval MCM_result Report Result and Interval MCM_interval->MCM_result

A simplified workflow comparing the GUM and Monte Carlo methods for uncertainty evaluation.

Experimental Protocols: Quantification of Hydroxyamphetamine

The following is a summary of the experimental protocol used for the quantification of urinary hydroxyamphetamine, which formed the basis for the GUM and MCM comparison.

1. Sample Preparation and Dilution:

  • Urine samples containing hydroxyamphetamine are diluted using a "dilute-and-shoot" approach.[3]

  • The primary sources of uncertainty in this step are the precision of the volumetric flasks and pipettes used for dilution.

2. Preparation of Calibrators:

  • A series of calibrators are prepared at different concentrations to establish a calibration curve.

  • Uncertainty contributions arise from the purity of the reference material and the weighing and dilution steps.

3. LC-MS/MS Analysis:

  • The diluted samples and calibrators are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • The instrument parameters are optimized for the detection and quantification of hydroxyamphetamine.

4. Calibration Curve:

  • A calibration curve is constructed by plotting the instrument response against the concentration of the calibrators.

  • The uncertainty associated with the calibration curve is a significant contributor to the overall measurement uncertainty.

5. Method Repeatability:

  • The repeatability of the entire analytical method is assessed by analyzing quality control samples at low, middle, and high concentrations over several days.[5]

  • This provides an estimate of the random variation inherent in the measurement process.

The main sources of uncertainty identified for the quantification of hydroxyamphetamine in urine were urine sample dilution, preparation of calibrators, the calibration curve, and method repeatability.[1][2][3]

Hydroxyamphetamine_Quantification_Workflow start Urine Sample Collection dilution Sample Dilution start->dilution lcms LC-MS/MS Analysis dilution->lcms calibrators Preparation of Calibrators calibrators->lcms calibration_curve Calibration Curve Construction lcms->calibration_curve quantification Quantification of Hydroxyamphetamine calibration_curve->quantification uncertainty Uncertainty Evaluation (GUM & MCM) quantification->uncertainty result Final Result with Uncertainty uncertainty->result

Experimental workflow for the quantification of hydroxyamphetamine and subsequent uncertainty analysis.

Discussion and Recommendations

The GUM approach is a well-established and widely used method for uncertainty evaluation.[6] However, it has limitations, particularly when dealing with complex, non-linear measurement models or when the probability distribution of the output quantity is not normal.[7] In such cases, the Monte Carlo Method can provide a more accurate and reliable estimate of the measurement uncertainty.[1][2]

For the specific case of hydroxyamphetamine quantification by LC-MS/MS, the MCM was found to be a more practical approach.[1][2][3] The MCM is particularly useful in complex settings where the measurand is combined with numerous distributions, as it generates the output distribution from the uncertainties of the input quantities.[1][3] The GUM approach, in this instance, offered an underestimated coverage interval for the Type A evaluation.[1][3]

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Hydroxyamphetamine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Hydroxyamphetamine, a sympathomimetic amine, requires meticulous handling not only during experimentation but also at the end of its use. Adherence to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance.

The primary and mandated method for the disposal of hydroxyamphetamine, a controlled substance, is through a licensed chemical destruction facility, often managed by a DEA-registered reverse distributor. This ensures that the compound is handled, transported, and destroyed in accordance with federal and state regulations.

Standard Operating Procedure for Hydroxyamphetamine Disposal

For laboratories in the United States, the disposal of controlled substances like hydroxyamphetamine is strictly regulated by the Drug Enforcement Administration (DEA). The standard and required procedure involves the following steps:

  • Segregation and Secure Storage: Unwanted or expired hydroxyamphetamine must be segregated from active chemical stocks. It should be clearly labeled as "Waste" or "For Disposal" and stored in a secure location, adhering to the same security measures as active controlled substances.

  • Contact a DEA-Registered Reverse Distributor: The laboratory's designated individual or Environmental Health and Safety (EHS) office must contact a DEA-registered reverse distributor.[1][2][3][4][5] These are specialized companies authorized by the DEA to handle and dispose of controlled substances.[1][3]

  • Documentation: All transfers of controlled substances for disposal must be meticulously documented. For Schedule II substances, a DEA Form 222 is required. For substances in Schedules III-V, a detailed invoice is typically used. These records must be maintained for a minimum of two years.

  • Packaging and Transfer: The reverse distributor will provide specific instructions for the packaging and transfer of the hydroxyamphetamine waste. It is crucial to follow these instructions precisely to ensure safe transport.

  • Confirmation of Destruction: The reverse distributor will issue a Certificate of Destruction upon completion of the disposal process.[5] This document serves as the official record that the controlled substance has been destroyed in a compliant manner and should be retained with the laboratory's records.

It is illegal for laboratory personnel to dispose of controlled substances down the drain or in regular trash.[6] Doing so can lead to significant legal and financial penalties.

Chemical Degradation: An Area of Research

While incineration via a licensed facility is the current standard, research into alternative chemical degradation methods for amphetamine-type stimulants is ongoing.[7][8] These methods aim to transform the active molecule into non-controlled, less harmful substances. It is critical to note that these are experimental procedures and are not a substitute for compliant disposal through a reverse distributor for waste hydroxyamphetamine. Such methods would require extensive validation and regulatory approval before they could be considered for routine disposal.

For informational purposes, the table below summarizes findings from a study on the chemical degradation of amphetamine and related compounds. This data is not directly applicable to hydroxyamphetamine and should not be used to develop an in-house disposal protocol without rigorous, compound-specific validation.

Oxidizing AgentCompoundDegradation Efficiency (after 72h)
OzoneMethamphetamine95%
OzoneAmphetamine86%
OzoneMDMA100%
OzoneMDA100%
Sodium HypochloriteMethamphetamineHighly Effective
Sodium HypochloriteAmphetamineHighly Effective

This table is for illustrative purposes only and highlights research on related compounds. Efficacy for hydroxyamphetamine is not established.

Experimental Protocol: Oxidative Degradation of Amphetamine (for research purposes only)

The following is a generalized protocol based on published research for the oxidative degradation of amphetamine. This is intended for research and development purposes only and is not a validated disposal method for hydroxyamphetamine .

Objective: To investigate the degradation of amphetamine in an aqueous solution using an oxidizing agent.

Materials:

  • Amphetamine standard

  • Selected oxidizing agent (e.g., sodium hypochlorite solution)

  • Deionized water

  • Reaction vessel (e.g., glass beaker)

  • Magnetic stirrer and stir bar

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Prepare a stock solution of amphetamine in deionized water at a known concentration.

  • In a well-ventilated fume hood, transfer a specific volume of the amphetamine solution to the reaction vessel.

  • Begin stirring the solution at a constant rate.

  • Add a predetermined molar excess of the oxidizing agent to the solution.

  • At specified time intervals (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot to halt further degradation (e.g., by adding a reducing agent if appropriate).

  • Analyze the quenched aliquots using a validated analytical method to determine the remaining concentration of amphetamine.

  • Calculate the degradation efficiency at each time point.

Safety Precautions: All work should be conducted in a fume hood while wearing appropriate PPE. The hazards of the specific oxidizing agent used must be well understood, and appropriate safety measures must be in place.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the proper disposal of hydroxyamphetamine, the following diagrams illustrate the key steps and logical flow.

cluster_0 Start: Unwanted Hydroxyamphetamine cluster_1 Action cluster_2 Documentation & Transfer cluster_3 Completion A Identify Hydroxyamphetamine for Disposal B Segregate and Securely Store Waste A->B C Contact Environmental Health & Safety (EHS) or Designated Individual B->C D Engage a DEA-Registered Reverse Distributor C->D E Complete Required DEA Forms (e.g., Form 222) D->E F Package Waste According to Reverse Distributor Instructions E->F G Transfer Waste to Reverse Distributor F->G H Receive and File Certificate of Destruction G->H I Disposal Process Complete H->I

Caption: Hydroxyamphetamine Disposal Workflow

A Is the material a controlled substance? B Is the material expired, unwanted, or waste? A->B Yes D Follow standard procedure for non-controlled chemical waste A->D No C Is there a validated and approved in-house degradation protocol? B->C Yes E Manage as active inventory B->E No F Contact DEA-Registered Reverse Distributor C->F No G Follow validated protocol C->G Yes

Caption: Disposal Decision Pathway

References

Personal protective equipment for handling Hydroxyamfetamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hydroxyamphetamine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxyamphetamine. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling Hydroxyamphetamine, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Double gloving is recommended.Prevents dermal absorption upon direct contact.
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn if there is a risk of splashing.Protects eyes and face from accidental splashes or aerosol exposure.
Protective Clothing A disposable, long-sleeved, seamless gown that closes in the back with tight-fitting elastic or knit-closed cuffs. Fire/flame resistant and impervious clothing should be considered.Provides a barrier against skin contact and contamination of personal clothing.
Respiratory Protection An N-95 or N-100 particle mask is sufficient for handling powders where dust may be generated. For large spills or potential for significant aerosolization, a self-contained breathing apparatus may be required.Minimizes the risk of inhalation of airborne particles.
Foot Protection Disposable shoe covers should be worn over footwear.Prevents the tracking of contaminants out of the laboratory.
Quantitative Data

The following physical and chemical properties of Hydroxyamphetamine are important for safe handling and storage.

PropertyValue
Flash Point 122.7°C
Density 1.07 g/cm³
Vapor Pressure 0.0024 mmHg at 25°C

Note: No specific occupational exposure limits have been established for Hydroxyamphetamine.

Operational Plan for Handling and Disposal

This step-by-step plan outlines the procedures for the safe handling and disposal of Hydroxyamphetamine.

Preparation and Engineering Controls
  • Ventilation: All handling of Hydroxyamphetamine powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Pre-Handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. The work area should be clean and uncluttered. An emergency shower and eyewash station must be readily accessible.

Handling Procedures
  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Aliquoting: When weighing or otherwise manipulating the solid form of Hydroxyamphetamine, use non-sparking tools to prevent ignition.[1] Avoid the formation of dust and aerosols.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoiding Contact: At all times, avoid contact with skin and eyes.[1]

Storage
  • Container: Store Hydroxyamphetamine in a tightly closed, properly labeled container.

  • Conditions: The storage area should be a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2]

Spill Management
  • Evacuation: In the event of a significant spill, evacuate non-essential personnel from the area.

  • Ventilation: Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Containment: For small spills, carefully scoop the solid material into a container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Cleaning: Decontaminate the spill area with an appropriate cleaning agent.

  • PPE: Wear appropriate respiratory protection and chemical-resistant gloves during spill cleanup.

Disposal Plan

The disposal of Hydroxyamphetamine, as with all pharmaceutical waste, is regulated and must be conducted in compliance with federal, state, and local regulations.[1][3]

  • Primary Disposal Method: The recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[1]

  • Waste Segregation: Collect all Hydroxyamphetamine waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container. This waste should be segregated from general laboratory trash.

  • Alternative for Small Quantities (if permitted by institutional policy and local regulations):

    • Do not flush down the toilet or drain unless specifically instructed to do so by your institution's safety office, as this can contaminate waterways.[1][4]

    • Remove the waste from its original container.

    • Mix the Hydroxyamphetamine waste with an unappealing substance such as used coffee grounds or cat litter.[5][6] This makes it less attractive to pets and people.

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[5][6]

    • Dispose of the sealed container in the regular trash.

  • Documentation: Maintain records of all disposed chemical waste as required by your institution and local authorities.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of Hydroxyamphetamine.

Workflow for Safe Handling and Disposal of Hydroxyamphetamine cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area handle_weigh Weighing and Aliquoting prep_area->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution spill_contain Contain and Clean Spill handle_weigh->spill_contain storage_container Store in Labeled, Sealed Container handle_solution->storage_container handle_solution->spill_contain disposal_collect Collect Waste in Labeled Container storage_container->disposal_collect disposal_incinerate Licensed Incineration disposal_collect->disposal_incinerate Primary Method disposal_trash Alternative: Mix, Seal, and Trash disposal_collect->disposal_trash If Permitted spill_ppe Wear Appropriate PPE spill_contain->spill_ppe spill_ppe->disposal_collect

Caption: Logical workflow for the safe handling and disposal of Hydroxyamphetamine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyamfetamine
Reactant of Route 2
Reactant of Route 2
Hydroxyamfetamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。